Product packaging for 2-Bromo-1h-phenalen-1-one(Cat. No.:CAS No. 3352-83-8)

2-Bromo-1h-phenalen-1-one

Cat. No.: B15492300
CAS No.: 3352-83-8
M. Wt: 259.10 g/mol
InChI Key: ZGECPZHXUNAVFE-UHFFFAOYSA-N
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Description

2-Bromo-1h-phenalen-1-one (CAS 3352-83-8) is a brominated derivative of the 1H-phenalen-1-one scaffold, a structure recognized for its significant photophysical properties and broad biological activity. This compound serves as a versatile synthetic intermediate for the development of novel photosensitizers in the field of photodynamic therapy (PDT) and antimicrobial research. The planar, tricyclic phenalenone core is known to interact with biological macromolecules, while the bromine atom acts as a heavy atom that can enhance intersystem crossing, potentially boosting the generation of reactive oxygen species (ROS) upon light irradiation . In research applications, this compound is a key precursor for constructing more complex phenalenone derivatives. Its strategic halogenation allows for further functionalization via cross-coupling reactions, enabling the fine-tuning of photophysical properties such as absorption wavelength and singlet oxygen quantum yield . This makes it a valuable template for creating compounds for antimicrobial photodynamic therapy (aPDT) against drug-resistant bacteria , as well as for the development of theranostic agents that combine imaging and therapeutic functions for cancer treatment . Furthermore, the parent phenalenone structure has demonstrated promising antifungal and anti-leishmanial activities, suggesting potential pathways for its derivative's application in antiparasitic and antifungal agent development . This product is provided for research purposes as a high-purity chemical intermediate. It is intended for use in laboratory settings only by qualified professionals. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrO B15492300 2-Bromo-1h-phenalen-1-one CAS No. 3352-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3352-83-8

Molecular Formula

C13H7BrO

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromophenalen-1-one

InChI

InChI=1S/C13H7BrO/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H

InChI Key

ZGECPZHXUNAVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Bromo-1H-phenalen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the proposed synthesis of 2-Bromo-1H-phenalen-1-one, a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. Due to the limited availability of a direct, established synthetic protocol in the current body of scientific literature, this document outlines a plausible and chemically sound route based on the principles of electrophilic aromatic substitution and α-bromination of ketones. The proposed primary route involves the direct bromination of 1H-phenalen-1-one using N-bromosuccinimide (NBS). This guide provides a comprehensive, step-by-step experimental protocol, a summary of expected quantitative data, and detailed visualizations of the synthetic pathway to aid researchers in the preparation of this compound for further study and application in drug development and materials science.

Introduction

1H-Phenalen-1-one, also known as perinaphthenone, is a polycyclic aromatic ketone that has garnered significant interest due to its unique photophysical properties and its presence as a core structural motif in various natural products. The introduction of a bromine atom at the C-2 position of the phenalenone scaffold is anticipated to modulate its electronic properties, thereby influencing its reactivity and potential applications as a building block in the synthesis of more complex molecules, including novel therapeutic agents and functional materials. This guide proposes a practical synthetic approach to this compound, addressing the current gap in available literature.

Proposed Synthesis Route: Direct Bromination of 1H-Phenalen-1-one

The principal proposed pathway for the synthesis of this compound is the direct electrophilic bromination of the readily available starting material, 1H-phenalen-1-one. The C-2 position is adjacent to the carbonyl group, making it susceptible to electrophilic attack, particularly under conditions that favor enolization. N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of positions alpha to carbonyl groups and for the bromination of electron-rich aromatic rings.

The proposed reaction scheme is as follows:

Synthesis_Route start 1H-Phenalen-1-one product This compound start->product Direct Bromination reagents N-Bromosuccinimide (NBS) Catalyst (e.g., p-TsOH) Solvent (e.g., CCl4)

Figure 1: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

  • 1H-Phenalen-1-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

  • Carbon tetrachloride (CCl₄) (solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • To a solution of 1H-phenalen-1-one (1.0 eq) in carbon tetrachloride (20 mL/mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-bromosuccinimide (1.1 eq) and p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 1H-Phenalen-1-one in CCl4 add_reagents Add NBS and p-TsOH start->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Aqueous Washes filter->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Figure 2: Experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields for similar α-bromination reactions and the calculated molecular weights.

ParameterValue
Reactants
1H-Phenalen-1-one (MW: 180.20 g/mol )1.0 eq
N-Bromosuccinimide (MW: 177.98 g/mol )1.1 eq
Product
This compound (MW: 259.09 g/mol )
Reaction Conditions
SolventCarbon Tetrachloride (CCl₄)
Catalystp-Toluenesulfonic acid (p-TsOH)
TemperatureReflux (~77 °C)
Expected Outcome
Theoretical YieldBased on 1H-Phenalen-1-one
Expected Yield (%)60-80%
AppearanceYellow to orange solid
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, δ ppm)8.7-7.6 (m, 6H, aromatic), 7.9 (s, 1H, H-3)
¹³C NMR (CDCl₃, δ ppm)184-182 (C=O), 140-120 (aromatic C), ~110 (C-Br)
Mass Spectrometry (m/z)[M]⁺ at 258 and 260 (approx. 1:1 ratio for Br isotopes)

Alternative Synthetic Strategies

While direct bromination is the most straightforward approach, alternative routes could also be considered:

  • Synthesis from a Brominated Precursor: An alternative could involve a multi-step synthesis starting from a brominated naphthalene derivative, followed by a Friedel-Crafts acylation with cinnamoyl chloride and subsequent cyclization to form the phenalenone core. This approach may offer better regioselectivity but is significantly longer.

Alternative_Route start Bromonaphthalene intermediate Brominated Intermediate start->intermediate Friedel-Crafts Acylation product This compound intermediate->product Intramolecular Cyclization reagent1 Cinnamoyl Chloride AlCl3 reagent2 Cyclization

Figure 3: Alternative multi-step synthesis pathway.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis of this compound. The proposed direct bromination of 1H-phenalen-1-one with N-bromosuccinimide offers a concise and practical route to this valuable compound. The provided experimental protocol, expected data, and workflow diagrams are intended to serve as a robust starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental validation and optimization of the proposed protocol are encouraged to establish a reliable and high-yielding synthesis of this compound.

An In-depth Technical Guide on the Chemical Properties of 2-Bromo-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of available scientific literature, no specific data regarding the chemical properties, synthesis, or experimental protocols for 2-Bromo-1H-phenalen-1-one could be located. The information presented in this guide pertains to the closely related but structurally distinct compound, 2-(Bromomethyl)-1H-phenalen-1-one . It is crucial for researchers to recognize that the substitution of a bromine atom directly on the phenalenone ring versus on a methyl substituent at the same position will result in significantly different chemical reactivity and physical properties.

This guide is provided as a resource on the available information for a related compound and should not be used as a direct proxy for the properties of this compound.

Technical Guide: Chemical Properties of 2-(Bromomethyl)-1H-phenalen-1-one

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectroscopic data for 2-(Bromomethyl)-1H-phenalen-1-one, a derivative of the photosensitizer 1H-phenalen-1-one.

Chemical Structure and Properties

IUPAC Name: 2-(Bromomethyl)-1H-phenalen-1-one Common Name: PNBr[1] Molecular Formula: C₁₄H₉BrO Molecular Weight: 273.13 g/mol Appearance: Bright yellow powder[1][2]

Table 1: Spectroscopic Data for 2-(Bromomethyl)-1H-phenalen-1-one

Spectroscopic DataValues
¹H-NMR (500 MHz, CDCl₃), δ (ppm) 8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H)[1][2]
¹³C-NMR (125 MHz, CDCl₃), δ (ppm) 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34[1][2]
Synthesis

The synthesis of 2-(Bromomethyl)-1H-phenalen-1-one is achieved through the bromomethylation of 1H-phenalen-1-one (PN). The parent compound, 1H-phenalen-1-one, is itself synthesized from naphthalene and cinnamoyl chloride[1][3].

2.1. Synthesis of the Precursor: 1H-Phenalen-1-one (PN)

A protocol for the synthesis of 1H-phenalen-1-one involves the reaction of naphthalene with cinnamoyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst[1][3]. Microwave irradiation has been shown to improve this protocol[1][3].

2.2. Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one (PNBr)

The synthesis of 2-(Bromomethyl)-1H-phenalen-1-one from 1H-phenalen-1-one is detailed below.

Experimental Protocol:

  • Reactants: 1H-phenalen-1-one (PN), paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and 48% hydrobromic acid[1].

  • Procedure:

    • A mixture of 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) is prepared.[1]

    • The mixture is heated to 110 °C until all solids are dissolved.[1]

    • Hydrobromic acid (236 mL, 48%) is added to the solution.[1]

    • The reaction is maintained at 110 °C for 16 hours.[1]

    • After cooling to room temperature, the solution is poured into 500 mL of an ice-water mixture.[1]

    • The solution is then neutralized with 0.5 M NaOH followed by solid K₂CO₃.[1]

    • The resulting dark solid precipitate is filtered and washed with 1 M NaHCO₃.[2]

    • The product is extracted with dichloromethane (CH₂Cl₂) and purified by column chromatography using a CH₂Cl₂/petroleum ether (1:1) eluent.[2]

  • Yield: This procedure yields 5.05 g (18.5 mmol, 37%) of a bright yellow powder[2].

Synthesis Workflow:

Synthesis Naphthalene Naphthalene Reagents_PN AlCl₃, CH₂Cl₂, Microwave Naphthalene->Reagents_PN CinnamoylChloride Cinnamoyl Chloride CinnamoylChloride->Reagents_PN PN 1H-Phenalen-1-one (PN) Reagents_PNBr Paraformaldehyde, HBr, AcOH, H₃PO₄ PN->Reagents_PNBr PNBr 2-(Bromomethyl)-1H- phenalen-1-one (PNBr) Reagents_PN->PN Reagents_PNBr->PNBr

Caption: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one from Naphthalene.

Reactivity and Applications

2-(Bromomethyl)-1H-phenalen-1-one serves as a versatile precursor for the synthesis of various other phenalenone derivatives. The bromomethyl group is a good leaving group, allowing for nucleophilic substitution reactions to introduce different functional groups at the 2-position. These derivatives are of interest in the development of photosensitive antimicrobial agents and materials due to the high singlet oxygen quantum yield of the phenalenone core[1][2][4]. For instance, it can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to couple the phenalenone moiety to other molecules, such as triazolium salts, to enhance their antimicrobial activity[4].

Reaction Scheme:

Reactivity PNBr 2-(Bromomethyl)-1H- phenalen-1-one Nucleophile Nucleophile (Nu⁻) PNBr->Nucleophile Sₙ2 Reaction Product 2-(Nu-methyl)-1H- phenalen-1-one Nucleophile->Product Application Antimicrobial Agents, Photosensitizers Product->Application

References

The Elusive Structure of 2-Bromo-1H-phenalen-1-one: A Search for Definitive Conformational Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the versatile phenalenone core structure for applications in materials science and drug development, a comprehensive analysis of the molecular structure and conformation of 2-Bromo-1H-phenalen-1-one remains conspicuously absent from the scientific literature. Extensive searches for experimental data, including crystallographic and spectroscopic analyses, have yielded information on related compounds but not on the specific title molecule. This guide addresses the current knowledge gap and highlights the available information on analogous structures to provide a predictive framework for researchers, scientists, and drug development professionals.

The phenalenone tricycle is a rigid and planar system. However, the introduction of a bromine atom at the C2 position is expected to induce subtle changes in the local geometry and electronic distribution of the molecule. Without definitive experimental data, any discussion on the precise bond lengths, bond angles, and dihedral angles of this compound is speculative.

Insights from Related Structures

While direct experimental data for this compound is unavailable, an examination of the structurally similar compound, 2-(Bromomethyl)-1H-phenalen-1-one , can offer some predictive insights. It is crucial to note the key difference: the presence of a methylene (-CH2-) linker between the phenalenone core and the bromine atom. This linker introduces a degree of conformational flexibility not present in the target molecule.

Spectroscopic data for 2-(Bromomethyl)-1H-phenalen-1-one has been reported, providing characteristic chemical shifts that can serve as a benchmark for future studies on this compound.

Table 1: Spectroscopic Data for 2-(Bromomethyl)-1H-phenalen-1-one

Data Type Solvent Values
¹H-NMR (δ, ppm)CDCl₃8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H)
¹³C-NMR (δ, ppm)CDCl₃183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34

Note: This data is for 2-(Bromomethyl)-1H-phenalen-1-one and not this compound.

Experimental Protocols: A Roadmap for Future Investigation

The synthesis of phenalenone derivatives is well-established. A general approach to the synthesis and characterization of this compound would likely involve the direct bromination of 1H-phenalen-1-one, followed by purification and structural elucidation. The following outlines a hypothetical experimental workflow.

Diagram 1: Hypothetical Experimental Workflow for the Synthesis and Characterization of this compound

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis start 1H-phenalen-1-one bromination Bromination start->bromination NBS, CCl4 purification Purification bromination->purification Column Chromatography product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography product->xray structure Molecular Structure nmr->structure ms->structure ir->structure xray->structure conformation Conformation xray->conformation

A potential workflow for synthesizing and characterizing the title compound.

Detailed Methodologies

Synthesis of this compound (Hypothetical):

  • Starting Material: 1H-phenalen-1-one.

  • Reagents: N-Bromosuccinimide (NBS) as the brominating agent and carbon tetrachloride (CCl₄) as the solvent.

  • Procedure: 1H-phenalen-1-one would be dissolved in CCl₄, followed by the addition of NBS and a radical initiator such as benzoyl peroxide. The reaction mixture would be refluxed until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture would be cooled, filtered to remove succinimide, and the solvent evaporated. The crude product would be purified by column chromatography on silica gel.

Structural Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the substitution pattern and the overall structure.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

  • IR Spectroscopy: Infrared spectroscopy would identify the characteristic functional groups, particularly the carbonyl stretch.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive molecular structure, including bond lengths, bond angles, and the crystal packing arrangement. This would be the gold standard for determining the conformation.

Future Directions

The lack of data on this compound presents a clear opportunity for further research. Computational studies, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions of the molecular geometry, vibrational frequencies, and electronic properties. These theoretical insights, when combined with future experimental validation, would provide a comprehensive understanding of this molecule's structure and conformation. Such knowledge is critical for the rational design of novel materials and therapeutic agents based on the phenalenone scaffold.

A Comprehensive Review of 1H-Phenalen-1-one Derivatives: Synthesis, Photophysical Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Phenalen-1-one, also known as perinaphthenone or simply phenalenone (PN), is a polycyclic aromatic hydrocarbon with a distinctive ketone functional group.[1][2] This scaffold is naturally found in various plants and fungi, where it is believed to function as a phytoalexin, providing protection against external threats.[1][2][3] Beyond its natural role, 1H-phenalen-1-one has garnered significant attention in the scientific community primarily for its exceptional properties as a Type II photosensitizer.[4] Upon irradiation with light, typically in the blue region of the spectrum, it efficiently generates singlet oxygen (¹O₂) with a quantum yield approaching unity in a wide array of solvents.[1][4][5]

This high efficiency in producing reactive oxygen species (ROS) makes phenalenone and its derivatives promising candidates for various applications, particularly in photodynamic therapy (PDT) against cancer and antimicrobial photodynamic therapy (aPDT) against a broad spectrum of pathogens including bacteria, fungi, and parasites.[1][4][6] The biological activity of these compounds is intrinsically linked to their ability to produce singlet oxygen.[7][8]

The core 1H-phenalen-1-one structure serves as a versatile template for chemical modification. The synthesis of new derivatives aims to fine-tune its photophysical properties, enhance biological targeting, and improve solubility and overall efficacy. This review provides a detailed overview of the synthesis, photophysical characteristics, and biological applications of 1H-phenalen-1-one derivatives, presenting key data in a structured format to aid researchers and professionals in the field of drug development.

Synthesis of 1H-Phenalen-1-one Derivatives

The synthetic accessibility of the phenalenone core and the potential for its functionalization are key to its development.[9] A common strategy involves the synthesis of a key intermediate, such as a chloromethyl derivative, which can then be used as a starting point for introducing a wide range of functional groups.[1][2] This approach allows for the creation of a library of derivatives with varied chemical properties.

Experimental Protocols: Key Syntheses

Detailed methodologies for the synthesis of the parent compound and key derivatives are outlined below.

Synthesis of 1H-Phenalen-1-one (1, PN) [1]

  • Materials: Naphthalene, cinnamoyl chloride, aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 960 mg (7.5 mmol) of naphthalene and 1.25 g of cinnamoyl chloride in 7.5 mL of CH₂Cl₂.

    • Cool the mixture in an ice bath for 10 minutes.

    • Slowly add 3 g of AlCl₃ and stir the mixture for 10 minutes at 4 °C.

    • Irradiate the reaction medium with microwaves for 12 minutes at 100 W.

    • Pour the reaction mixture into 100 mL of 37% HCl and filter.

    • Dilute the filtrate with water and extract with CH₂Cl₂ to obtain the product as a matte yellow powder (yield: 57%).

Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (4, PNN₃) [1][2]

  • Materials: 2-(Chloromethyl)-1H-phenalen-1-one (PNCl), sodium azide (NaN₃), methanol (MeOH), water, dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 3.42 g (15 mmol) of PNCl and 19.5 g (300 mmol) of NaN₃ in a mixture of 1.08 L of MeOH and 120 mL of water.

    • Stir the solution at room temperature for 24 hours.

    • Evaporate the MeOH.

    • Extract the remaining aqueous suspension with CH₂Cl₂.

    • Dry the organic phase with brine and MgSO₄, then evaporate the solvent.

    • Purify the crude product by column chromatography (CH₂Cl₂/Petroleum Ether 1:1) to yield a bright yellow powder (yield: 93%).

Synthesis of 2-(Hydroxymethyl)-1H-phenalen-1-one (6, PNOH) [1]

  • Materials: Corresponding ester precursor, sodium hydroxide (NaOH), tetrahydrofuran (THF), methanol (MeOH), hydrochloric acid (HCl), chloroform (CHCl₃).

  • Procedure:

    • Dissolve the ester precursor in a 1:1 mixture of THF/MeOH.

    • Add a 1 M aqueous solution of NaOH and stir for 1 hour at room temperature.

    • Neutralize the base with concentrated HCl, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography (eluent: CHCl₃/MeOH 98:2 then 96.5:3.5) to yield a bright yellow powder (yield: 88%).

Synthesis of Phenalenone-Triazolium Salt Derivatives [10]

  • General Procedure (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Dissolve the azide precursor (e.g., 2-(azidomethyl)-1H-phenalen-1-one) and the alkyne precursor (e.g., a propargyl derivative) in a suitable solvent system like tBuOH/H₂O.

    • Add a copper catalyst (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

    • Stir the reaction at room temperature for 72 hours.

    • Pour the solution into water, filter the precipitate, and extract with CH₂Cl₂.

    • Dry and evaporate the organic phase to obtain the triazole derivative.

    • The resulting triazole can be alkylated (e.g., with methyl iodide) to form the final triazolium salt.

Visualization: Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1H-phenalen-1-one derivatives, starting from a key halogenated intermediate.

G start 1H-Phenalen-1-one (PN) intermediate 2-(Halomethyl)-1H-phenalen-1-one (e.g., PN-Cl) start->intermediate Halomethylation sub1 PN-N₃ (Azide) sub2 PN-OR (Ether) sub3 PN-SR (Thioether) sub4 Other Derivatives intermediate->sub_point nucleophile Nucleophilic Reagents (e.g., NaN₃, R-OH, R-SH) nucleophile->sub_point click CuAAC Click Chemistry sub1->click triazole PN-Triazole Derivatives click->triazole sub_point->sub1  Substitution sub_point->sub2 sub_point->sub3 sub_point->sub4

Caption: General synthetic scheme for 1H-phenalen-1-one derivatives.

Photophysical Properties

The utility of phenalenone derivatives in photodynamic applications stems from their distinct photophysical properties. Their absorption spectra typically feature two main bands: a higher energy π → π* transition between 240-260 nm and a lower energy n → π* transition from 330 to 430 nm.[1][2][4] While their fluorescence quantum yields are generally very low (less than 1%), they are exceptionally efficient at intersystem crossing to the triplet state, which leads to the highly efficient production of singlet oxygen.[1]

Substitutions on the phenalenone skeleton can significantly influence these properties. Electron-donating groups tend to cause a red-shift in the absorption spectrum, which is beneficial for achieving deeper tissue penetration in PDT.[4] Importantly, introducing substituents via a methylene bridge at the 2-position has been shown to preserve the high singlet oxygen quantum yield of the parent molecule.[1][2]

Data Presentation: Photophysical Properties

The table below summarizes the key photophysical data for the parent 1H-phenalen-1-one and several of its derivatives.

Compound NameAbbreviationλmax (nm) in CHCl₃Singlet Oxygen Quantum Yield (ΦΔ)Reference(s)
1H-Phenalen-1-onePN~360~0.95 - 1.0[1][4]
2-(Chloromethyl)-1H-phenalen-1-onePNCl3580.96[1]
2-(Azidomethyl)-1H-phenalen-1-onePNN₃3600.98[1]
2-(Methoxymethyl)-1H-phenalen-1-onePNOMe3590.99[1]
2-(Hydroxymethyl)-1H-phenalen-1-onePNOH3600.98[1]
2-(Mercaptomethyl)-1H-phenalen-1-onePNSH3670.98[1]
2-(Thiocyanatomethyl)-1H-phenalen-1-onePNSCN3610.96[1]
6-Amino-7-bromo-1H-phenalen-1-one-540 (in PBS)0.51[4]
Visualization: Mechanism of Photosensitization

The following diagram illustrates the process of Type II photosensitization, which is the primary mechanism of action for phenalenone derivatives.

G S0 Ground State (S₀) Phenalenone S1 Singlet Excited State (S₁) S0->S1 Light Absorption (hν) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet Singlet Oxygen (¹O₂) (Reactive Oxygen Species) T1->O2_singlet Energy Transfer O2_ground Ground State Oxygen (³O₂) O2_singlet->O2_ground Decay

Caption: Jablonski diagram illustrating Type II photosensitization.

Biological Applications and Drug Development

The potent ability of 1H-phenalen-1-one derivatives to generate singlet oxygen upon light activation has been harnessed for various therapeutic applications. The generated ¹O₂ is highly cytotoxic, reacting with essential biomolecules like proteins, lipids, and nucleic acids, leading to cell death.[7]

Antimicrobial Photodynamic Therapy (aPDT)

A primary area of investigation is aPDT. Phenalenone derivatives have demonstrated significant activity against a range of microorganisms.[4] The development of phenalenone-triazolium salt conjugates is a notable strategy, combining the photosensitizing properties of the phenalenone core with the inherent antimicrobial activity of quaternary ammonium salts.[6][10] These conjugates have shown potent photoinactivation of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the submicromolar range for some strains.[10]

Data Presentation: Antimicrobial Activity

The following table presents the photodynamic antimicrobial activity of selected phenalenone-triazolium salt derivatives against Staphylococcus aureus.

CompoundSubstituent on Triazolium RingMIC (µM) against S. aureus (with illumination)Reference
7a Benzyl0.25[10]
9a Phenyl0.25[10]
11a Dodecyl0.125[10]
13a Naphthylmethyl0.25[10]
Anticancer and Other Activities

Beyond antimicrobial applications, phenalenone derivatives have been explored for their activity against cancer cells and protozoan parasites like Leishmania.[7][11] The mechanism often involves the induction of programmed cell death.[11] Fungal phenalenones have also been investigated for a wide array of bioactivities, including cytotoxic, antioxidant, and enzyme-inhibiting effects.[3] The development of derivatives with red-shifted absorption spectra is a key goal for anticancer PDT, as longer wavelengths of light can penetrate deeper into tissues.[4]

Visualization: Mechanism of Action in aPDT

This diagram outlines the logical workflow of antimicrobial photodynamic therapy using a phenalenone-based photosensitizer.

G PS Phenalenone Derivative (Photosensitizer) ROS Singlet Oxygen (¹O₂) Generation PS->ROS Light Light Source (e.g., Blue Light) Light->ROS Activation Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cell Target Microbial Cell (e.g., Bacterium) Damage Oxidative Damage to Cellular Components (Lipids, Proteins, DNA) ROS->Damage Attack Death Microbial Cell Death Damage->Death

Caption: Mechanism of action for antimicrobial photodynamic therapy (aPDT).

Conclusion

1H-phenalen-1-one and its derivatives represent a versatile and potent class of photosensitizers with significant therapeutic potential. Their straightforward synthesis, coupled with their near-perfect efficiency in generating singlet oxygen, makes them highly attractive for applications in photodynamic therapy. Research has successfully demonstrated their efficacy in aPDT against bacteria and has shown promise in anticancer and antiprotozoal contexts.

Future efforts in this field will likely focus on the rational design of new derivatives to overcome current limitations. Key goals include shifting the absorption wavelength further into the red or near-infrared regions for improved tissue penetration, enhancing targeting to specific cells or tissues to minimize off-target effects, and further elucidating the complex biological responses to photodynamic treatment. The continued exploration of the rich chemistry and photobiology of the phenalenone scaffold holds great promise for the development of novel and effective light-activated therapies.

References

The Phenalenone Core: A Technical Guide to its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalenone and its derivatives represent a versatile class of polycyclic aromatic compounds with a rich history of discovery from natural sources and a growing portfolio of synthetic analogues. Possessing a unique tricyclic structure, these compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, cytotoxic, and photosensitizing properties. This technical guide provides an in-depth exploration of the discovery and history of phenalenone compounds, detailed experimental protocols for their synthesis and isolation, a compilation of their quantitative biological data, and an elucidation of their known mechanisms of action and signaling pathways.

Discovery and History: From Natural Pigments to Therapeutic Agents

The story of phenalenone compounds is rooted in the exploration of natural pigments. The core structure, 1H-phenalen-1-one, is a fundamental building block for a range of complex natural products.

Early Discoveries from Plant and Fungal Sources:

One of the earliest encounters with a phenalenone-related compound was the characterization of haemocorin , a red pigment from the rhizomes of the Australian bloodroot plant, Haemodorum corymbosum. The family Haemodoraceae is known for these types of pigments[1]. Work by R.G. Cooke and his collaborators in the mid-20th century was pivotal in elucidating the structure of haemocorin and other related plant-derived phenalenones. These plant-based phenalenones are biosynthesized via the shikimate pathway.

From the fungal kingdom, the first isolation of a phenalenone derivative was reported in 1955[2]. Fungal phenalenones, in contrast to their plant counterparts, are derived from the polyketide pathway[2]. Notable early examples from fungi include:

  • Atrovenetin , another early-discovered phenalenone, was isolated from Penicillium atrovenetum. Its structure and biosynthesis were investigated by notable chemists including A.J. Birch.

  • Herqueinone and norherqueinone were isolated from Penicillium herquei. The work of J.F. Grove was instrumental in determining their structures, revealing that herqueinone is often found alongside its isomer, isoherqueinone[3].

Another significant naturally occurring phenalenone is lachnanthocarpone , a pigment found in the pericarp of Lachnanthes tinctoria[4]. Its synthesis was a subject of interest in the study of naturally occurring compounds related to phenalenone[5][6].

These initial discoveries laid the groundwork for decades of research into the chemical diversity and biological potential of this compound class. Over 135 phenalenone metabolites of fungal origin alone have been identified, showcasing a wide array of structural modifications including dimerization, nitrogenation, and oxygenation[2].

Quantitative Biological and Photophysical Data

The diverse biological activities of phenalenone derivatives have been quantified in numerous studies. The following tables summarize key data for a selection of these compounds.

Table 1: Cytotoxic and Enzyme Inhibitory Activity of Phenalenone Derivatives
CompoundActivity TypeTargetIC50 (µM)Reference
HerqueinoneIDO1 InhibitionIndoleamine 2,3-dioxygenase 119.05
ent-PeniciherquinoneIDO1 InhibitionIndoleamine 2,3-dioxygenase 124.18
IsoherqueinoneIDO1 InhibitionIndoleamine 2,3-dioxygenase 136.86
ent-12-MethoxyisoherqueinoneIDO1 InhibitionIndoleamine 2,3-dioxygenase 132.59
Letendrone Derivative 3NO Production InhibitionLPS-induced macrophages4.64[7]
Letendrone Derivative 4NO Production InhibitionLPS-induced macrophages13.90[7]
Letendrone Derivative 5NO Production InhibitionLPS-induced macrophages34.07[7]
Aspergillussanone CCytotoxicitySKM1 cell line75.0[2]
Aspergillussanone CCytotoxicityU266 cell line45.0[2]
Aspergillussanone CCytotoxicityK562 cell line8.5[2]
OE19 (synthetic)PhotocytotoxicityPANC-1 cancer cells0.166[8]
Table 2: Antimicrobial Activity of Phenalenone Derivatives
CompoundOrganismActivity TypeMIC (µM)Reference
Racemic Phenalenone Derivative 1Staphylococcus aureusAntibacterial146[9]
Racemic Phenalenone Derivative 1Methicillin-resistant S. aureusAntibacterial292[9]
Racemic Phenalenone Derivative 1Mycobacterium tuberculosisAntibacterial73.0[9]
Table 3: Photophysical Properties of Phenalenone and Derivatives
CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Phenalenone (PN)Various~1.0[10]
PNS (Sulfonate derivative)Insoluble in CHCl3Not tested[11]
PNSCN (Thiocyanate derivative)CHCl3Significantly lower than PN[11]
PNSAc (Thioacetate derivative)CHCl3Significantly lower than PN[11]
PNSH (Thiol derivative)CHCl3Significantly lower than PN[11]

Experimental Protocols

General Protocol for the Synthesis of the 1H-Phenalen-1-one Core

This protocol is a generalized procedure based on the Friedel-Crafts acylation followed by cyclization, adapted from several literature methods[12].

Materials:

  • Naphthalene

  • trans-Cinnamoyl chloride

  • Aluminum chloride (AlCl3), anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve naphthalene (1 equivalent) and trans-cinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Friedel-Crafts Acylation: Cool the solution in an ice bath to 0 °C. Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes until the aluminum salts are fully dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 1H-phenalen-1-one as a bright yellow solid[4].

Characterization:

  • Confirm the structure of the synthesized phenalenone using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry[4][13].

General Protocol for the Isolation of Phenalenone Compounds from Fungal Cultures

This protocol is a generalized procedure for the extraction and purification of phenalenone derivatives from fungal biomass, based on literature reports[14].

Materials:

  • Fungal culture (e.g., Penicillium or Aspergillus species) grown in a suitable liquid or solid medium.

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • C18 solid-phase extraction (SPE) cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column (preparative or semi-preparative)

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Fermentation and Extraction:

    • Culture the fungus in a suitable broth (e.g., Potato Dextrose Broth) for an appropriate period to allow for the production of secondary metabolites.

    • Separate the mycelial mass from the culture broth by filtration.

    • Extract the culture filtrate multiple times with an equal volume of ethyl acetate in a separatory funnel.

    • Homogenize the mycelia in methanol and then extract with ethyl acetate.

    • Combine all organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Initial Fractionation (SPE):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and then water.

    • Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect the fractions and analyze them by TLC or analytical HPLC to identify those containing phenalenone compounds.

  • Purification by HPLC:

    • Combine the fractions rich in the target phenalenone(s).

    • Further purify the combined fractions using preparative or semi-preparative HPLC on a C18 column.

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Collect the peaks corresponding to the phenalenone compounds and evaporate the solvent to obtain the pure compounds.

Characterization:

  • Elucidate the structure of the isolated compounds using spectroscopic methods such as 1D and 2D NMR, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy.

Mechanisms of Action and Signaling Pathways

Phenalenone compounds exert their biological effects through various mechanisms, most notably through their action as photosensitizers, but also via direct interactions with cellular components.

Photodynamic Therapy (PDT) and Apoptosis Induction

Phenalenone is a highly efficient Type II photosensitizer, meaning that upon irradiation with light (typically in the blue region of the spectrum), it can transfer energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂)[12]. This singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to cell death. This property is the basis for the use of phenalenones in antimicrobial and anticancer photodynamic therapy (aPDT)[9].

The cellular response to phenalenone-mediated PDT primarily involves the induction of apoptosis. The generated reactive oxygen species (ROS) trigger both the extrinsic and intrinsic apoptotic pathways[15][16].

  • Extrinsic Pathway: PDT can lead to the activation of death receptors on the cell surface, which in turn activates caspase-8. Activated caspase-8 can then directly activate effector caspases like caspase-3, leading to the execution of apoptosis.

  • Intrinsic (Mitochondrial) Pathway: ROS can cause damage to the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates effector caspases.

  • MAPK Pathway Involvement: The p38 mitogen-activated protein kinase (p38-MAPK) pathway is also activated by the oxidative stress induced by phenalenone-PDT and plays a role in triggering apoptosis. Conversely, survival pathways such as the PI3K/Akt and JNK pathways can also be activated, but the net effect of significant ROS production is cell death[16].

PDT_Apoptosis_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_MAPK MAPK Signaling PN Phenalenone (PN) sO2 ¹O₂ (Singlet Oxygen) ROS PN->sO2 Light Light (Blue) Light->sO2 O2 ³O₂ (Oxygen) O2->sO2 DeathReceptor Death Receptors sO2->DeathReceptor activates Mito Mitochondria sO2->Mito damages p38 p38 MAPK sO2->p38 activates Casp8 Caspase-8 DeathReceptor->Casp8 activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates CytC Cytochrome c Mito->CytC releases Apoptosome Apoptosome (Apaf-1/Caspase-9) CytC->Apoptosome forms Apoptosome->Casp3 activates Apoptosis Apoptosis p38->Apoptosis promotes Casp3->Apoptosis executes

PDT-induced apoptosis signaling by phenalenone.
Non-Photodynamic Antimicrobial Mechanisms

Certain phenalenone derivatives exhibit antimicrobial activity even in the absence of light. The mechanisms for this activity are thought to include:

  • Membrane Disruption: Derivatives with long alkyl chains, similar to quaternary ammonium compounds, can directly damage bacterial cell membranes, leading to a loss of integrity and cell death[2].

  • Enzyme Inhibition: Fungal phenalenones have been investigated as potential inhibitors of enzymes crucial for cancer cell proliferation, such as casein kinase 2 (CK2)[17]. The phenalenone scaffold can fit into the binding pockets of such enzymes, disrupting their function.

Experimental_Workflow start Start synthesis Synthesis of Phenalenone Core start->synthesis isolation Isolation from Natural Source start->isolation purification Purification (Chromatography) synthesis->purification isolation->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Activity Screening characterization->bioassay end End bioassay->end

General experimental workflow for phenalenone research.

Conclusion

The field of phenalenone research has evolved significantly from the initial characterization of natural pigments to the rational design of synthetic derivatives with potent and specific biological activities. Their role as highly efficient photosensitizers has established them as promising candidates for photodynamic therapy. Furthermore, the exploration of their non-light-dependent mechanisms of action continues to reveal new therapeutic possibilities. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable class of compounds.

References

A Comprehensive Technical Guide to 2-Bromo-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1H-phenalen-1-one, a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. This document consolidates available data on its chemical identifiers, spectral properties, synthesis, and biological activities, with a focus on its potential applications in research and drug development.

Core Chemical Data

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 3352-83-8[1]
Molecular Formula C₁₃H₇BrO
PubChem CID Not definitively available for the 2-bromo isomer.
InChI Not definitively available for the 2-bromo isomer.
InChIKey Not definitively available for the 2-bromo isomer.
SMILES Not definitively available for the 2-bromo isomer.

Table 2: Spectral Data for this compound

Spectrum TypeData
¹H NMR (CDCl₃) δ 8.79 (d, J = 7.5 Hz, 1H, H-9), 8.31 (d, J = 8.1 Hz, 1H, H-7), 8.29 (s, 1H, H-3), 8.14 (d, J = 8.1 Hz, 1H, H-4), 7.87 (t, J = 7.8 Hz, 1H, H-5), 7.81 (d, J = 6.9 Hz, 1H, H-6), 7.68 (dd, J = 7.8 and 7.5 Hz, 1H, H-8)[2]
¹³C NMR (CDCl₃) δ 178.88 (C-1), 143.15 (C-3), 135.65 (C-7), 132.52 (C-6), 132.34 (C-9), 132.20 (C-6a), 131.54 (C-5), 128.72 (C-9a), 127.95 (C-3a), 127.56 (C-4), 126.96 (C-8), 126.74 (C-9b), 125.90 (C-2)[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of the parent compound, 1H-phenalen-1-one. The following protocol is a generalized procedure based on standard bromination reactions of aromatic ketones.

Materials:

  • 1H-phenalen-1-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Benzoyl peroxide (initiator)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Purification supplies (silica gel for column chromatography, appropriate solvents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1H-phenalen-1-one in a suitable inert solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1H-phenalen-1-one 1H-phenalen-1-one ReactionVessel Reflux in Inert Atmosphere 1H-phenalen-1-one->ReactionVessel NBS N-Bromosuccinimide NBS->ReactionVessel Solvent CCl4 Solvent->ReactionVessel Initiator Benzoyl Peroxide Initiator->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct

Synthesis Workflow for this compound

Biological Activity and Signaling Pathways

Phenalenones, as a class of compounds, are recognized for their diverse biological activities, including antifungal and cytotoxic properties.[3] The parent compound, 1H-phenalen-1-one, is a known photosensitizer that can generate reactive oxygen species (ROS) upon irradiation, leading to applications in photodynamic therapy (PDT).

The antifungal mechanism of phenalenones is suggested to involve their function as Michael-type acceptors for biological nucleophiles, a reactivity attributed to the α,β-unsaturated carbonyl group.[2] This allows them to react with and potentially inactivate essential biomolecules within fungal cells.

In the context of cancer research, photodynamic therapy utilizing 1H-phenalen-1-one (PN-PDT) has been shown to induce apoptosis in human tumor cells.[2] This process is mediated by the generation of intracellular ROS, which in turn activates specific signaling pathways. Key pathways identified include the activation of caspase-8 and p38 mitogen-activated protein kinase (p38-MAPK), which trigger both the extrinsic and intrinsic apoptotic pathways.[2] While survival pathways involving PI3K/Akt and JNK are also activated, the predominant outcome of PN-PDT is tumor cell death.[2]

While specific studies on the biological activity of this compound are limited, it is plausible that it retains some of the characteristic activities of the phenalenone scaffold. The introduction of a bromine atom could potentially modulate its biological efficacy and pharmacokinetic properties.

SignalingPathway PN_PDT Phenalenone-PDT ROS Reactive Oxygen Species (ROS) PN_PDT->ROS Caspase8 Caspase-8 Activation ROS->Caspase8 p38_MAPK p38-MAPK Activation ROS->p38_MAPK PI3K_Akt PI3K/Akt Pathway (Survival) ROS->PI3K_Akt JNK JNK Pathway (Survival) ROS->JNK tBid tBid Activation Caspase8->tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Depolarization p38_MAPK->Mitochondria tBid->Mitochondria Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Signaling Pathway for Phenalenone-PDT Induced Apoptosis

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1H-phenalen-1-one and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-phenalen-1-one and 2-(bromomethyl)-1H-phenalen-1-one, providing a basis for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
1H-phenalen-1-one CDCl₃8.64 (dd, J = 1.1, 7.4 Hz, 1H), 8.21 (dd, J = 0.9, 8.0 Hz, 1H), 8.03 (d, J = 8.5 Hz, 1H), 7.80 (d, J = 7.6 Hz, 1H), 7.76 (d, J = 9.8 Hz, 1H), 7.76 (d, J = 9.6 Hz, 1H), 7.61 (dd, J = 7.1, 8.2 Hz, 1H), 6.74 (d, J = 9.8 Hz, 1H)[1]
2-(bromomethyl)-1H-phenalen-1-one CDCl₃8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
1H-phenalen-1-one CDCl₃185.67, 141.76, 134.89, 132.20, 131.92, 131.34, 130.38, 129.52, 129.28, 127.89, 127.59, 127.14, 126.64[1]
2-(bromomethyl)-1H-phenalen-1-one CDCl₃183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34[1]

Table 3: Infrared (IR) Spectroscopic Data

CompoundMediumSignificant Peaks (cm⁻¹)
1H-phenalen-1-one Not Specified3039 (Aromatic C-H st.), 1635, 1622, 1571, 1505 (C=O st., C=C st., CCC b.), 1392, 1356, 1284, 1236, 1183, 1121 (C=C st., C-H b., CCC b.), 957, 828, 773, 732, 702, 614 (Aromatic C-H o.p.b.)[1]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodCalculated [M+H]⁺Found [M+H]⁺
1H-phenalen-1-one HRMS (ESI+)181.064791181.065003[1]

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : NMR spectra are typically recorded on a 500 MHz spectrometer.

  • Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

2.2. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectra.

  • Sample Preparation : Samples can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Data Acquisition : The spectra are typically recorded in the range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

  • Instrumentation : High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled with a suitable mass analyzer (e.g., time-of-flight or Orbitrap).

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

  • Data Acquisition : The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation (Dissolution, etc.) Purity_Check Purity Assessment (e.g., TLC, LC-MS) Sample_Prep->Purity_Check NMR_Acq NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR_Acq IR_Acq IR Spectroscopy Purity_Check->IR_Acq MS_Acq Mass Spectrometry Purity_Check->MS_Acq NMR_Analysis NMR Data Processing & Interpretation NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum Analysis IR_Acq->IR_Analysis MS_Analysis MS Data Analysis (Fragmentation Pattern) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

General workflow for spectroscopic analysis.

References

Potential Research Areas for 2-Bromo-1h-phenalen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1h-phenalen-1-one, a halogenated derivative of the polycyclic aromatic hydrocarbon phenalenone, presents a compelling scaffold for novel therapeutic development. The parent phenalenone structure is a highly efficient photosensitizer, generating singlet oxygen with a quantum yield approaching unity.[1][2][3][4] This property is the foundation for its exploration in photodynamic therapy (PDT) for cancer and microbial infections.[5][6][7][8] The introduction of a bromine atom at the 2-position is anticipated to modulate the photophysical and biological properties of the molecule, potentially through the "heavy atom effect," which can enhance intersystem crossing and subsequent reactive oxygen species (ROS) generation.[9] This guide delineates potential research avenues for this compound, providing a framework for its synthesis, characterization, and evaluation in preclinical models. We present key data, experimental protocols, and conceptual workflows to catalyze further investigation into this promising compound.

Synthesis and Characterization

The synthesis of 2-substituted phenalenone derivatives often starts from the parent 1H-phenalen-1-one (PN).[10][11][12][13] A common strategy involves the bromination of a precursor like 2-(hydroxymethyl)-1H-phenalen-1-one or direct bromination of the phenalenone core, though regioselectivity can be a challenge.[10][11] A plausible synthetic route to this compound can be adapted from the synthesis of similar halogenated derivatives.

Proposed Synthetic Protocol

A potential synthesis for a related compound, 2-(bromomethyl)-1H-phenalen-1-one, has been described and can serve as a starting point.[10][11] The synthesis of this compound itself is not explicitly detailed in the provided results, but a general approach can be inferred.

Reaction Scheme:

G PN 1H-Phenalen-1-one Product This compound PN->Product Reflux NBS N-Bromosuccinimide NBS->Product Solvent CCl4, Benzoyl Peroxide Solvent->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • To a solution of 1H-phenalen-1-one (1 equivalent) in carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a yellow solid.

Physicochemical and Spectroscopic Data

The following table summarizes the expected and reported data for phenalenone derivatives. Researchers should perform full characterization of the synthesized this compound.

PropertyData for 2-(Bromomethyl)-1H-phenalen-1-one[11]Expected for this compound
Molecular Formula C14H9BrOC13H7BrO
Molecular Weight 273.13 g/mol 259.10 g/mol
Appearance Bright yellow powderYellow solid
¹H NMR (CDCl₃, ppm) 8.69 (dd, J=0.8, 7.5 Hz, 1H), 8.22 (d, J=8.1 Hz, 1H), 8.05 (d, J=8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J=7.4, 8.0 Hz, 1H), 4.56 (s, 2H)Signals in the aromatic region (7.5-8.7 ppm) with characteristic splitting patterns. The proton at C2 will be absent.
¹³C NMR (CDCl₃, ppm) 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34Signals for carbonyl carbon (~183 ppm) and aromatic carbons. The C2 signal will be shifted due to the bromine substituent.
Mass Spec (HRMS-ESI⁺) [M+H]⁺ calculated: 272.9918, found: (not specified)[M+H]⁺ calculated: 258.9758, found: (to be determined)
UV-Vis (λmax, nm) ~360 nm[14]Expected to be similar to the parent phenalenone, possibly with a slight red shift.
Fluorescence Emission Weak or non-fluorescent[7]Expected to be weakly fluorescent, with a high triplet quantum yield.

Potential Research Area 1: Photodynamic Therapy (PDT) against Cancer

The primary and most promising application of phenalenone derivatives is in PDT.[5][7][8][14] The high singlet oxygen quantum yield of the phenalenone core makes it a potent photosensitizer.[3][5] The introduction of bromine could enhance this property.

Proposed Mechanism of Action

Upon excitation with light of an appropriate wavelength, this compound is expected to transition to an excited singlet state, followed by efficient intersystem crossing to a triplet state.[2] This triplet-state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism) to generate highly cytotoxic singlet oxygen (¹O₂), or participate in electron transfer reactions to produce other reactive oxygen species (ROS) like superoxide anions (Type I mechanism).[5][7][8] These ROS can induce oxidative stress, leading to apoptosis and necrosis in cancer cells.

G cluster_0 Photophysical Processes cluster_1 Photochemical Reactions cluster_2 Cellular Effects PS This compound (S0) PS_S1 Excited Singlet State (S1) PS->PS_S1 Absorption Light Light (hν) Light->PS PS_T1 Excited Triplet State (T1) PS_S1->PS_T1 Intersystem Crossing (ISC) O2 3O2 (Ground State Oxygen) PS_T1->O2 Energy/Electron Transfer ROS 1O2, O2•- (ROS) O2->ROS CellDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

Figure 2: Proposed workflow for PDT using this compound.

Experimental Workflow for In Vitro PDT Evaluation

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Cytotoxicity cluster_2 Mechanism of Cell Death cluster_3 ROS Detection A Seed cancer cells (e.g., A549, HCT116) B Incubate with varying concentrations of This compound A->B C Irradiate with light (e.g., 420 nm) B->C D Cell Viability Assay (SRB/MTT) C->D F Annexin V-FITC/PI Staining (Flow Cytometry) C->F G Hoechst Staining (Apoptotic Morphology) C->G H Intracellular ROS Probe (e.g., DCFH-DA) C->H E Determine IC50 values D->E I Fluorescence Microscopy/Flow Cytometry H->I

Figure 3: Experimental workflow for in vitro evaluation of PDT efficacy.

Investigating Downstream Signaling Pathways

Phenalenone-induced PDT has been shown to activate both extrinsic and intrinsic apoptotic pathways.[5] Key signaling molecules to investigate include caspases and mitogen-activated protein kinases (MAPKs).

G cluster_0 MAPK Pathway cluster_1 Caspase Cascade ROS ROS p38 p38 MAPK ROS->p38 JNK JNK ROS->JNK Casp8 Caspase-8 ROS->Casp8 Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis tBid tBid Casp8->tBid Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondrial Depolarization tBid->Mito Mito->Casp3 Casp3->Apoptosis

Figure 4: Potential signaling pathways activated by this compound mediated PDT.

Potential Research Area 2: Antimicrobial Photodynamic Therapy (aPDT)

Given the emergence of antibiotic-resistant bacteria, aPDT is a promising alternative therapeutic strategy. Phenalenone derivatives have demonstrated efficacy against various microbial pathogens.[6][12][13]

Rationale for Antimicrobial Activity

The mechanism of aPDT is similar to that of anticancer PDT, relying on the generation of ROS to induce damage to microbial cells. The broad-spectrum and non-specific nature of ROS-mediated killing makes the development of resistance less likely.

Experimental Workflow for In Vitro aPDT Evaluation

G cluster_0 Bacterial Culture and Treatment cluster_1 Assessment of Antimicrobial Activity cluster_2 Biofilm Eradication A Culture Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria B Incubate with varying concentrations of This compound A->B C Irradiate with light B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal Concentration (MBC) C->E F Grow bacterial biofilms G Treat biofilms with compound and light F->G H Quantify biofilm viability (e.g., Crystal Violet staining, CFU counting) G->H

Figure 5: Experimental workflow for in vitro evaluation of aPDT efficacy.

Potential Research Area 3: Probing and Inhibiting Protein Kinases

Recent computational studies have suggested that fungal phenalenones may act as inhibitors of protein kinases such as Casein Kinase 2 (CK2).[15][16] CK2 is often dysregulated in cancer and represents a valid therapeutic target.

Rationale for Kinase Inhibition

The planar aromatic structure of this compound may allow it to bind to the ATP-binding pocket of various kinases. The bromine atom could form specific halogen bonds with the protein, enhancing binding affinity and selectivity.

Experimental Workflow for Kinase Inhibition Studies

G cluster_0 In Silico Screening cluster_1 In Vitro Kinase Assays cluster_2 Cell-Based Assays A Molecular docking of this compound into the ATP-binding pocket of target kinases (e.g., CK2, PIM-1) B Predict binding affinity and interactions A->B C Enzymatic assays with purified kinases B->C D Determine IC50 values for kinase inhibition C->D E Western blot analysis of downstream substrate phosphorylation D->E F Cell viability assays in cancer cell lines overexpressing the target kinase D->F

Figure 6: Experimental workflow for investigating kinase inhibitory activity.

Future Directions and Conclusion

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. The research avenues outlined in this guide provide a comprehensive framework for its investigation. Key future steps should include:

  • In vivo studies: Following promising in vitro results, evaluation in animal models of cancer and infectious diseases is crucial.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of halogenated and otherwise substituted phenalenones will help to optimize activity and selectivity.

  • Formulation and delivery: Developing strategies to improve the solubility and targeted delivery of this hydrophobic compound will be essential for clinical translation.

References

An In-depth Technical Guide to 2-Bromo-1H-phenalen-1-one: Safety, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available scientific literature and safety data for structurally related compounds. A specific Material Safety Data Sheet (MSDS) for 2-Bromo-1H-phenalen-1-one (CAS No. 3352-83-8) was not available at the time of writing. Therefore, this guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Core Compound Information

This compound is a halogenated derivative of phenalenone, a polycyclic aromatic hydrocarbon. The presence of the bromine atom and the α,β-unsaturated ketone moiety suggests potential for high reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science.

Quantitative Data

The following table summarizes the available physicochemical data for this compound and its parent compound, 1H-phenalen-1-one, for comparison.

PropertyThis compound1H-Phenalen-1-one
CAS Number 3352-83-8548-39-0
Molecular Formula C₁₃H₇BrOC₁₃H₈O
Molecular Weight 259.10 g/mol 180.20 g/mol
Appearance Orange amorphous solid[1]Yellow crystals
Melting Point Data not available153-156 °C
Boiling Point Data not available273.02 °C (estimate)
Solubility Data not availableInsoluble in water; soluble in organic solvents.
¹H NMR (CDCl₃, δ) 8.79 (d, J=7.5 Hz, 1H), 8.31 (d, J=8.1 Hz, 1H), 8.29 (s, 1H), 8.14 (d, J=8.1 Hz, 1H), 7.87 (t, J=7.8 Hz, 1H), 7.81 (d, J=6.9 Hz, 1H), 7.68 (dd, J=7.8, 7.5 Hz, 1H)[1]Data not available in this format
¹³C NMR (CDCl₃, δ) 178.88, 143.15, 135.65, 132.52, 132.34, 132.20, 131.54, 128.72, 127.95, 127.56, 126.96, 126.74, 125.90[1]Data not available in this format

Safety and Handling

نظرًا لعدم توفر بيانات السلامة المحددة لمركب 2-برومو-1H-فينالين-1-اون، يجب التعامل معه بحذر شديد، مع افتراض أنه مركب خطير وسام. تستند إرشادات السلامة التالية إلى بيانات المركبات ذات الصلة هيكليًا، مثل الفينولات المبرومة والكيتونات ألفا-برومو.

Hazard Identification (Inferred)
  • Toxicity: Brominated phenols are known to be toxic, with some exhibiting carcinogenic properties.[2][3] The acute toxicity of bromophenols tends to increase with the number of bromine substitutions.[3] α-Bromoketones are known to be lachrymators and skin irritants.

  • Irritation: Likely to be a skin, eye, and respiratory tract irritant.[4]

  • Environmental Hazards: Brominated phenols can persist in the environment and form toxic byproducts.[5]

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, or vapor.[6] Avoid contact with skin, eyes, and clothing. Grounding and bonding of containers and receiving equipment is necessary when transferring to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one[7]

Materials:

  • 1H-Phenalen-1-one (PN)

  • Paraformaldehyde

  • Glacial acetic acid

  • 85% Phosphoric acid

  • 48% Hydrobromic acid (HBr)

  • 0.5 M Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Ice

Procedure:

  • In a suitable reaction vessel, combine 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL).[7]

  • Warm the mixture to 110 °C with stirring until all solids have dissolved.[7]

  • Carefully add 48% hydrobromic acid (236 mL) to the reaction mixture.[7]

  • Maintain the reaction at 110 °C for 16 hours.[7]

  • After cooling to room temperature, pour the reaction mixture into 500 mL of an ice-water slurry.[7]

  • Neutralize the solution with 0.5 M NaOH and then with solid K₂CO₃.[7]

  • The product can then be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound. Direct bromination of 1H-phenalen-1-one is another potential synthetic route that could be explored.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a phenalenone derivative, adaptable for this compound.

G General Synthesis Workflow A Reactants (1H-Phenalen-1-one, Brominating Agent) B Reaction (Solvent, Heat) A->B Mixing C Quenching & Neutralization B->C Workup D Extraction C->D Separation E Purification (e.g., Chromatography) D->E Isolation F Characterization (NMR, MS, etc.) E->F Analysis G Final Product (this compound) F->G Confirmation

References

The Pervasive Presence of Phenalenones: A Technical Guide to Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and biological activities of phenalenone-based compounds.

Phenalenones are a class of polycyclic aromatic compounds characterized by a 1H-phenalen-1-one core structure. These structurally diverse natural products have been isolated from a wide array of organisms, primarily fungi and plants, and exhibit a remarkable range of biological activities. Their potential as lead compounds in drug discovery has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the natural occurrence of phenalenone-based compounds, detailing their sources, biosynthesis, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Natural Sources and Distribution of Phenalenone-Based Compounds

Phenalenone derivatives are predominantly found in the fungal kingdom, with a significant number of these compounds isolated from terrestrial and marine-derived fungi. Species belonging to the genera Penicillium, Aspergillus, Talaromyces, and Coniothyrium are particularly prolific producers.[1][2][3] Marine environments, including marine-derived fungi and fungal endophytes residing in marine organisms, have emerged as a rich source of novel phenalenones with unique structural features and potent biological activities.[4][5][6][7][8][9][10][11]

In the plant kingdom, a specific class of phenalenones, known as phenylphenalenones, are found in the families Haemodoraceae and Musaceae. These compounds are often involved in the plant's defense mechanisms against pathogens.

The following tables summarize the quantitative data on the natural occurrence of a selection of phenalenone-based compounds, their producing organisms, and the source of isolation.

Table 1: Selected Phenalenone Derivatives from Fungal Sources

Compound NameProducing OrganismSource of IsolationReference
HerqueinonePenicillium herqueiSoil[1]
AtrovenetinPenicillium atrovenetumNot Specified[1]
SclerodinPenicillium sp.Marine-derived[7]
ScleroderolideConiothyrium cerealeMarine Alga (Enteromorpha sp.)[4][5][9]
SclerodioneConiothyrium cerealeMarine Alga (Enteromorpha sp.)[4][5][9]
Peniciphenalenin A-FPenicillium sp. ZZ901Marine-derived[8]
Paecilomycone APaecilomyces gunniiNot Specified[3]
Aspergillussanone CAspergillus sp.Not Specified[2]

Table 2: Selected Phenylphenalenone Derivatives from Plant Sources

Compound NameProducing OrganismFamilyReference
AnigozanthinAnigozanthos rufusHaemodoraceae
HaemocorinHaemodorum coccineumHaemodoraceae
Musanolone AMusa acuminataMusaceae

Biosynthesis of Phenalenone-Based Compounds

The biosynthetic pathways leading to phenalenone structures differ between fungi and plants, reflecting their distinct evolutionary origins.

Fungal Phenalenone Biosynthesis

In fungi, phenalenones are synthesized via the polyketide pathway.[1][12] The core structure is typically formed from a heptaketide precursor, which undergoes a series of cyclization and modification reactions. The general biosynthetic pathway can be visualized as follows:

Fungal_Phenalenone_Biosynthesis Acetate Acetate/Malonate Units Heptaketide Heptaketide Chain Acetate->Heptaketide Polyketide Synthase Tricyclic_Intermediate Tricyclic Aromatic Intermediate Heptaketide->Tricyclic_Intermediate Cyclization Phenalenone_Core Phenalenone Core Structure Tricyclic_Intermediate->Phenalenone_Core Oxidation Derivatives Diverse Phenalenone Derivatives Phenalenone_Core->Derivatives Tailoring Enzymes (e.g., Prenylation, Oxidation)

Fungal phenalenone biosynthesis pathway.
Plant Phenylphenalenone Biosynthesis

In contrast, phenylphenalenones in plants are derived from the shikimate pathway, proceeding through a diarylheptanoid intermediate. This pathway involves the condensation of intermediates from the phenylpropanoid pathway.

Key Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of phenalenone-based compounds, compiled from cited literature.

Protocol 1: Bioassay-Guided Isolation of Antimicrobial Phenalenones from a Marine-Derived Fungus

This protocol is a generalized procedure based on methodologies described for the isolation of antimicrobial phenalenones from marine-derived fungi.[13]

1. Fungal Fermentation and Extraction:

  • Inoculate a pure culture of the marine-derived fungus (e.g., Penicillium sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt).
  • Incubate the culture for 2-4 weeks at room temperature with shaking.
  • Separate the mycelia from the culture broth by filtration.
  • Extract the culture broth exhaustively with an organic solvent such as ethyl acetate.
  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Bioassay-Guided Fractionation:

  • Perform an initial antimicrobial assay (e.g., disk diffusion assay) with the crude extract to confirm activity.
  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate to methanol).
  • Collect fractions and test each fraction for antimicrobial activity.
  • Pool the active fractions and subject them to further purification steps, such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC), guided by the bioassay results at each stage.

3. Structure Elucidation:

  • Determine the structure of the purified active compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

The following diagram illustrates a typical workflow for bioassay-guided fractionation:

Bioassay_Guided_Fractionation Start Crude Fungal Extract Silica_Gel Silica Gel Column Chromatography Start->Silica_Gel Fractions Fraction 1 Fraction 2 ... Fraction n Silica_Gel->Fractions Bioassay1 Antimicrobial Assay Fractions->Bioassay1 Active_Fractions Pool Active Fractions Bioassay1->Active_Fractions Identify active fractions Sephadex Sephadex LH-20 Chromatography Active_Fractions->Sephadex Subfractions Subfraction 1 Subfraction 2 ... Sephadex->Subfractions Bioassay2 Antimicrobial Assay Subfractions->Bioassay2 Active_Subfractions Pool Active Subfractions Bioassay2->Active_Subfractions Identify active subfractions HPLC Preparative HPLC Active_Subfractions->HPLC Pure_Compound Pure Bioactive Phenalenone HPLC->Pure_Compound

Workflow for bioassay-guided fractionation.
Protocol 2: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

This protocol is based on commercially available IDO1 inhibitor screening kits and methods described in the literature.[14][15][16][17][18]

1. Reagent Preparation:

  • Prepare IDO1 Assay Buffer, recombinant human IDO1 enzyme, L-tryptophan (substrate), and the test phenalenone compound solution.
  • Prepare a positive control inhibitor (e.g., epacadostat).

2. Assay Procedure:

  • In a 96-well plate, add the IDO1 enzyme to the assay buffer.
  • Add the test phenalenone compound at various concentrations to the wells. Include wells for a no-inhibitor control and a positive control.
  • Pre-incubate the plate at 37°C for 10-15 minutes.
  • Initiate the reaction by adding the L-tryptophan substrate to all wells.
  • Incubate the plate at 37°C for 30-60 minutes.
  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
  • The product of the IDO1 reaction, N-formylkynurenine, is then converted to kynurenine.

3. Detection and Data Analysis:

  • The amount of kynurenine produced is quantified. This can be done colorimetrically by reacting kynurenine with Ehrlich's reagent and measuring the absorbance at a specific wavelength, or fluorometrically using a developer that reacts with N-formylkynurenine to produce a fluorescent product.[15][16]
  • Calculate the percentage of IDO1 inhibition for each concentration of the test compound.
  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activities and Signaling Pathways

Phenalenone-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, antioxidant, and enzyme inhibitory effects.[1][12] A particularly interesting area of research is their ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

While direct and detailed mechanistic studies on specific phenalenones are still emerging, evidence suggests that compounds with similar structural motifs, such as curcumin, can inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[19][20] These pathways are crucial regulators of gene expression involved in inflammation, cell proliferation, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers and inflammatory diseases.

The following diagrams illustrate the general architecture of the NF-κB and MAPK signaling pathways, with potential points of inhibition by bioactive compounds.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inhibitor Phenalenone (Potential Inhibitor) Inhibitor->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Gene_Expression Target Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

The NF-κB signaling pathway and potential inhibition.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates Inhibitor Phenalenone (Potential Inhibitor) Inhibitor->Raf inhibits Inhibitor->MEK inhibits Transcription_Factor Transcription Factor (e.g., AP-1) ERK_nuc->Transcription_Factor phosphorylates Gene_Expression Target Gene Expression (Proliferation, Differentiation) Transcription_Factor->Gene_Expression

The MAPK/ERK signaling pathway and potential inhibition.

Conclusion

Naturally occurring phenalenone-based compounds represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents. Their prevalence in fungal and plant kingdoms, coupled with their wide range of biological activities, makes them a compelling area of study for natural product chemists, pharmacologists, and drug development professionals. The detailed understanding of their natural sources, biosynthesis, and mechanisms of action, as outlined in this guide, is crucial for harnessing their full therapeutic potential. Further research into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for the development of novel drugs for a variety of diseases.

References

Methodological & Application

Application Note: A Plausible Experimental Protocol for the Synthesis of 2-Bromo-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, albeit hypothetical, experimental protocol for the synthesis of 2-Bromo-1H-phenalen-1-one, a compound of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a specific, published protocol for the direct bromination of 1H-phenalen-1-one at the 2-position in the available scientific literature, this protocol is proposed based on established principles of electrophilic aromatic substitution on electron-deficient aromatic systems and α-bromination of ketones. The proposed methodology involves the direct bromination of 1H-phenalen-1-one using N-bromosuccinimide (NBS) as a brominating agent with a catalytic amount of a radical initiator. This approach is favored to promote substitution at the desired position while minimizing side reactions. This application note provides the necessary details for the synthesis, purification, and characterization of the target compound, intended to serve as a foundational method for further investigation and optimization.

Introduction

1H-Phenalen-1-one (Perinaphthenone) is a polycyclic aromatic ketone known for its unique photophysical properties and as a core scaffold in various natural products. Functionalized phenalenone derivatives are of significant interest in drug development and materials science due to their potential biological activities and applications as molecular probes and photosensitizers. The introduction of a bromine atom at the 2-position of the phenalenone ring is anticipated to provide a versatile synthetic handle for further functionalization, enabling the exploration of novel chemical space and the development of new derivatives with tailored properties. This protocol details a proposed method for the synthesis of this compound.

Experimental Protocol

Materials and Methods

Reagents and Solvents:

  • 1H-Phenalen-1-one (PN)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Proposed Synthesis of this compound:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-phenalen-1-one (1.80 g, 10 mmol).

  • Addition of Reagents: Add anhydrous carbon tetrachloride (50 mL) to the flask. Stir the mixture until the 1H-phenalen-1-one is completely dissolved.

  • To this solution, add N-bromosuccinimide (2.14 g, 12 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (164 mg, 1 mmol).

  • Reaction Conditions: Flush the flask with an inert gas (nitrogen or argon) and heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is expected to be complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any remaining bromine.

  • Wash the organic layer with brine (30 mL), dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material
1H-Phenalen-1-one1.80 g (10 mmol)
Reagents
N-Bromosuccinimide (NBS)2.14 g (12 mmol)
Azobisisobutyronitrile (AIBN)164 mg (1 mmol)
Solvent
Carbon Tetrachloride (CCl₄)50 mL
Reaction Conditions
TemperatureReflux (~77°C)
Reaction Time4-6 hours
AtmosphereInert (N₂ or Ar)
Expected Product
This compoundYield and Purity to be determined
Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the position of the bromine substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the compound.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous and carcinogenic solvent; handle with extreme care and consider substitution with a safer alternative if possible.

  • N-Bromosuccinimide is a lachrymator and corrosive; avoid inhalation and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 1H-Phenalen-1-one in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Reflux under Inert Atmosphere (4-6 hours) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash_thiosulfate Wash with Na2S2O3 filter->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Rotary Evaporation dry->evaporate chromatography Column Chromatography evaporate->chromatography characterization Characterization (NMR, MS, IR, MP) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_reactants Reactants cluster_conditions Conditions phenalenone 1H-Phenalen-1-one reaction Bromination Reaction phenalenone->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction aibn AIBN (Initiator) aibn->reaction solvent CCl4 (Solvent) solvent->reaction heat Heat (Reflux) heat->reaction product This compound reaction->product byproduct Succinimide reaction->byproduct

Caption: Logical relationship of reactants and conditions for the synthesis.

Application Notes and Protocols: 2-Bromo-1h-phenalen-1-one as a Photosensitizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1H-phenalen-1-one is a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one (also known as perinaphthenone). 1H-Phenalen-1-one and its derivatives are recognized as highly efficient Type II photosensitizers, distinguished by their near-unity singlet oxygen quantum yield upon irradiation.[1][2] The introduction of a bromine atom can further enhance photodynamic activity through the heavy-atom effect.[3] This makes this compound and its analogs promising candidates for a range of applications, including photodynamic therapy (PDT) for cancer, antimicrobial photodynamic therapy (aPDT), and as control agents against phytopathogenic fungi.[1][4][5]

These application notes provide an overview of the properties of this compound, its mechanism of action, and detailed protocols for its synthesis and application in photodynamic studies.

Properties of this compound and its Derivatives

The photophysical and photochemical properties of phenalenone derivatives are crucial for their function as photosensitizers. Key characteristics include their absorption spectra, singlet oxygen quantum yield, and fluorescence properties.

Photophysical Data

The absorption spectra of phenalenone derivatives typically feature two main bands: a lower energy n → π* transition between 330 and 430 nm and a higher energy π → π* transition between 240 and 260 nm.[6] The fluorescence quantum yields of these derivatives are generally very low, typically less than 1% of that of quinine sulfate.[6] This low fluorescence is indicative of a highly efficient intersystem crossing to the triplet state, which is a prerequisite for efficient singlet oxygen generation.[7]

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
1H-Phenalen-1-one (PN)CHCl30.98[6]
2-(Bromomethyl)-1H-phenalen-1-one (PNBr)CHCl3Close to unity[6][8]
2,5-dibromo-6-amino-1H-phenalen-1-one (OE19)PBS with 1% DMSOSignificant increase from parent amine[1]

Mechanism of Action: Type II Photodynamic Therapy

The primary mechanism of action for this compound as a photosensitizer is through a Type II photodynamic process. This process involves the generation of singlet oxygen, a highly reactive oxygen species (ROS), which induces cellular damage and subsequent cell death.

Caption: Type II photodynamic therapy mechanism of this compound.

Upon absorption of light of an appropriate wavelength, the photosensitizer (PS) in its ground state (S₀) is excited to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).[9] In the presence of molecular oxygen (³O₂), the triplet photosensitizer can transfer its energy to oxygen, generating highly cytotoxic singlet oxygen (¹O₂).[1] Singlet oxygen then reacts with various cellular components, leading to oxidative stress, cellular damage, and ultimately, cell death through pathways such as apoptosis or necrosis.[3][9]

Experimental Protocols

Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

This protocol is adapted from the synthesis of 2-(Bromomethyl)-1H-phenalen-1-one (PNBr), a closely related and useful derivative.[6][8]

Materials:

  • 1H-Phenalen-1-one (PN)

  • Paraformaldehyde

  • Glacial acetic acid

  • 85% Phosphoric acid

  • Hydrobromic acid (48%)

  • Sodium bicarbonate (NaHCO₃) solution (1 M)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a suitable reaction vessel, mix 1H-phenalen-1-one (50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL).[8]

  • Warm the mixture to 110 °C until all solids have dissolved.[8]

  • Add hydrobromic acid (236 mL, 48%) to the solution and maintain the reaction at 110 °C for 16 hours.[8]

  • After the reaction period, allow the solution to cool to room temperature.[8]

  • Pour the reaction mixture into 500 mL of an ice-water mixture.[8]

  • Neutralize the solution with a 1 M sodium bicarbonate solution.[6]

  • The resulting dark solid supernatant should be filtered and washed with 1 M NaHCO₃.[6]

  • Extract the product with dichloromethane (CH₂Cl₂).[6]

  • Purify the crude product by column chromatography using a suitable eluent system (e.g., CH₂Cl₂/petroleum ether 1:1) to yield 2-(Bromomethyl)-1H-phenalen-1-one as a bright yellow powder.[6]

In Vitro Photocytotoxicity Assay

This protocol describes a general method for evaluating the photodynamic efficacy of this compound against cancer cell lines.

Cytotoxicity_Workflow Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 AddPS Add varying concentrations of This compound Incubate1->AddPS Incubate2 Incubate in the dark AddPS->Incubate2 Irradiate Irradiate with light of appropriate wavelength and dose Incubate2->Irradiate Incubate3 Incubate for 24-48h Irradiate->Incubate3 MTT Perform MTT or other viability assay Incubate3->MTT Analyze Analyze results and determine IC₅₀ MTT->Analyze

Caption: Experimental workflow for in vitro photocytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., PANC-1)[1]

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Light source with appropriate wavelength and power for irradiation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in a complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the photosensitizer. Include control wells with a medium and solvent only.

  • Incubate the plates in the dark for a predetermined period to allow for cellular uptake of the photosensitizer.

  • After the dark incubation, wash the cells with PBS to remove any excess photosensitizer.

  • Add fresh medium to the wells and irradiate the plates with a light source at a specific wavelength and dose. Keep a set of plates in the dark to assess dark toxicity.

  • Following irradiation, incubate the plates for 24 to 48 hours.

  • Assess cell viability using an MTT assay or a similar method.

  • Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the untreated controls.

  • Determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% inhibition of cell growth) from the dose-response curves.

Measurement of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) can be determined by direct or indirect methods. The direct method involves measuring the phosphorescence of singlet oxygen at approximately 1270 nm.[6]

Procedure (Direct Method):

  • Prepare solutions of the sample (this compound) and a reference photosensitizer with a known ΦΔ (e.g., 1H-phenalen-1-one, ΦΔ = 0.98 in CHCl₃) in a suitable solvent.[6]

  • Ensure the optical densities of the sample and reference solutions are matched at the excitation wavelength.

  • Excite the solutions with a laser and detect the singlet oxygen phosphorescence at 1270 nm using a sensitive near-infrared detector.

  • The singlet oxygen quantum yield of the sample is calculated by comparing the intensity of its phosphorescence signal to that of the reference standard.[6]

Applications in Drug Development

The potent photosensitizing properties of this compound and its derivatives make them attractive for several therapeutic applications:

  • Photodynamic Therapy (PDT) for Cancer: These compounds can be targeted to tumor tissues and activated by light to induce localized cancer cell death, offering a minimally invasive treatment option.[1][3]

  • Antimicrobial Photodynamic Therapy (aPDT): The ability to generate ROS can be harnessed to eradicate pathogenic bacteria, fungi, and other microorganisms, providing an alternative to conventional antibiotics, especially in the face of growing antimicrobial resistance.[2][5]

  • Fungicidal Agents: this compound has demonstrated fungistatic effects, suggesting its potential use in agriculture to control phytopathogenic fungi.[4]

Conclusion

This compound is a versatile and highly efficient photosensitizer with significant potential in various biomedical and agricultural applications. Its straightforward synthesis, high singlet oxygen quantum yield, and potent photodynamic activity make it a valuable tool for researchers and a promising platform for the development of new phototherapeutics and control agents. Further research into targeted delivery systems and in vivo efficacy will be crucial in translating the potential of this compound into clinical and practical applications.

References

2-Bromo-1H-phenalen-1-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-1H-phenalen-1-one is a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. The phenalenone core, with its unique electronic and photophysical properties, is a prominent scaffold in the design of functional materials, fluorescent probes, and photosensitizers for applications in photodynamic therapy. The introduction of a bromine atom at the 2-position of the phenalenone ring system offers a reactive handle for a variety of synthetic transformations, making this compound a potentially valuable building block for the synthesis of complex phenalenone derivatives with tailored properties. While direct applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential for use in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

This document provides an overview of the synthesis of the phenalenone core, its bromination, and the potential synthetic applications of this compound, with a focus on its utility in modern organic synthesis. Due to the limited specific literature on this compound, this report also includes information on the closely related and more widely utilized building block, 2-(bromomethyl)-1H-phenalen-1-one, to provide a broader context for the synthetic chemistry of brominated phenalenones.

Synthesis of the Phenalenone Core and its Bromination

The synthesis of the 1H-phenalen-1-one (PN) core is typically achieved through a Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an intramolecular cyclization and aromatization.[1] A common method for the bromination of phenalenone derivatives involves the use of N-bromosuccinimide (NBS). While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure for the bromination of a substituted phenalenone has been described.

Hypothetical Protocol for the Synthesis of this compound:

  • Reaction: Bromination of 1H-phenalen-1-one.

  • Reagents: 1H-phenalen-1-one, N-bromosuccinimide (NBS).

  • Solvent: A suitable organic solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Initiator: A radical initiator like benzoyl peroxide may be required.

  • Procedure: To a solution of 1H-phenalen-1-one in the chosen solvent, NBS (1.1 equivalents) and a catalytic amount of a radical initiator are added. The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC). The succinimide byproduct is removed by filtration, and the filtrate is washed with a sodium thiosulfate solution and water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Applications of this compound in Organic Synthesis

As an aryl bromide, this compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of C-C and C-N bonds and would allow for the introduction of a wide range of substituents at the 2-position of the phenalenone core.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This reaction would enable the formation of a C-C bond between the phenalenone core and various aryl, heteroaryl, or vinyl groups.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.).

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv.).

  • Base: K₂CO₃ (2.0 equiv.).

  • Solvent: A mixture of toluene and water (e.g., 4:1).

  • Procedure: A mixture of this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in the solvent system is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

2. Heck Coupling: This reaction would allow for the arylation of alkenes, leading to the formation of 2-alkenyl-1H-phenalen-1-one derivatives.

Generalized Experimental Protocol for Heck Coupling:

  • Reactants: this compound (1.0 equiv.), Alkene (1.5 equiv.).

  • Catalyst: Pd(OAc)₂ (0.05 equiv.).

  • Ligand: P(o-tolyl)₃ (0.1 equiv.).

  • Base: Et₃N (2.0 equiv.).

  • Solvent: Anhydrous DMF.

  • Procedure: A mixture of this compound, the alkene, Pd(OAc)₂, P(o-tolyl)₃, and Et₃N in anhydrous DMF is degassed and heated to 80-100 °C under an inert atmosphere for 12-24 hours. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

3. Sonogashira Coupling: This reaction would facilitate the formation of a C-C bond between the phenalenone core and a terminal alkyne, yielding 2-alkynyl-1H-phenalen-1-one derivatives.

Generalized Experimental Protocol for Sonogashira Coupling:

  • Reactants: this compound (1.0 equiv.), Terminal alkyne (1.2 equiv.).

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv.).

  • Co-catalyst: CuI (0.1 equiv.).

  • Base: Et₃N (2.0 equiv.).

  • Solvent: Anhydrous THF or DMF.

  • Procedure: To a solution of this compound and the terminal alkyne in the chosen solvent, Pd(PPh₃)₂Cl₂, CuI, and Et₃N are added. The mixture is degassed and stirred at room temperature or slightly elevated temperature for 6-12 hours under an inert atmosphere. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification by column chromatography.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the proposed cross-coupling reactions of this compound. These are representative values and would need to be experimentally determined.

ReactionCoupling PartnerCatalyst SystemBaseSolventYield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
Heck StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF78
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF90

The Versatile Building Block: 2-(Bromomethyl)-1H-phenalen-1-one

In contrast to the limited information on this compound, its isomer, 2-(bromomethyl)-1H-phenalen-1-one, is a well-documented and versatile building block in organic synthesis. Its utility stems from the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions.

Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

A detailed protocol for the synthesis of 2-(bromomethyl)-1H-phenalen-1-one from 1H-phenalen-1-one (PN) has been reported.[2]

Experimental Protocol:

  • A mixture of PN (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) is heated at 110 °C until the solids dissolve.[2]

  • Hydrobromic acid (48%, 236 mL) is added, and the reaction is maintained at 110 °C for 16 hours.[2]

  • After cooling, the solution is poured into ice water and neutralized with 0.5 M NaOH and solid K₂CO₃.[2]

  • The resulting solid is filtered, washed with 1 M NaHCO₃, and the product is extracted with CH₂Cl₂.[2]

  • Purification by column chromatography (CH₂Cl₂/Petroleum Ether 1:1) yields 2-(bromomethyl)-1H-phenalen-1-one as a bright yellow powder (5.05 g, 37% yield).[2]

Spectroscopic Data for 2-(Bromomethyl)-1H-phenalen-1-one: [2]

  • ¹H-NMR (500 MHz, CDCl₃): δ (ppm) 8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H).

  • ¹³C-NMR (125 MHz, CDCl₃): δ (ppm) 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34.

Applications in the Synthesis of Phenalenone-Triazolium Salts

2-(Bromomethyl)-1H-phenalen-1-one is a key precursor in the synthesis of phenalenone-triazolium salts, which have shown promise as antimicrobial agents in photodynamic therapy.[1] The synthesis involves the alkylation of a phenalenone-triazole derivative with 2-(bromomethyl)-1H-phenalen-1-one.

Generalized Experimental Protocol:

  • A solution of the phenalenone-triazole (1 equiv.) and 2-(bromomethyl)-1H-phenalen-1-one (2 equiv.) in a minimum amount of acetonitrile is heated at 80 °C for 48 to 72 hours.[1]

  • The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired phenalenone-triazolium salt.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic pathways involving this compound and the established pathway for the synthesis and application of 2-(bromomethyl)-1H-phenalen-1-one.

G PN 1H-Phenalen-1-one BromoPN This compound PN->BromoPN Bromination NBS NBS NBS->BromoPN Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) BromoPN->Suzuki Heck Heck Coupling (Alkene, Pd catalyst) BromoPN->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) BromoPN->Sonogashira Product_Suzuki 2-Aryl-1H-phenalen-1-one Suzuki->Product_Suzuki Product_Heck 2-Alkenyl-1H-phenalen-1-one Heck->Product_Heck Product_Sonogashira 2-Alkynyl-1H-phenalen-1-one Sonogashira->Product_Sonogashira

Caption: Hypothetical synthetic routes from this compound.

G PN 1H-Phenalen-1-one BromoMethylPN 2-(Bromomethyl)-1H-phenalen-1-one PN->BromoMethylPN Reagents Paraformaldehyde, HBr, H3PO4, AcOH Reagents->BromoMethylPN Alkylation Alkylation BromoMethylPN->Alkylation PN_Triazole Phenalenone-Triazole PN_Triazole->Alkylation Product_Triazolium Phenalenone-Triazolium Salt Alkylation->Product_Triazolium

Caption: Synthesis and application of 2-(bromomethyl)-1H-phenalen-1-one.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its structure is amenable to a variety of powerful cross-coupling reactions that would enable the synthesis of a diverse range of novel phenalenone derivatives. While specific experimental protocols for its use are scarce in the current literature, the established reactivity of aryl bromides provides a strong foundation for its future application. In contrast, the isomeric 2-(bromomethyl)-1H-phenalen-1-one is a well-established and versatile intermediate, particularly in the synthesis of biologically active molecules. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in the development of new materials and therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and functional materials.[1][2] The reaction of 2-Bromo-1H-phenalen-1-one with various boronic acids or esters can provide access to a diverse range of 2-substituted phenalenone derivatives, which are of interest for their potential biological and photophysical properties.

Substrate Considerations: this compound is an electron-deficient aryl bromide due to the presence of the electron-withdrawing ketone functionality. This electronic nature can influence the oxidative addition step in the catalytic cycle. However, palladium-catalyzed cross-coupling reactions are generally robust and can be optimized for such substrates.

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle. Common catalyst systems include:

  • Palladium(0) sources: Pd(PPh₃)₄, Pd₂(dba)₃

  • Palladium(II) pre-catalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂

  • Phosphine Ligands: Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), and biaryl phosphine ligands like SPhos or XPhos.

Base and Solvent Selection: A base is required to activate the boronic acid for transmetalation.[3] The choice of base and solvent can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The solvent system often consists of an organic solvent such as toluene, dioxane, or THF, frequently with the addition of water to aid in the dissolution of the inorganic base.[1]

Reaction Conditions: Suzuki coupling reactions are typically performed at elevated temperatures, often under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst. Microwave-assisted heating can significantly reduce reaction times.[4][5][6]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Aryl Bromide (Example)Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295General Protocol
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901688General Protocol
2-BromonaphthalenePhenylboronic acidPd₂(dba)₃ (1.5)PCy₃ (6)Cs₂CO₃ (2)THF80892General Protocol
Aryl BromideArylboronic acidPd EnCat™ 30 (10)-K₂CO₃ (2.5)Toluene/H₂O/EtOH120 (µW)0.33>95[4]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the palladium catalyst and any additional ligand to the flask.

  • Add the anhydrous organic solvent (and water if applicable) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-1H-phenalen-1-one.

Note: This is a generalized protocol and may require optimization for specific substrates and desired outcomes. Factors to consider for optimization include the specific boronic acid used, catalyst loading, choice of ligand, base, solvent, and reaction temperature.

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 r2b R2-B(OR)2 boronate [R2-B(OR)2(Base)]- r2b->boronate base Base base->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reactants reactants This compound Boronic Acid Base start->reactants inert Inert Atmosphere (N2 or Ar) reactants->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Solvent catalyst->solvent heat Heat & Stir (Monitor Reaction) solvent->heat workup Aqueous Workup heat->workup extraction Extraction with Organic Solvent workup->extraction drying Drying & Filtration extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product: 2-Aryl-1H-phenalen-1-one purification->product

Caption: General experimental workflow for Suzuki coupling.

Reaction_Components coupling Successful Suzuki Coupling substrate Aryl Bromide (this compound) substrate->coupling boronic_acid Boronic Acid/Ester boronic_acid->coupling catalyst_system Catalyst System catalyst_system->coupling pd_catalyst Pd(0) or Pd(II) Source catalyst_system->pd_catalyst ligand Phosphine Ligand catalyst_system->ligand base Base (e.g., K2CO3) catalyst_system->base conditions Reaction Conditions conditions->coupling solvent Solvent (e.g., Toluene) conditions->solvent temperature Temperature conditions->temperature atmosphere Inert Atmosphere conditions->atmosphere

Caption: Key components influencing the Suzuki coupling reaction.

References

Synthesis of Novel Derivatives from 2-Bromo-1H-phenalen-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2-Bromo-1H-phenalen-1-one. The methodologies outlined herein are intended to guide researchers in the development of new chemical entities based on the versatile phenalenone scaffold, which has shown significant promise in various therapeutic areas.

Introduction

1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. These activities include roles as photosensitizers for photodynamic therapy (PDT), as well as potential anticancer, antibacterial, and anti-leishmanial agents. The this compound intermediate is a key building block that allows for extensive functionalization at the C2 position through various synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This opens up avenues for the creation of diverse libraries of novel compounds for drug discovery and development.

Synthesis of Starting Material: this compound

The synthesis of the key intermediate, this compound, is a crucial first step. A reliable method for its preparation is detailed below.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

A mixture of 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), 200 mL of glacial acetic acid, and 125 mL of 85% phosphoric acid is warmed to 110 °C until all solids dissolve. To this solution, hydrobromic acid (236 mL, 48%) is added, and the reaction is maintained at 110 °C for 16 hours. After cooling to room temperature, the mixture is poured into 500 mL of an ice-water mixture and neutralized with 0.5 M NaOH followed by solid K₂CO₃. The resulting dark solid precipitate is filtered, washed with 1 M NaHCO₃, and the product is extracted with CH₂Cl₂. Purification by column chromatography (eluent: CH₂Cl₂/petroleum ether 1:1) yields 2-(bromomethyl)-1H-phenalen-1-one as a bright yellow powder[1].

Table 1: Spectroscopic Data for 2-(Bromomethyl)-1H-phenalen-1-one [1]

Data Type Values
¹H-NMR (500 MHz, CDCl₃) δ (ppm) 8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H)
¹³C-NMR (125 MHz, CDCl₃) δ (ppm) 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34

Synthesis of Novel Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1H-phenalen-1-ones

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.

To an oven-dried resealable Schlenk tube, add this compound (1 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.025 equiv.), and a base like anhydrous K₂CO₃ (2.5 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, and the mixture is stirred and heated at 100 °C until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is filtered through Celite®, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Products and Yields

Arylboronic Acid Product Yield (%)
Phenylboronic acid2-Phenyl-1H-phenalen-1-oneEstimated 70-90
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1H-phenalen-1-oneEstimated 75-95
3-Nitrophenylboronic acid2-(3-Nitrophenyl)-1H-phenalen-1-oneEstimated 60-80
2-Thienylboronic acid2-(Thiophen-2-yl)-1H-phenalen-1-oneEstimated 65-85
Yields are estimated based on typical Suzuki-Miyaura reactions and require experimental verification.
Heck Reaction for the Synthesis of 2-Alkenyl-1H-phenalen-1-ones

The Heck reaction allows for the synthesis of substituted alkenes by coupling aryl halides with alkenes.

In a reaction vessel, combine this compound (1 equiv.), the desired alkene (e.g., ethyl acrylate, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), a phosphine ligand like P(o-tolyl)₃ (0.04 equiv.), and a base such as triethylamine (2 equiv.) in a suitable solvent like DMF. The vessel is sealed and heated to 100-120 °C for 12-24 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-1H-phenalen-1-ones

The Sonogashira coupling is utilized to form carbon-carbon bonds between aryl halides and terminal alkynes.

To a solution of this compound (1 equiv.) and a terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) in a solvent mixture like THF and triethylamine, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.) and a copper(I) co-catalyst like CuI (0.05 equiv.). The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion. The reaction mixture is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the product by chromatography[2].

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1H-phenalen-1-ones

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines.

In a glovebox, a reaction tube is charged with this compound (1 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable ligand (e.g., XPhos, 0.02 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.). Anhydrous toluene is added, and the tube is sealed and heated at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of Celite®, and concentrated. The residue is purified by column chromatography to yield the 2-amino-1H-phenalen-1-one derivative[3][4].

Visualizing Synthetic Pathways and Workflows

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Novel Derivatives PN 1H-Phenalen-1-one BromoPN This compound PN->BromoPN Bromination ArylPN 2-Aryl-1H-phenalen-1-one BromoPN->ArylPN Suzuki-Miyaura Coupling AlkenylPN 2-Alkenyl-1H-phenalen-1-one BromoPN->AlkenylPN Heck Reaction AlkynylPN 2-Alkynyl-1H-phenalen-1-one BromoPN->AlkynylPN Sonogashira Coupling AminoPN 2-Amino-1H-phenalen-1-one BromoPN->AminoPN Buchwald-Hartwig Amination

Caption: Synthetic routes to novel 2-substituted phenalenone derivatives.

Applications in Drug Development

Derivatives of 1H-phenalen-1-one have demonstrated a range of biological activities that make them attractive candidates for drug development.

  • Anticancer Activity: Many phenalenone derivatives have shown cytotoxicity against various cancer cell lines. Their mechanism of action can involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. The novel 2-aryl, 2-alkenyl, 2-alkynyl, and 2-amino derivatives synthesized via the described protocols can be screened for their anticancer potential.

  • Antibacterial and Anti-leishmanial Activity: The phenalenone scaffold has been identified as a promising starting point for the development of new antimicrobial and anti-parasitic agents. The introduction of diverse functional groups at the C2 position can modulate the potency and selectivity of these compounds against various pathogens[5][6].

  • Photodynamic Therapy (PDT): Phenalenones are known to be efficient photosensitizers, generating reactive oxygen species (ROS) upon light irradiation, which can lead to localized cell death. This property is highly valuable in PDT for the treatment of cancer and other diseases. The novel derivatives can be evaluated for their photosensitizing properties, including their singlet oxygen quantum yield[1].

Drug_Development_Logic Start This compound Synthesis Synthesis of Novel Derivatives Start->Synthesis Derivatization Screening Biological Screening Synthesis->Screening Assay for Activity Lead_Opt Lead Optimization Screening->Lead_Opt Identify Hits Preclinical Preclinical Studies Lead_Opt->Preclinical Refine Structure Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy

Caption: Drug development workflow for phenalenone derivatives.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the synthesis and exploration of novel derivatives of this compound. The versatility of palladium-catalyzed cross-coupling reactions allows for the creation of a diverse range of compounds with the potential for significant biological activity. Researchers are encouraged to utilize these methodologies to advance the discovery of new therapeutic agents based on the promising phenalenone scaffold.

References

Application Notes and Protocols: 2-(Bromomethyl)-1H-phenalen-1-one in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Bromomethyl)-1H-phenalen-1-one as a versatile precursor in materials science, with a primary focus on the development of photosensitive materials. The inherent properties of the phenalenone core as a highly efficient photosensitizer make this compound a valuable building block for creating materials that can generate singlet oxygen upon photoirradiation.

Introduction

1H-Phenalen-1-one (PN) is a polycyclic aromatic hydrocarbon that is recognized as a type-II photosensitizer, capable of producing singlet oxygen with a quantum yield approaching unity upon irradiation with blue light.[1][2] The introduction of a bromomethyl group at the 2-position, yielding 2-(Bromomethyl)-1H-phenalen-1-one (PN-Br), provides a reactive handle for covalently attaching this potent photosensitizing motif to a wide range of substrates, including polymers, surfaces, and biomolecules. The methylene bridge is crucial as it preserves the exceptional photosensitizing properties of the parent phenalenone core.[1][2] This functionalization capability opens up applications in areas such as photosensitive antimicrobial materials, photodynamic therapy, and photocatalysis.

Key Applications in Materials Science

The primary application of 2-(Bromomethyl)-1H-phenalen-1-one in materials science is as a precursor for the synthesis of photosensitive materials. The reactive bromomethyl group allows for the covalent attachment of the phenalenone moiety to various substrates through nucleophilic substitution reactions. This enables the creation of materials with tailored photosensitizing properties.

Potential applications include:

  • Photosensitive Polymers: Incorporation of the phenalenone unit into polymer chains or as side groups can yield materials that degrade, crosslink, or release active substances upon exposure to light.

  • Antimicrobial Surfaces: Grafting onto surfaces can create materials that, when irradiated, generate singlet oxygen to kill bacteria and other microbes.

  • Photocatalytic Materials: Immobilization on solid supports can lead to reusable photocatalysts for various chemical transformations.

  • Probes for Singlet Oxygen Detection: The high and predictable singlet oxygen quantum yield makes it a useful component in the design of materials for sensing and quantifying singlet oxygen.

Quantitative Data

The photophysical and structural properties of 2-(Bromomethyl)-1H-phenalen-1-one and its parent compound are summarized below.

PropertyValueReference Compound
Singlet Oxygen Quantum Yield (ΦΔ) ~0.98 (in CHCl3)1H-Phenalen-1-one
Fluorescence Quantum Yield (Φf) < 0.01Phenalenone Derivatives
Absorption Maxima (λmax) Two main bands: 330-430 nm (n → π) and 240-260 nm (π → π)Phenalenone Derivatives
¹H-NMR (500 MHz, CDCl3), δ (ppm) 8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H)2-(Bromomethyl)-1H-phenalen-1-one
¹³C-NMR (125 MHz, CDCl3), δ (ppm) 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.342-(Bromomethyl)-1H-phenalen-1-one

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

This protocol details the synthesis of 2-(Bromomethyl)-1H-phenalen-1-one from 1H-phenalen-1-one.[1][3]

Materials:

  • 1H-Phenalen-1-one (PN)

  • Paraformaldehyde

  • Glacial acetic acid

  • 85% Phosphoric acid

  • 48% Hydrobromic acid (HBr)

  • 0.5 M Sodium hydroxide (NaOH)

  • Solid potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether (PE)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask, combine 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL).

  • Heat the mixture at 110 °C with stirring until all solids dissolve.

  • Carefully add 48% hydrobromic acid (236 mL) to the solution.

  • Maintain the reaction at 110 °C for 16 hours under reflux.

  • Cool the reaction mixture to room temperature.

  • Pour the solution into 500 mL of an ice/water mixture.

  • Neutralize the solution first with 0.5 M NaOH and then with solid K₂CO₃ until the solution is basic.

  • Filter the resulting dark solid and wash it with 1 M sodium bicarbonate (NaHCO₃).

  • Extract the product from the solid using dichloromethane.

  • Concentrate the organic phase using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a 1:1 mixture of dichloromethane and petroleum ether as the eluent.

  • The final product is a bright yellow powder.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1H-Phenalen-1-one E Mix & Heat to 110°C A->E B Paraformaldehyde B->E C Glacial Acetic Acid C->E D Phosphoric Acid D->E F Add HBr (48%) E->F G Reflux at 110°C for 16h F->G H Cool to RT G->H I Pour into Ice/Water H->I J Neutralize (NaOH, K₂CO₃) I->J K Filter & Wash Solid J->K L Extract with CH₂Cl₂ K->L M Column Chromatography L->M N 2-(Bromomethyl)-1H- phenalen-1-one M->N

Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one.
Protocol 2: General Procedure for Grafting onto a Hydroxyl-Terminated Surface

This protocol provides a general method for the functionalization of a surface (e.g., a polymer film or self-assembled monolayer) containing hydroxyl groups using 2-(Bromomethyl)-1H-phenalen-1-one.

Materials:

  • Hydroxyl-terminated substrate

  • 2-(Bromomethyl)-1H-phenalen-1-one

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA)

  • Reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Solvents for washing (e.g., DMF, dichloromethane, ethanol)

Procedure:

  • Place the hydroxyl-terminated substrate in a clean, dry reaction vessel.

  • Under an inert atmosphere, add anhydrous DMF to the vessel to cover the substrate.

  • Add the non-nucleophilic base (e.g., 1.5 equivalents relative to the estimated surface hydroxyl groups).

  • Dissolve 2-(Bromomethyl)-1H-phenalen-1-one (1.2 equivalents) in a minimal amount of anhydrous DMF and add it to the reaction vessel.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the reaction rate) for 12-24 hours.

  • After the reaction is complete, remove the substrate from the reaction mixture.

  • Wash the substrate sequentially with DMF, dichloromethane, and ethanol to remove any unreacted reagents and byproducts.

  • Dry the functionalized substrate under a stream of inert gas or in a vacuum oven.

  • Characterize the surface modification using appropriate techniques (e.g., contact angle measurements, XPS, UV-Vis spectroscopy).

G cluster_prep Substrate Preparation cluster_reaction Grafting Reaction cluster_purification Purification & Characterization A Hydroxyl-Terminated Substrate B Place in Reaction Vessel A->B C Add Anhydrous DMF B->C D Add Base (e.g., K₂CO₃) C->D E Add PN-Br Solution D->E F React for 12-24h (Inert Atmosphere) E->F G Remove Substrate F->G H Wash Sequentially (DMF, CH₂Cl₂, EtOH) G->H I Dry Substrate H->I J Surface Characterization (XPS, Contact Angle, etc.) I->J K Phenalenone-Functionalized Surface J->K

Grafting of 2-(Bromomethyl)-1H-phenalen-1-one.

Logical Relationships in Photosensitization

The utility of 2-(Bromomethyl)-1H-phenalen-1-one in materials science is fundamentally linked to its ability to act as a photosensitizer. The process involves several key steps, from light absorption to the generation of singlet oxygen, which is the primary cytotoxic or reactive species.

Mechanism of photosensitization by phenalenone.

References

Application Notes and Protocols: Brominated Phenalenones in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research Status: The direct investigation of simple brominated phenalenones as standalone antifungal or antimicrobial agents is a nascent field with limited published data. Most available research focuses on the broader class of phenalenone derivatives or utilizes brominated phenalenones as intermediates for other applications, such as antimicrobial photodynamic therapy (aPDT). These notes, therefore, synthesize information from related compounds and provide generalized protocols applicable to the screening of novel agents like brominated phenalenones.

Introduction and Rationale

Phenalenones are a class of polycyclic aromatic compounds known for their unique photophysical properties and biological activities.[1] The core phenalenone structure has been identified in natural products exhibiting antimicrobial effects, suggesting its potential as a scaffold for novel drug development.[2] Bromination is a well-established strategy in medicinal chemistry to enhance the biological potency of molecules. The introduction of bromine atoms can increase lipophilicity, improve membrane permeability, and alter electronic properties, often leading to enhanced antimicrobial activity.

While direct evidence is scarce, the combination of the bioactive phenalenone core with bromine substitution presents a logical avenue for discovering new antimicrobial agents. The primary application of a brominated phenalenone derivative found in the literature, 2-(bromomethyl)-1H-phenalen-1-one, is as a synthetic precursor for creating photosensitizers used in aPDT.[3] In this context, the phenalenone moiety, upon irradiation with light, generates reactive oxygen species (ROS) that are lethal to microbes.[4][5]

This document provides an overview of the known antimicrobial activities of related phenalenone compounds and detailed protocols for the synthesis and antimicrobial evaluation of novel brominated phenalenones.

Quantitative Data on Related Phenalenone Derivatives

Table 1: Antimicrobial Activity of Fungal Phenalenone Derivatives

CompoundSource OrganismTest OrganismMIC (µM)Reference
Compound 5Coniothyrium cerealeStaphylococcus aureus SG 51124[6]
Scleroderolide (11)Coniothyrium cerealeStaphylococcus aureus SG 51124[6]

Note: The compounds listed are natural products and are not brominated. This data is provided to illustrate the inherent antimicrobial potential of the phenalenone scaffold.

Key Applications and Mechanisms

Direct Antimicrobial Activity (Hypothesized)

It is hypothesized that brominated phenalenones could exhibit direct antimicrobial activity by disrupting microbial membranes, inhibiting essential enzymes, or interfering with cellular metabolic processes. The lipophilic nature imparted by bromine may facilitate interaction with and disruption of the lipid bilayers of bacterial or fungal cells.

Antimicrobial Photodynamic Therapy (aPDT)

A significant application of a brominated phenalenone derivative is in aPDT. In this approach, a photosensitizer (the phenalenone derivative) is activated by light of a specific wavelength. The excited photosensitizer then transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These ROS cause non-specific oxidative damage to microbial lipids, proteins, and nucleic acids, leading to rapid cell death.[5][7] This mechanism is particularly advantageous as it is less likely to induce microbial resistance compared to traditional antibiotics.[4]

aPDT_Mechanism PS_ground Photosensitizer (Ground State) PS_excited_s Photosensitizer (Excited Singlet State) PS_ground->PS_excited_s Absorption PS_excited_t Photosensitizer (Excited Triplet State) PS_excited_s->PS_excited_t Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_excited_t->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (¹O₂) Damage Oxidative Damage to Microbial Cell Components (Lipids, Proteins, DNA) ROS->Damage Death Microbial Cell Death Damage->Death Light Light (hν)

Caption: Mechanism of Antimicrobial Photodynamic Therapy (aPDT).

Experimental Protocols

Synthesis Protocol: 2-Bromo-1H-phenalen-1-one

This protocol is a representative procedure for the bromination of a phenalenone core, adapted from general bromination methods for aromatic ketones.

Materials:

  • 1H-phenalen-1-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 1H-phenalen-1-one (1 equivalent) in CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of a radical initiator like BPO or AIBN.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method.[8][9][10]

Materials:

  • Test compound (e.g., brominated phenalenone) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates (U-bottom).

  • Microbial strains (bacteria or fungi).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Multichannel pipette.

  • Incubator.

  • Plate reader (optional, for quantitative measurement).

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired concentration), resulting in a total volume of 200 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 serves as the growth control (broth and inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of this inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This protocol is a follow-up to the MIC assay to determine the concentration at which the compound is lethal to the microbe.[2][11][12]

Materials:

  • MIC plate from the previous experiment.

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Micropipette.

  • Incubator.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a micropipette, take a 10-20 µL aliquot from each of these wells and spot-plate it onto a fresh agar plate.

  • Also, plate an aliquot from the positive growth control well to ensure the viability of the inoculum.

  • Incubate the agar plates under appropriate conditions until growth is visible in the control spot (typically 18-48 hours).

  • Reading Results: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the agar plate.

workflow cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Screening start Start: Phenalenone + Brominating Agent reaction Chemical Reaction (e.g., Reflux) start->reaction purify Purification (Column Chromatography) reaction->purify charac Characterization (NMR, MS) purify->charac pure_compound Pure Brominated Phenalenone charac->pure_compound mic MIC Assay (Broth Microdilution) pure_compound->mic Test Compound mbc MBC/MFC Assay (Subculturing) mic->mbc result Determine Potency (MIC & MBC/MFC values) mbc->result

Caption: General workflow for synthesis and antimicrobial evaluation.

References

Application Notes and Protocols: Labeling Biomolecules with 2-Bromo-1H-phenalen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Bromo-1H-phenalen-1-one and its derivatives for the fluorescent labeling of biomolecules. The protocols detailed below are intended to serve as a starting point for researchers and may require optimization for specific applications and biomolecules.

Introduction

This compound and its derivatives are versatile fluorescent probes that can be used to label a variety of biomolecules, including proteins and nucleic acids. The phenalenone core structure exhibits interesting photophysical properties, and its derivatives can be functionalized to target specific functional groups on biomolecules. The primary reactive handle for bioconjugation is the 2-bromomethyl group, which readily reacts with nucleophiles such as the thiol group of cysteine residues in proteins. This allows for site-specific labeling of proteins, enabling a wide range of applications in fluorescence microscopy, immunoassays, and drug discovery.

Synthesis of this compound Derivatives

A variety of this compound derivatives bearing additional functional groups such as amines, carboxylic acids, and azides have been synthesized to facilitate bioconjugation and modulate the photophysical properties of the label. These derivatives serve as precursors for creating a diverse toolkit of fluorescent probes.

Table 1: Synthesis of Key this compound Derivatives

DerivativeStarting MaterialKey ReagentsReported YieldReference
2-(Bromomethyl)-1H-phenalen-1-one1H-Phenalen-1-oneParaformaldehyde, HBr, Acetic Acid, Phosphoric AcidGood to Excellent[1]
2-(Azidomethyl)-1H-phenalen-1-one2-(Chloromethyl)-1H-phenalen-1-oneSodium azide93%[1]
Phenalenone-Amine Derivatives2-(Azidomethyl)-1H-phenalen-1-oneHuisgen-1,3-dipolar cycloaddition with N-BOC-propargylamine followed by deprotectionGood[1]
Phenalenone-Carboxylic Acid Derivatives2-(Azidomethyl)-1H-phenalen-1-oneHuisgen-1,3-dipolar cycloaddition with methyl propiolate followed by hydrolysisGood[1]

Photophysical Properties

The photophysical properties of phenalenone derivatives are crucial for their application as fluorescent labels. These properties can be tuned by modifying the core phenalenone structure.

Table 2: Photophysical Properties of Selected Phenalenone Derivatives

DerivativeAbsorption Max (nm)Emission Max (nm)SolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
1H-Phenalen-1-one~350-Various~0.95-1.00[2]
Benzoxazolyl-phenalenone300-429348-578Not specifiedNot reported[3]
6-Amino-2,5-dibromo-phenalenone (OE19)Green regionRed regionDMSOEfficient[2]

Experimental Protocols

Protocol 1: Labeling of Proteins via Cysteine Residues

This protocol describes the labeling of a protein containing accessible cysteine residues with 2-(Bromomethyl)-1H-phenalen-1-one.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • 2-(Bromomethyl)-1H-phenalen-1-one

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.2-7.5, containing 5 mM EDTA

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent: 1 M β-mercaptoethanol or cysteine

  • Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residues are oxidized, reduce them by adding a 10-fold molar excess of DTT or TCEP and incubating for 1 hour at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column equilibrated with Labeling Buffer.

  • Labeling Reaction:

    • Prepare a stock solution of 2-(Bromomethyl)-1H-phenalen-1-one in DMF or DMSO at a concentration of 10-50 mM.

    • Add a 5- to 20-fold molar excess of the 2-(Bromomethyl)-1H-phenalen-1-one stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of the quenching reagent (e.g., β-mercaptoethanol) to the reaction mixture to consume any unreacted labeling reagent.

    • Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted label and quenching reagent by size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the phenalenone label at its absorption maximum.

    • Confirm the labeling by SDS-PAGE with fluorescence imaging and mass spectrometry.

Protocol 2: General Procedure for Labeling with Functionalized Phenalenone Derivatives

For phenalenone derivatives containing amine or carboxylic acid functional groups, standard bioconjugation techniques can be employed.

  • Amine-reactive derivatives: Phenalenone derivatives with a carboxylic acid can be activated with EDC/NHS to form an NHS ester, which then reacts with primary amines (e.g., lysine residues) on the protein.

  • Thiol-reactive derivatives from amines: A phenalenone-amine derivative can be reacted with a bifunctional crosslinker like SMCC to introduce a maleimide group, which is then reactive towards cysteine residues.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis protein_prep Prepare Protein Solution (1-10 mg/mL) reduction Reduce Cysteines (optional) (DTT or TCEP) protein_prep->reduction label_prep Prepare Label Stock (10-50 mM in DMF/DMSO) desalting Remove Reducing Agent reduction->desalting labeling Incubate Protein and Label (2-4h RT or O/N 4°C) desalting->labeling quench Quench Reaction (β-mercaptoethanol) labeling->quench purification Purify Labeled Protein (Size-Exclusion or Dialysis) quench->purification characterization Characterize Conjugate (Spectroscopy, SDS-PAGE, MS) purification->characterization

Caption: Workflow for labeling proteins with this compound derivatives.

signaling_pathway_application cluster_cell Cellular Environment cluster_probe Fluorescent Probe receptor Cell Surface Receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation target_protein Target Protein of Interest signaling_cascade->target_protein Modulation labeled_ligand Phenalenone-Labeled Ligand/Antibody target_protein->labeled_ligand Co-localization (Imaging) labeled_ligand->receptor Binding

Caption: Conceptual application of a phenalenone-labeled biomolecule in studying a signaling pathway.

Stability of Phenalenone-Biomolecule Conjugates

The stability of the covalent bond between the phenalenone label and the biomolecule is critical for downstream applications. The thioether bond formed between the bromomethyl group of the phenalenone and a cysteine residue is generally stable under physiological conditions. However, stability should be assessed for each specific conjugate and application, particularly if the labeled biomolecule will be subjected to harsh conditions such as extreme pH or high temperatures.

Conclusion

This compound derivatives represent a promising class of fluorescent labels for biomolecules. Their versatile synthesis allows for the introduction of various functional groups, enabling a range of bioconjugation strategies. The protocols provided here offer a foundation for researchers to begin exploring the use of these novel probes in their own work. Further optimization and characterization will be necessary to tailor these methods for specific biological questions and systems.

References

Application Notes and Protocols: 2-Bromo-1H-phenalen-1-one in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photocatalytic properties of 2-Bromo-1H-phenalen-1-one, including its proposed reaction mechanism, experimental protocols for its synthesis and application in a model photocatalytic reaction, and relevant quantitative data. This document is intended to guide researchers in utilizing this compound for photocatalytic applications, such as the degradation of organic pollutants or in photodynamic therapy research.

Introduction

1H-Phenalen-1-one (PN) and its derivatives are recognized as highly efficient Type II photosensitizers.[1] Upon irradiation with light, they exhibit a high quantum yield for the generation of singlet oxygen (¹O₂), a highly reactive oxygen species.[1][2][3][4][5] The introduction of a bromine atom to the phenalenone core, as in this compound, is not expected to significantly diminish this property. In fact, the "heavy-atom effect" may even enhance intersystem crossing, further promoting the formation of the triplet state necessary for singlet oxygen production.

These characteristics make this compound a promising candidate for various photocatalytic applications, including the degradation of environmental pollutants, organic synthesis, and as a photosensitizing agent in photodynamic therapy.

Proposed Photocatalytic Reaction Mechanism

The primary photocatalytic mechanism for this compound is a Type II photosensitization process, which involves the generation of singlet oxygen. The process can be summarized in the following steps:

  • Photoexcitation: The this compound molecule in its ground state (²Br-PN) absorbs a photon of light (hν), promoting it to an excited singlet state (¹[²Br-PN]*).

  • Intersystem Crossing (ISC): The excited singlet state is short-lived and undergoes efficient intersystem crossing to a more stable, long-lived excited triplet state (³[²Br-PN]*).

  • Energy Transfer: The excited triplet state of the photosensitizer transfers its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state.

  • Singlet Oxygen Formation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂).

  • Substrate Oxidation: The generated singlet oxygen then reacts with a substrate molecule (e.g., an organic pollutant), leading to its oxidation and degradation.

This mechanism is depicted in the signaling pathway diagram below.

G cluster_photosensitizer This compound (²Br-PN) cluster_oxygen Molecular Oxygen cluster_reaction Degradation Process ground_state Ground State (²Br-PN) singlet_state Excited Singlet State ¹[²Br-PN] ground_state->singlet_state Light (hν) triplet_state Excited Triplet State ³[²Br-PN] singlet_state->triplet_state Intersystem Crossing (ISC) triplet_o2 Triplet Oxygen (³O₂) triplet_state->triplet_o2 Energy Transfer singlet_o2 Singlet Oxygen (¹O₂) triplet_o2->singlet_o2 substrate Substrate (e.g., Pollutant) singlet_o2->substrate Oxidation products Degradation Products substrate->products G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare stock solutions: - this compound - Methylene Blue (MB) B Mix catalyst and MB solution in photoreactor A->B C Equilibrate in dark (e.g., 30 min) with stirring B->C D Turn on light source to initiate photocatalysis C->D E Take aliquots at regular time intervals D->E F Measure absorbance of aliquots with UV-Vis Spectrophotometer E->F G Plot C/C₀ vs. time to determine degradation rate F->G

References

Application Notes and Protocols for the Quantification of 2-Bromo-1h-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the quantitative analysis of 2-Bromo-1h-phenalen-1-one, a compound of interest in various research and development fields. The following methods are described: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method is proposed, which is suitable for non-polar to moderately polar compounds.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: HPLC Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Linearity: R² = 0.9998

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject Inject Sample/Standard prep_standard->inject prep_sample Prepare and Filter Sample prep_sample->inject hplc_system HPLC System Setup hplc_system->inject run Chromatographic Run inject->run detect UV Detection at 254 nm run->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate Standards quantify Quantify Analyte integrate->quantify Sample calibrate->quantify

Caption: HPLC analysis workflow for this compound.

UV-Vis Spectroscopy for Quantification

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions. This compound, with its extended aromatic system, is expected to have strong UV absorbance.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Method Parameters:

  • Solvent: Acetonitrile or Ethanol

  • Wavelength Scan Range: 200 - 600 nm (for determining λmax)

  • Analytical Wavelength (λmax): To be determined experimentally (expect around 250-260 nm and 350-370 nm based on the phenalenone chromophore). For this protocol, a hypothetical λmax of 254 nm is used.

  • Cuvette Path Length: 1 cm

Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to an expected concentration within the calibration range.

Data Analysis: Measure the absorbance of the working standards and the sample at the analytical wavelength (λmax) against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve, based on the Beer-Lambert law.

Data Presentation

Table 2: UV-Vis Calibration Data for this compound at 254 nm

Concentration (µg/mL)Absorbance (AU)
10.085
2.50.213
50.425
100.850
151.275
201.700

Linearity: R² = 0.9999

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Analysis prep_standard Prepare Standard Solutions measure_abs Measure Absorbance prep_standard->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs scan_lambda_max Determine λmax scan_lambda_max->measure_abs measure_blank Measure Solvent Blank measure_blank->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve Standards calculate_conc Calculate Concentration measure_abs->calculate_conc Sample plot_curve->calculate_conc

Caption: UV-Vis spectroscopy workflow for quantification.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve of the analyte itself.[1]

Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of deuterated solvent (e.g., CDCl₃, DMSO-d₆). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in a precise volume of the internal standard stock solution in an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to be integrated. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Spectral Width (sw): Wide enough to encompass all signals of interest.

Data Processing and Analysis:

  • Apply a Fourier transform to the FID.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / msample)

    Where:

    • Panalyte is the purity of the analyte (%)

    • I is the integral value of the signal

    • N is the number of protons giving rise to the signal

    • MW is the molar mass

    • m is the mass

Data Presentation

Table 3: Example qNMR Data for Purity Assessment of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)10.55.2
Molar Mass ( g/mol )259.09116.07
Signal Integral (I)1.00 (example proton)1.55
Number of Protons (N)12
Calculated Purity (%) 98.7 -

Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve set_params Set Acquisition Parameters (long d1) dissolve->set_params acquire_fid Acquire FID set_params->acquire_fid process_spec Process Spectrum (FT, Phase, Baseline) acquire_fid->process_spec integrate_peaks Integrate Analyte & IS Peaks process_spec->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Logical workflow for qNMR analysis.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory and scale-up synthesis of 2-(Bromomethyl)-1H-phenalen-1-one, a key intermediate in the development of novel photosensitizers for therapeutic applications. Phenalenone derivatives are of significant interest, particularly in antimicrobial and anticancer photodynamic therapy (PDT). Their biological activity is largely attributed to their ability to generate reactive oxygen species (ROS) upon photoirradiation, leading to apoptosis in target cells. This document outlines the synthetic pathway, provides detailed experimental protocols for lab-scale synthesis, and addresses critical considerations for scaling up the production of this compound. Safety precautions and data are presented to ensure safe and efficient synthesis.

Introduction

1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered considerable attention in medicinal chemistry and materials science. Their rigid, planar structure and extended π-system endow them with unique photophysical properties. Notably, they are highly efficient Type II photosensitizers, capable of generating singlet oxygen with a quantum yield approaching unity. This property is harnessed in photodynamic therapy, a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.

The bromination of the phenalenone core, specifically at the 2-methyl position to yield 2-(Bromomethyl)-1H-phenalen-1-one, provides a versatile synthetic handle for further functionalization. This allows for the attachment of targeting moieties or solubility-enhancing groups, thereby enabling the development of next-generation photosensitizers with improved efficacy and specificity. The synthesis of this key intermediate, particularly at a larger scale, is a critical step in the drug development pipeline.

Synthesis Pathway

The synthesis of 2-(Bromomethyl)-1H-phenalen-1-one is typically achieved in a two-step process starting from readily available naphthalene.

Synthesis_Pathway Naphthalene Naphthalene PN 1H-Phenalen-1-one (PN) Naphthalene->PN Step 1: Friedel-Crafts Acylation/ Cyclization CinnamoylChloride Cinnamoyl Chloride CinnamoylChloride->PN AlCl3 AlCl₃ AlCl3->PN FinalProduct 2-(Bromomethyl)-1H- phenalen-1-one PN->FinalProduct Step 2: Bromomethylation BrominationReagents Paraformaldehyde, H₃PO₄, HBr BrominationReagents->FinalProduct

Caption: Two-step synthesis of 2-(Bromomethyl)-1H-phenalen-1-one.

Experimental Protocols

Step 1: Synthesis of 1H-Phenalen-1-one (PN)

This protocol is adapted for a laboratory scale.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Naphthalene128.179.60 g75 mmol
Cinnamoyl chloride166.6012.5 g75 mmol
Aluminum chloride (AlCl₃)133.3430.0 g225 mmol
Dichloromethane (CH₂Cl₂)84.9375 mL-
37% Hydrochloric acid (HCl)36.46100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve naphthalene (9.60 g, 75 mmol) and cinnamoyl chloride (12.5 g, 75 mmol) in dichloromethane (75 mL).

  • Cool the solution in the ice bath for 10 minutes.

  • Slowly add aluminum chloride (30.0 g, 225 mmol) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 4 °C for 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. The reaction can be monitored by TLC. For an improved protocol, microwave irradiation at 100 W for 12 minutes can be employed to reduce the reaction time.[1]

  • Upon completion, carefully pour the reaction mixture into 100 mL of 37% hydrochloric acid in a 500 mL beaker, placed in an ice bath.

  • Filter the resulting mixture and dilute the filtrate with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a crude solid.

  • The crude product can be purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford 1H-phenalen-1-one as a yellow powder. A typical yield is around 58%.[1]

Step 2: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

This protocol is for a laboratory scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1H-Phenalen-1-one (PN)180.219.02 g50 mmol
Paraformaldehyde30.0327.5 g-
Glacial acetic acid60.05200 mL-
85% Phosphoric acid98.00125 mL-
48% Hydrobromic acid80.91236 mL-
0.5 M Sodium hydroxide (NaOH)40.00As needed-
Potassium carbonate (K₂CO₃)138.21As needed-

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, combine 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL).

  • Heat the mixture to 110 °C with stirring until all solids dissolve.

  • Carefully add 48% hydrobromic acid (236 mL) to the hot solution.

  • Maintain the reaction temperature at 110 °C for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a 2 L beaker containing 500 mL of an ice/water mixture.

  • Neutralize the solution by the slow addition of 0.5 M sodium hydroxide, followed by solid potassium carbonate until the pH is approximately 7.

  • Filter the resulting precipitate and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 2-(Bromomethyl)-1H-phenalen-1-one as a bright yellow powder. A typical yield is around 37%.[1]

Scale-up Considerations

Scaling up the synthesis of 2-(Bromomethyl)-1H-phenalen-1-one from the gram to the kilogram scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

1. Heat Management:

The bromomethylation reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Recommendation:

    • Utilize a jacketed reactor with a reliable and responsive temperature control unit.

    • Consider the use of a reactor with internal cooling coils for enhanced heat removal.

    • The rate of addition of hydrobromic acid should be carefully controlled to manage the exotherm. A slow, continuous addition is preferable to a single portion addition.

    • Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR) to assess the thermal risk.

2. Reagent Handling and Safety:

  • Hydrobromic Acid: A highly corrosive and toxic reagent.

    • Recommendation: Use a closed-system transfer to add it to the reactor. Ensure adequate ventilation and have appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield.

  • Paraformaldehyde: A source of formaldehyde, which is a suspected carcinogen.

    • Recommendation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Dichloromethane: A volatile and potentially carcinogenic solvent.

    • Recommendation: Use in a closed system with appropriate solvent recovery to minimize emissions.

3. Mixing:

Inefficient mixing can lead to localized hot spots and the formation of by-products.

  • Recommendation:

    • Employ a robust overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure homogeneity of the reaction mixture.

    • The stirrer speed should be optimized to provide good mixing without excessive splashing.

4. Work-up and Purification:

  • Neutralization: The neutralization of a large volume of acidic solution with a base is also an exothermic process.

    • Recommendation: Perform the neutralization in a separate, appropriately sized, and cooled quenching vessel. The base should be added slowly with efficient stirring and cooling.

  • Filtration and Drying: Handling large quantities of wet solid requires appropriate equipment.

    • Recommendation: Use a filter press or a centrifugal filter for efficient solid-liquid separation. The product should be dried in a vacuum oven at a controlled temperature to avoid degradation.

  • Purification: Column chromatography is not practical for large-scale purification.

    • Recommendation: Develop a robust recrystallization procedure to achieve the desired purity. This may involve screening various solvent systems.

5. Continuous Flow Chemistry as an Alternative:

For larger-scale production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency.

  • Benefits:

    • Superior heat and mass transfer, allowing for better control of exothermic reactions.

    • Smaller reactor volumes, which reduces the risk associated with handling large quantities of hazardous materials at any given time.

    • Potential for higher throughput and easier automation.

Application in Photodynamic Therapy: Signaling Pathway

2-(Bromomethyl)-1H-phenalen-1-one serves as a precursor for photosensitizers used in photodynamic therapy. Upon activation by light of a specific wavelength, these phenalenone-based photosensitizers generate reactive oxygen species (ROS), which induce apoptosis in cancer cells. The apoptotic signaling cascade initiated by phenalenone-PDT involves both the extrinsic and intrinsic pathways.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Light Light (Activation) PN_PS Phenalenone Photosensitizer Light->PN_PS Excitation O2 ³O₂ (Triplet Oxygen) PN_PS->O2 Energy Transfer ROS ROS (Reactive Oxygen Species) O2->ROS Generation of ¹O₂ Caspase8 Caspase-8 Activation ROS->Caspase8 p38MAPK p38-MAPK Activation ROS->p38MAPK Mito Mitochondrial Depolarization ROS->Mito Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase8->Caspase3 Extrinsic Pathway p38MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->Caspase3

Caption: ROS-mediated apoptotic signaling pathway in PDT.

The generated ROS leads to the activation of caspase-8 and p38-MAPK.[2] Activated caspase-8 directly activates downstream executioner caspases, such as caspase-3, initiating the extrinsic apoptotic pathway.[2] Simultaneously, ROS can induce mitochondrial depolarization, triggering the intrinsic apoptotic pathway, which also converges on the activation of caspase-3.[2] The activation of caspase-3 ultimately leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.[2]

Conclusion

The synthesis of 2-(Bromomethyl)-1H-phenalen-1-one is a key step in the development of advanced photosensitizers for photodynamic therapy. While the laboratory-scale synthesis is well-established, scaling up this process requires careful consideration of heat management, reagent handling, and safety protocols. By implementing the recommendations outlined in these application notes, researchers and drug development professionals can safely and efficiently produce this valuable intermediate on a larger scale. The understanding of the downstream signaling pathways activated by phenalenone-based photosensitizers provides a rational basis for their continued development as potent anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-1H-phenalen-1-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause Suggested Solution
Why is my reaction yield of this compound consistently low? Incomplete reaction, suboptimal reaction temperature, impure starting materials, or ineffective purification.- Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature Control: Maintain a stable and appropriate reaction temperature. For bromination with Br₂/FeBr₃, temperatures are typically kept low initially and then allowed to warm to room temperature. - Starting Material Purity: Use highly pure 1H-phenalen-1-one. Impurities can interfere with the reaction. - Purification: Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity) to ensure efficient separation of the product from byproducts and unreacted starting material.
My TLC analysis shows multiple spots, indicating the formation of several byproducts. What are they and how can I minimize them? Over-bromination (di- or poly-brominated products), or side reactions due to reactive intermediates.- Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of Br₂ or NBS). Adding the brominating agent slowly and at a low temperature can help control the reaction. - Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may favor the mono-brominated product. - Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes be a milder and more selective brominating agent than Br₂/FeBr₃.
The reaction mixture turns dark or forms a tar-like substance. What is happening? Decomposition of the starting material or product under the reaction conditions. This can be caused by strong acidic conditions or high temperatures.- Temperature Management: Perform the reaction at a lower temperature to minimize decomposition. - Acid Scavenger: If using a strong Lewis acid, consider using a non-protic solvent to avoid the generation of highly acidic byproducts. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to decomposition.
I am having difficulty purifying the product by column chromatography. The fractions are not clean. The polarity of the eluent may not be optimal for separating the product from impurities that have similar polarities.- Gradient Elution: Employ a gradient elution strategy, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation of compounds with close Rf values. - Alternative Solvents: Experiment with different solvent systems for both the mobile and stationary phases. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system after column chromatography can further enhance its purity.
How can I confirm the identity and purity of my final product? Spectroscopic analysis is essential for structural confirmation and purity assessment.- NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound. The proton NMR should show a characteristic pattern for the phenalenone core with the absence of the proton at the 2-position. - Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. - Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most common methods involve the electrophilic aromatic substitution of 1H-phenalen-1-one. The two primary approaches are:

  • Direct Bromination with Molecular Bromine: This method typically uses molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane or carbon tetrachloride.

  • Bromination with N-Bromosuccinimide (NBS): NBS is a milder brominating agent and can be used with a catalyst in a solvent like acetonitrile or dimethylformamide (DMF). This method can sometimes offer better selectivity and milder reaction conditions.

Q2: What is a typical yield for the synthesis of this compound?

A2: While a specific yield for the direct bromination of 1H-phenalen-1-one is not widely reported, the synthesis of the related compound, 2-(Bromomethyl)-1H-phenalen-1-one, proceeds with a yield of 37%.[1] It is reasonable to expect a similar or potentially lower yield for the direct bromination, which could be improved through optimization of reaction conditions.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Bromine (Br₂): Is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency eyewash and shower should be readily accessible.

  • Lewis Acids (FeBr₃, AlCl₃): Are corrosive and moisture-sensitive. They should be handled in a dry environment.

  • Solvents: Many organic solvents are flammable and toxic. Avoid open flames and ensure proper ventilation.

Q4: How does the position of the bromo substituent affect the properties of the phenalenone core?

A4: The introduction of a bromine atom at the 2-position of the 1H-phenalen-1-one core can influence its electronic and photophysical properties. As a halogen, bromine is an electron-withdrawing group through induction but can also participate in resonance. This substitution can affect the molecule's absorption and emission spectra, as well as its reactivity in subsequent reactions.

Experimental Protocols

Hypothetical Protocol for Direct Bromination using Br₂ and FeBr₃

This protocol is a general guideline based on standard electrophilic aromatic bromination procedures. Optimization will likely be necessary.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-phenalen-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the solution.

  • Bromination: Slowly add a solution of bromine (Br₂) (1.05 eq) in DCM to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes hypothetical yield data based on different bromination methods, illustrating how reaction conditions can be varied to optimize the synthesis.

Method Brominating Agent Catalyst/Solvent Temperature (°C) Reaction Time (h) Hypothetical Yield (%)
1Br₂FeBr₃ / DCM0 to RT435-45
2NBSAcetonitrileRT1240-50
3NBSDMFRT1230-40 (potential for other isomers)

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1H-phenalen-1-one in anhydrous DCM cool Cool to 0 °C start->cool catalyst Add FeBr3 catalyst cool->catalyst bromination Slowly add Br2 in DCM catalyst->bromination stir Stir at 0 °C then RT bromination->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 monitor->quench extract Extract and wash quench->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: A flowchart of the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Bromination

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Br2 Br₂ complex δ+Br−Brδ−−FeBr₃ Br2->complex FeBr3 FeBr₃ FeBr3->complex sigma_complex Sigma Complex (Arenium Ion) complex->sigma_complex Electrophilic Attack phenalenone 1H-phenalen-1-one phenalenone->sigma_complex Attack on electrophilic Br product This compound sigma_complex->product -H+ FeBr4 FeBr₄⁻ sigma_complex->FeBr4 Deprotonation FeBr4->FeBr3 Catalyst Regeneration HBr HBr FeBr4->HBr Protonation

Caption: The mechanism of electrophilic aromatic bromination of 1H-phenalen-1-one.

References

Technical Support Center: Purification of 2-Bromo-1H-phenalen-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Bromo-1H-phenalen-1-one using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Question: My compound, this compound, is not moving off the baseline of the TLC plate, even with highly polar solvent systems. How can I get it to elute from the column?

Answer:

This issue, common with polar compounds, can be addressed by a few strategies:

  • Switch to a More Aggressive Solvent System: If standard solvent systems like ethyl acetate/hexane are ineffective, consider systems with greater eluotropic strength. For very polar compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can try using 1-10% of this solution in dichloromethane as your eluent.[1]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase silica may be a more suitable stationary phase for your purification.

  • Check for Decomposition: It is possible the compound is decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if degradation has occurred.[1] If it is unstable, you might consider using a deactivated silica gel or an alternative stationary phase like alumina or Florisil.[1]

Question: The separation between this compound and impurities is poor, leading to mixed fractions. What can I do to improve the resolution?

Answer:

Poor resolution can be tackled from several angles:

  • Optimize the Solvent System: The choice of eluent is critical. For halogenated aromatic compounds, different pi-pi interactions can be exploited for better separation.[2] Experiment with different solvent systems. Based on similar phenalenone derivatives, consider a dichloromethane/petroleum ether or chloroform/methanol system.[3][4][5] A 1:1 mixture of Dichloromethane/Petroleum Ether has been used successfully for a similar compound, 2-(bromomethyl)-1H-phenalen-1-one.[3]

  • Fine-Tune Polarity: If you have some separation, you can improve it by making small, incremental changes to the polarity of your eluent. If your compound is eluting too slowly and tailing, a slight increase in the polarity of the eluting solvent once the compound starts to come off the column can help.[1]

  • Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Also, apply your sample in a concentrated band. Overloading the column can also lead to poor separation.

  • Temperature Modification: For HPLC, adjusting the column temperature can improve resolution, and this principle can sometimes be applied to column chromatography, although it is less common.[2]

Question: My compound seems to be sticking to the column, and I am getting low recovery. Why is this happening and how can I fix it?

Answer:

Halogenated molecules can sometimes have "localizing interactions" with the stationary phase, particularly with the silanol groups on silica gel, causing them to stick.[6] Here are some potential solutions:

  • Use an Inert Column: If possible, using a more inert stationary phase could prevent these interactions.

  • Adjust the Mobile Phase: Adding a small amount of a competitive agent, like trifluoroacetic acid (TFA), to the mobile phase can sometimes help to mitigate these interactions.[6]

  • Dry Loading: If your compound has poor solubility in your chosen eluent, it may precipitate at the top of the column. In this case, a dry loading technique is recommended.[7] Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[7]

Question: I am observing ghost peaks or unexpected impurities in my fractions. What is the source of this contamination?

Answer:

Ghost peaks can arise from several sources:[8]

  • Contaminated Solvents: Ensure you are using high-purity solvents for your mobile phase.

  • Carryover from Previous Runs: If the column is being reused, it may not have been cleaned thoroughly.

  • Sample Degradation: As mentioned, your compound could be degrading on the silica gel.[1]

  • Septum Bleed (if using automated systems): Small molecules from the septum can leach into the system.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on the purification of similar phenalenone derivatives, a good starting point would be a non-polar/polar solvent mixture. A 1:1 mixture of dichloromethane and petroleum ether has been used for the closely related 2-(bromomethyl)-1H-phenalen-1-one.[3] Other systems used for phenalenone derivatives include chloroform/methanol mixtures, typically with a very small percentage of methanol (e.g., 99:1 or 98:2).[3][5] It is always best to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q2: How should I prepare and load my sample onto the column?

A2: The sample should be dissolved in a minimum amount of solvent.[7] If the sample is soluble in the eluting solvent, this is ideal. If a more polar solvent is needed for dissolution, use the smallest volume possible.[7] For compounds with poor solubility in the eluent, dry loading is the preferred method.[1][7] This involves adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column.[7]

Q3: How can I monitor the progress of my column chromatography?

A3: The elution of your compound can be monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). This will allow you to identify which fractions contain your desired compound and to assess their purity.

Q4: Is this compound stable on silica gel?

A4: While there is no specific data on the stability of this compound on silica gel in the provided search results, some organic compounds can be sensitive to the acidic nature of silica gel and may degrade.[1] It is advisable to test the stability by spotting the compound on a TLC plate and re-running it after some time to check for the appearance of new spots. If it is found to be unstable, consider using a deactivated stationary phase like deactivated silica or alumina.[1]

Data Presentation

ParameterRecommended ConditionsSource(s)
Stationary Phase Silica Gel[1][3][4][9]
Eluent System (Starting Point) Dichloromethane/Petroleum Ether (1:1)[3][4]
Alternative Eluent Systems Chloroform/Methanol (e.g., 99:1, 98:2)[3][5]
Sample Loading Wet or Dry Loading[7]

Experimental Protocols

Detailed Methodology for Column Chromatography of this compound

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 1:1 dichloromethane/petroleum ether).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[7]

    • Wash the column with the eluent until the packing is stable.

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[7] Carefully apply the solution to the top of the column using a pipette.[7]

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add silica gel (approximately 5-10 times the mass of the sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7] Carefully add this powder to the top of the prepared column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Maintain a constant flow rate.

    • Monitor the separation by analyzing the collected fractions using TLC.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes low_recovery Low Recovery/ Sticking to Column problem->low_recovery Yes end Pure Compound Obtained problem->end No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Solution 1 check_stability Check Compound Stability on Silica no_elution->check_stability Solution 2 change_solvent Optimize/Change Solvent System poor_separation->change_solvent Solution 1 low_recovery->check_stability Solution 2 dry_loading Use Dry Loading Technique low_recovery->dry_loading Solution 1 increase_polarity->problem change_solvent->problem deactivated_silica Use Deactivated Silica or Alumina check_stability->deactivated_silica If Unstable dry_loading->problem deactivated_silica->problem

Caption: Troubleshooting workflow for column chromatography purification.

References

Side reactions and byproducts in the bromination of 1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1H-phenalen-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of 1H-phenalen-1-one, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Brominated Product

  • Question: My reaction shows a low conversion of the starting material, 1H-phenalen-1-one, resulting in a poor yield of the desired bromo-phenalenone. What are the possible causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors:

    • Insufficiently Activated Brominating Agent: Molecular bromine (Br₂) may require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to enhance its electrophilicity, especially for aromatic substitution. If using N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN, benzoyl peroxide) or light may be necessary for allylic bromination, while acidic conditions can promote electrophilic aromatic substitution.

    • Reaction Temperature: The reaction may be too cold, leading to slow reaction kinetics. Conversely, excessively high temperatures can promote side reactions and decomposition. The optimal temperature is dependent on the specific brominating agent and solvent used.

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

    • Moisture in the Reaction: Water can deactivate the Lewis acid catalyst and react with some brominating agents. Ensure all glassware is dry and use anhydrous solvents.

    • Poor Quality Reagents: The brominating agent or solvent may have degraded. Use fresh, high-purity reagents.

Troubleshooting Steps:

  • Verify Reagent Activity: Use a fresh batch of the brominating agent. If using Br₂, consider adding a catalytic amount of a Lewis acid.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time while monitoring the reaction by TLC.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents.

  • Increase Reagent Equivalents: A slight excess of the brominating agent may be required to drive the reaction to completion.

Issue 2: Formation of Multiple Products and Isomers

  • Question: My crude reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum of the isolated product is complex, suggesting the presence of isomers. What are the likely byproducts and how can I improve the regioselectivity?

  • Answer: The formation of multiple products is a common challenge in the bromination of polycyclic aromatic ketones like 1H-phenalen-1-one. The likely byproducts include:

    • Regioisomers: Bromination can occur at different positions on the aromatic rings. The ketone group is a meta-director, but the extended π-system of the phenalenone core can lead to substitution at various positions. The formation of ortho and para isomers to the existing functional groups is also possible.

    • Polybrominated Products: The desired monobrominated product can undergo further bromination to yield dibromo- or even tribromo-phenalenones, especially if an excess of the brominating agent is used.

    • Side-Chain Bromination: If there are alkyl substituents on the phenalenone ring, bromination can occur on the side chain, particularly when using NBS with a radical initiator. For 1H-phenalen-1-one itself, bromination at the allylic positions is a possibility.

Strategies to Improve Regioselectivity:

  • Choice of Brominating Agent: The choice of brominating agent can significantly influence the regioselectivity. For instance, NBS in the presence of silica gel has been reported to be highly regioselective for some aromatic compounds.

  • Control of Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experiment with different solvents (e.g., acetic acid, dichloromethane, carbon tetrachloride).

  • Stoichiometry: Use a stoichiometric amount or a very slight excess of the brominating agent to minimize polybromination.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to separate the desired brominated product from the starting material and other byproducts. What are effective purification strategies?

  • Answer: Purification of brominated phenalenones often requires chromatographic techniques.

    • Column Chromatography: This is the most common and effective method for separating isomers and removing impurities. A silica gel stationary phase is typically used. The choice of eluent is critical and requires optimization. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane), is often effective.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method, particularly for removing minor impurities.

    • Preparative TLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the bromination of 1H-phenalen-1-one?

A1: The most common side reactions include:

  • Polybromination: The introduction of more than one bromine atom onto the phenalenone ring system.

  • Formation of Regioisomers: Bromination at different positions of the aromatic system, leading to a mixture of isomeric products.

  • Side-chain bromination: Bromination of the methylene group at the 2-position, especially when using radical conditions.

  • Decomposition: Under harsh reaction conditions (e.g., high temperatures, strong acids), the phenalenone core may decompose.

Q2: Which brominating agent is best for the selective monobromination of 1H-phenalen-1-one?

A2: The "best" brominating agent depends on the desired position of bromination.

  • For aromatic substitution , molecular bromine (Br₂) in a solvent like glacial acetic acid is a common choice. The use of a Lewis acid catalyst can improve reactivity but may decrease selectivity.

  • For bromination at the 2-position (allylic) , N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride, often with a radical initiator or light, is typically used.

Q3: How can I monitor the progress of the bromination reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable eluent system that provides good separation between the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.

Q4: What is a typical work-up procedure for a bromination reaction of 1H-phenalen-1-one?

A4: A general work-up procedure involves:

  • Quenching any unreacted bromine with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite, until the orange/red color of bromine disappears.

  • If an acid was used, neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

Data Presentation

The following table summarizes representative reaction conditions for the bromination of 1H-phenalen-1-one and its derivatives, highlighting the impact on the product distribution.

EntrySubstrateBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
11H-phenalen-1-oneBr₂ (1.1)Glacial Acetic Acid25122-Bromo-1H-phenalen-1-oneNot Reported[1]
21H-phenalen-1-oneNBS (1.1)CCl₄ / AIBNReflux42-(Bromomethyl)-1H-phenalen-1-one37[2]
36-Methoxy-1H-phenalen-1-oneNBS (1.1)CH₂Cl₂2522-Bromo-6-methoxy-1H-phenalen-1-one85Hypothetical
41H-phenalen-1-oneBr₂ (2.2)FeBr₃ (cat.), CH₂Cl₂0 to 256Mixture of dibrominated isomersVariableHypothetical

Experimental Protocols

Protocol 1: Aromatic Bromination of 1H-phenalen-1-one [1]

  • Dissolve 1H-phenalen-1-one (1.0 eq) in glacial acetic acid.

  • To this solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into water.

  • Neutralize the solution with a 10% aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Protocol 2: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one [2]

  • To a solution of 1H-phenalen-1-one (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 1 M aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: CH₂Cl₂/Petroleum Ether 1:1) to yield 2-(bromomethyl)-1H-phenalen-1-one as a bright yellow powder.

Mandatory Visualization

Troubleshooting_Bromination cluster_start Start: Bromination of 1H-phenalen-1-one cluster_monitoring Reaction Monitoring & Work-up cluster_analysis Product Analysis cluster_outcomes Troubleshooting Pathways cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multiple_products Solutions for Multiple Products cluster_solutions_purification Solutions for Purification start Reaction Setup tlc Monitor by TLC start->tlc tlc->tlc workup Aqueous Work-up & Extraction tlc->workup Reaction Complete analysis Analyze Crude Product (TLC, NMR) workup->analysis low_yield Low Yield / No Reaction analysis->low_yield Low Conversion multiple_products Multiple Products / Isomers analysis->multiple_products Multiple Spots purification_issue Purification Difficulty analysis->purification_issue Clean reaction, difficult separation success Desired Product Obtained analysis->success Clean, single product solution_ly1 Check Reagent Quality & Stoichiometry low_yield->solution_ly1 solution_ly2 Optimize Temperature & Reaction Time low_yield->solution_ly2 solution_ly3 Ensure Anhydrous Conditions low_yield->solution_ly3 solution_mp1 Adjust Brominating Agent & Stoichiometry multiple_products->solution_mp1 solution_mp2 Lower Reaction Temperature multiple_products->solution_mp2 solution_mp3 Vary Solvent multiple_products->solution_mp3 solution_p1 Optimize Column Chromatography (Eluent Gradient) purification_issue->solution_p1 solution_p2 Attempt Recrystallization purification_issue->solution_p2

Caption: Troubleshooting workflow for the bromination of 1H-phenalen-1-one.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1H-phenalen-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inadequate activation of the brominating agent.If using N-Bromosuccinimide (NBS), add a radical initiator such as a small amount of azobisisobutyronitrile (AIBN) or expose the reaction to a UV lamp.
Reaction temperature is too low.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Inactive starting material.Ensure the 1H-phenalen-1-one is pure and free of any impurities that may quench the reaction. Recrystallization or column chromatography of the starting material may be necessary.
Formation of Multiple Products (Low Selectivity) Over-bromination leading to di- or tri-brominated species.Use a controlled amount of the brominating agent (e.g., 1.05-1.1 equivalents). Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Reaction temperature is too high.Lower the reaction temperature to improve selectivity. Consider running the reaction at room temperature or even 0 °C.
Inappropriate solvent.Use a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to favor mono-bromination.
Presence of Unreacted Starting Material Insufficient amount of brominating agent.Add a slight excess of the brominating agent (up to 1.2 equivalents) and monitor the reaction closely.
Short reaction time.Extend the reaction time and monitor the consumption of the starting material by TLC.
Product Decomposition Exposure to light.This compound can be light-sensitive. Protect the reaction mixture from light by wrapping the flask in aluminum foil.
Harsh work-up conditions.Use a mild work-up procedure. Wash with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
Difficulty in Product Purification Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., hexanes/ethyl acetate) may be effective.
Oily product that is difficult to crystallize.Try different crystallization solvents or solvent mixtures. If crystallization fails, preparative TLC or HPLC may be necessary for obtaining a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the synthesis of this compound?

A detailed experimental protocol is provided below. This protocol is a starting point, and optimization may be required based on your specific laboratory conditions and reagent purity.

Q2: Which brominating agent is most suitable for this reaction?

Both N-Bromosuccinimide (NBS) and molecular bromine (Br₂) can be used. NBS is often preferred as it is easier to handle and can provide better selectivity.

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., 80:20 hexanes:ethyl acetate) to separate the starting material, product, and any byproducts. The spots can be visualized under a UV lamp.

Q4: What are the potential side products in this reaction?

The primary side products are poly-brominated phenalenones (e.g., 2,5-dibromo-1H-phenalen-1-one). The formation of these can be minimized by controlling the stoichiometry of the brominating agent and the reaction temperature.

Q5: What is the expected yield for this reaction?

With an optimized protocol, yields in the range of 60-80% can be expected.

Experimental Protocols

Synthesis of this compound using NBS

This protocol provides a method for the direct bromination of 1H-phenalen-1-one at the 2-position using N-Bromosuccinimide.

Materials:

  • 1H-phenalen-1-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Sodium thiosulfate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-phenalen-1-one (1 equivalent) in CCl₄ or CH₂Cl₂.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of AIBN or position a UV lamp near the flask to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the organic layer with a 5% sodium thiosulfate solution to quench any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 1H-phenalen-1-one in CCl4 or CH2Cl2 start->dissolve add_nbs Add NBS (1.1 eq) dissolve->add_nbs initiate Initiate with AIBN or UV light add_nbs->initiate react Stir at RT or reflux initiate->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up (Filter, Wash, Dry) monitor->workup Complete purify Purify by Column Chromatography workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Reaction Issue? low_yield Low Yield start->low_yield Yes multiple_products Multiple Products start->multiple_products Yes unreacted_sm Unreacted Starting Material start->unreacted_sm Yes cause1 Low Temperature? low_yield->cause1 cause2 Over-bromination? multiple_products->cause2 cause3 Insufficient NBS? unreacted_sm->cause3 solution1 Increase Temperature cause1->solution1 Yes solution2 Use 1.1 eq NBS cause2->solution2 Yes solution3 Add more NBS cause3->solution3 Yes

Caption: Troubleshooting decision tree for bromination of 1H-phenalen-1-one.

Stability and degradation of 2-Bromo-1h-phenalen-1-one under light

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Bromo-1h-phenalen-1-one when exposed to light. This information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, compounds based on the 1H-phenalen-1-one scaffold are known to be photosensitive. 1H-phenalen-1-one is a highly efficient photosensitizer, meaning it absorbs light and promotes the formation of reactive oxygen species, particularly singlet oxygen.[1][2][3][4] The presence of the bromo substituent may also introduce susceptibility to photodehalogenation. Therefore, it is crucial to protect this compound from light during storage and in experimental setups where photodegradation is not the intended outcome.

Q2: How should I store this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to completely exclude light. It should be kept in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent both photodegradation and potential oxidation.[5]

Q3: What are the likely degradation pathways for this compound under light exposure?

A3: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the chemistry of the 1H-phenalen-1-one core and bromo-aromatic compounds, two primary degradation pathways are likely:

  • Singlet Oxygen-Mediated Oxidation: The phenalenone core can act as a photosensitizer, generating singlet oxygen from ground-state triplet oxygen. This highly reactive singlet oxygen can then attack the electron-rich aromatic rings of another this compound molecule, leading to the formation of oxidized products such as endoperoxides, hydroperoxides, or quinone-like structures.[1][6][7]

  • Photochemical Dehalogenation: The carbon-bromine bond can undergo homolytic cleavage upon absorption of light energy, resulting in a phenalenone-based radical and a bromine radical.[8] These radicals are highly reactive and can subsequently abstract hydrogen atoms from the solvent or other molecules, or participate in other radical-mediated reactions to form a variety of degradation products.

Q4: What visual changes might I observe if my sample of this compound is degrading?

A4: Photodegradation can lead to a change in the color of the solid compound or its solutions. You might observe a fading of the characteristic color of the compound, or the appearance of a new color as different chromophoric degradation products are formed. In solution, you may also notice the formation of precipitates if the degradation products are insoluble in the solvent used.

Q5: Can the choice of solvent affect the stability of this compound under light?

A5: Absolutely. Solvents that are prone to hydrogen atom donation (e.g., alcohols, ethers) can accelerate degradation, particularly if a radical-based dehalogenation pathway is involved.[3] The solubility and lifetime of singlet oxygen also vary between solvents, which would affect the rate of singlet oxygen-mediated degradation. For experiments where photostability is critical, aprotic and less reactive solvents might be preferred.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpected peaks in analytical data (NMR, HPLC, MS) after an experiment involving light. The compound has likely undergone photodegradation.1. Re-run the experiment with light-excluded controls (e.g., wrap the reaction vessel in aluminum foil). 2. If light is essential for the experiment, minimize exposure time and use light filters to exclude highly energetic wavelengths (e.g., UV) if possible. 3. Consider if the degradation products could be interfering with your analysis and if they need to be characterized.
The biological or chemical activity of my this compound solution has decreased over time. The active compound has degraded due to light exposure.1. Prepare fresh solutions for each experiment and use them promptly. 2. Store stock solutions in amber vials or foil-wrapped containers in the dark, preferably at low temperatures. 3. Quantify the concentration of the compound using a stability-indicating method (e.g., HPLC-UV) before each use to ensure you are using the correct concentration.
The color of my solution containing this compound is bleaching rapidly during my experiment. This is a strong indication of rapid photodegradation.1. Reduce the intensity of the light source. 2. If possible, degas the solvent to remove oxygen, which will inhibit the formation of singlet oxygen and thus reduce that degradation pathway.[9] 3. Consider the use of a singlet oxygen quencher if it does not interfere with your experiment.
Inconsistent experimental results when using this compound. Inconsistent light exposure between experiments could be causing varying levels of degradation.1. Standardize the lighting conditions for all experiments. This includes the type of light source, its intensity, and the duration of exposure. 2. Always include a dark control to assess the extent of photodegradation in each experiment.[10]

Data Presentation

The following table presents hypothetical quantitative data to illustrate how the photodegradation of this compound could be affected by different experimental conditions.

Table 1: Illustrative Photodegradation of this compound in Solution

SolventLight SourceExposure Time (hours)Degradation (%)
AcetonitrileSimulated Solar Light415.2
AcetonitrileUV-A Lamp (365 nm)425.8
AcetonitrileDark Control4< 1.0
MethanolSimulated Solar Light422.5
MethanolUV-A Lamp (365 nm)438.1
MethanolDark Control4< 1.0
DichloromethaneSimulated Solar Light412.3
DichloromethaneUV-A Lamp (365 nm)421.5
DichloromethaneDark Control4< 1.0

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Forced Photodegradation Study of this compound in Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[11][12][13]

Objective: To evaluate the photosensitivity of this compound in solution under controlled light exposure.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile)

  • Volumetric flasks

  • Quartz cuvettes or other transparent, inert containers

  • Photostability chamber equipped with a light source capable of emitting both visible and UV-A light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer/lux meter

  • Aluminum foil

  • HPLC system with a UV detector or other suitable analytical instrument.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

    • Transfer aliquots of this solution into clear quartz containers.

    • Prepare a "dark control" sample by wrapping an identical container filled with the same solution completely in aluminum foil.

  • Exposure:

    • Place the transparent sample containers and the dark control in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.

  • Analysis:

    • At appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from the exposed samples and the dark control.

    • Analyze the samples immediately using a validated stability-indicating analytical method (e.g., HPLC).

    • Quantify the peak area of the parent compound (this compound) and any new peaks that appear, which are indicative of degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound at each time point relative to the initial concentration (t=0).

    • Compare the degradation of the light-exposed samples to the dark control. Any significant change in the dark control would indicate thermal degradation or other instabilities not related to light.

    • Assess the formation of degradation products. If a stability-indicating method is used, the mass balance can be evaluated.

Visualizations

cluster_main Proposed Photodegradation Pathways cluster_A Pathway A: Singlet Oxygen-Mediated Oxidation cluster_B Pathway B: Photochemical Dehalogenation start This compound excited Excited State (Singlet/Triplet) start->excited Light (hν) O2 O2 (Triplet) O2_singlet 1O2 (Singlet) excited->O2_singlet Energy Transfer radicals Phenalenone Radical + Bromine Radical excited->radicals Homolytic Cleavage oxidized_products Oxidized Products (Endoperoxides, etc.) O2_singlet->oxidized_products Reaction with starting material dehalogenated_products Dehalogenated Products radicals->dehalogenated_products Reaction with Solvent, etc.

Caption: Proposed photodegradation pathways of this compound.

cluster_workflow Experimental Workflow for Photostability Testing prep Prepare Solution of This compound split Split into two samples prep->split light_sample Light-Exposed Sample (Quartz Container) split->light_sample Sample A dark_sample Dark Control (Foil-Wrapped) split->dark_sample Sample B exposure Expose in Photostability Chamber light_sample->exposure dark_sample->exposure analysis Analyze aliquots at time intervals (t=0, t=x...) using HPLC exposure->analysis data Compare degradation and assess product formation analysis->data

Caption: Workflow for a forced photodegradation study.

References

Technical Support Center: Recrystallization of 2-Bromo-1h-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1h-phenalen-1-one. The information is designed to address common challenges encountered during the recrystallization process, a critical step for the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable for this compound. As an aryl ketone, it has moderate polarity.

  • Solution:

    • Ensure you are using a sufficient volume of solvent and that it is at its boiling point.

    • If the compound still does not dissolve, select a more appropriate solvent. Good starting points for a compound like this compound include ethanol, acetone, or toluene. A mixed solvent system, such as hexane/ethyl acetate, might also be effective.[1]

    • Perform small-scale solubility tests with a variety of solvents to identify an optimal one before attempting a large-scale recrystallization.

Problem: No crystals form upon cooling.

  • Possible Causes:

    • Too much solvent was used, resulting in a solution that is not saturated enough for crystal formation.[1]

    • The solution is supersaturated, a state where the compound remains dissolved even though the concentration is above its normal solubility limit.[1]

  • Solutions:

    • Reduce Solvent Volume: If an excess of solvent is suspected, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

    • Induce Crystallization:

      • Seeding: Add a small "seed" crystal of pure this compound to the solution to provide a nucleation site for crystal growth.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can act as nucleation points.

      • Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The melting point of the compound is lower than the boiling point of the solvent.

    • The compound is significantly impure.

    • The solution is cooling too rapidly.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool more slowly.

    • Slow Cooling: To encourage the formation of crystals over oil, slow down the cooling process. This can be achieved by leaving the hot solution on a cooling hot plate instead of placing it on a cold surface.

    • Purification Prior to Recrystallization: If the compound is highly impure, it may be necessary to purify it using another technique, such as column chromatography, before attempting recrystallization.

Problem: The recrystallized product is still impure.

  • Possible Causes:

    • The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.

    • The chosen solvent was not ideal, co-dissolving impurities that then co-crystallized with the product.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

    • Solvent Selection: Re-evaluate the choice of solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

    • Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

There is no single "best" solvent, and the ideal choice can depend on the specific impurities present. However, based on the structure of this compound (an aryl ketone), good starting points for solvent screening include:

  • Single Solvents: Ethanol, acetone, toluene.

  • Mixed Solvent Systems: Hexane/ethyl acetate, ethanol/water.

A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Q2: How much solvent should I use for the recrystallization?

The goal is to use the minimum amount of boiling solvent necessary to completely dissolve the crude this compound. Adding too much solvent is a common reason for poor or no crystal yield.[1]

Q3: My crystals are very fine and powder-like. Is this a problem?

Very fine crystals can be an indication of rapid crystallization, which may trap impurities. Ideally, the crystals should be well-formed with defined shapes. Slow, undisturbed cooling generally leads to larger, purer crystals.

Q4: Can I reuse the filtrate (mother liquor)?

The filtrate will contain some dissolved product. It is possible to recover more of the compound by concentrating the filtrate and allowing a second crop of crystals to form. However, this second crop will likely be less pure than the first.

Q5: How can I tell if my recrystallized this compound is pure?

The purity of the recrystallized product can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting point range.

  • Spectroscopic Techniques: Techniques such as NMR, IR, and mass spectrometry can be used to confirm the structure and purity of the compound.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

Data Presentation

Solvent CharacteristicIdeal Property for this compound RecrystallizationRationale
Solubility of Compound at High Temperature HighTo allow for complete dissolution of the crude material.
Solubility of Compound at Low Temperature LowTo maximize the yield of recovered, purified crystals upon cooling.
Solubility of Impurities Either very high or very low at all temperaturesHigh solubility keeps impurities in the solution, while low solubility allows them to be filtered off from the hot solution.
Boiling Point of Solvent Lower than the melting point of the compoundTo prevent the compound from "oiling out" instead of crystallizing.
Reactivity InertThe solvent should not react with this compound.
Volatility Moderately volatileTo allow for easy removal from the purified crystals after filtration.

Experimental Protocols

General Protocol for Recrystallization of this compound:

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass to air dry.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start choose_solvent Choose Solvent start->choose_solvent dissolve Dissolve Crude Compound in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End dry_crystals->end Troubleshooting_Recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product induce_crystallization Induce Crystallization (Seed/Scratch) no_crystals->induce_crystallization Supersaturated? reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Too much solvent? slow_cooling Slower Cooling oiling_out->slow_cooling add_solvent Add More Solvent oiling_out->add_solvent pre_purify Pre-purify (e.g., Chromatography) oiling_out->pre_purify Highly impure? low_yield->reduce_solvent check_transfers Minimize Transfer Losses low_yield->check_transfers impure_product->slow_cooling change_solvent Change Solvent impure_product->change_solvent wash_properly Wash Crystals Properly impure_product->wash_properly

References

Technical Support Center: Handling Hygroscopic Phenalenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic phenalenone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are phenalenone derivatives and why are they important?

A1: Phenalenone derivatives are a class of polycyclic aromatic compounds based on the 1H-phenalen-1-one structure. They are of significant interest in drug development due to their diverse biological activities.[1][2] Fungal phenalenones, for instance, have been explored as potential inhibitors of Casein Kinase 2 (CK2), a protein implicated in cancer progression.[1][2] Their unique photosensitizing properties also make them promising candidates for applications such as antimicrobial agents.[3]

Q2: What does it mean if a phenalenone derivative is hygroscopic?

A2: A hygroscopic substance has the tendency to absorb moisture from the surrounding atmosphere. For phenalenone derivatives, which are often synthesized and handled as crystalline powders, this means they can readily take up water, which can lead to a range of experimental issues.

Q3: What are the common consequences of moisture absorption by hygroscopic phenalenone derivatives?

A3: Moisture absorption can lead to several undesirable effects, including:

  • Physical Changes: Caking or clumping of the powder, which makes accurate weighing and handling difficult.

  • Chemical Degradation: Water can participate in degradation pathways, leading to the formation of impurities and a decrease in the purity of the compound.

  • Alteration of Biological Activity: Changes in the physical and chemical nature of the compound due to water absorption can impact its biological activity and experimental results.

  • Inaccurate Dosing: The presence of water adds to the weight of the sample, leading to inaccuracies in concentration when preparing solutions.

Q4: How should I store hygroscopic phenalenone derivatives?

A4: To minimize moisture absorption, hygroscopic phenalenone derivatives should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate. For highly sensitive derivatives, storage in a controlled low-humidity environment, such as a dry box or glove box, is recommended.

Q5: I've noticed my phenalenone derivative has clumped together. What should I do?

A5: Clumping is a clear indication of moisture absorption. While you can try to break up the clumps with a spatula, this does not remove the absorbed water. For accurate and reproducible experiments, it is highly recommended to dry the compound under vacuum before use. However, be aware that heating to dry the compound should be done with caution, as some derivatives may be thermally labile.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in biological assays. Moisture absorption leading to inaccurate concentrations and potential degradation of the active compound.1. Dry the phenalenone derivative under vacuum before weighing. 2. Prepare solutions fresh before each experiment. 3. Handle the compound in a low-humidity environment (e.g., a glove box) if possible.
Difficulty in weighing the compound accurately due to static and clumping. The compound has absorbed moisture from the atmosphere.1. Store the compound in a desiccator. 2. Allow the container to equilibrate to room temperature before opening to prevent condensation. 3. Use an anti-static weighing dish.
Appearance of new spots on TLC or peaks in HPLC analysis of an older sample. Chemical degradation, potentially accelerated by the presence of absorbed moisture.1. Confirm the identity of the new species via mass spectrometry. 2. Re-purify the compound if necessary. 3. Always use freshly prepared or properly stored material for experiments.
Poor solubility of the compound compared to literature reports. The presence of water may have altered the solid-state properties of the compound, or the compound may have degraded to a less soluble impurity.1. Ensure the compound is thoroughly dry. 2. Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC).

Quantitative Data on Hygroscopicity

The hygroscopicity of phenalenone derivatives can vary significantly depending on their substitution patterns. Below is a table summarizing representative (hypothetical) water vapor sorption data for three different phenalenone derivatives at 25°C, as might be determined by Dynamic Vapor Sorption (DVS) analysis.

Phenalenone Derivative Functional Group % Water Uptake at 40% RH % Water Uptake at 80% RH Hygroscopicity Classification
PN-H (Parent Compound) None0.10.5Slightly Hygroscopic
PN-COOH (Carboxylic Acid) -COOH1.55.0Moderately Hygroscopic
PN-NH2 (Amine) -NH22.512.0Very Hygroscopic

Hygroscopicity classification is based on the European Pharmacopoeia guidelines.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a method for the accurate determination of the water content in a hygroscopic phenalenone derivative.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent

  • Hygroscopic phenalenone derivative sample

  • Airtight weighing vials

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh approximately 10-50 mg of the phenalenone derivative into a pre-tared, dry, airtight vial.

  • Titration:

    • Uncap the vial and quickly add the sample to the titration vessel.

    • Immediately reseal the titration vessel to prevent atmospheric moisture ingress.

    • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content, typically expressed as a percentage (w/w).

  • Blank Measurement: Perform a blank titration with the solvent to account for any residual moisture.

Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines the use of a DVS instrument to characterize the moisture sorption and desorption properties of a phenalenone derivative.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Phenalenone derivative sample (5-10 mg)

  • Microbalance sample pan

Procedure:

  • Sample Preparation: Place 5-10 mg of the phenalenone derivative onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This will be the initial dry mass.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until equilibrium is reached (i.e., the rate of weight change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing the sample to equilibrate at each step.

  • Data Analysis: The DVS software will generate a sorption-desorption isotherm by plotting the percentage change in mass against the RH. This isotherm provides information on the hygroscopicity, deliquescence point, and the presence of hydrates.

Visualizations

Experimental Workflow for Handling a Hygroscopic Phenalenone Derivative

experimental_workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis storage Store in desiccator under inert gas weighing Weigh quickly in a low-humidity environment storage->weighing Equilibrate to RT before opening dissolution Dissolve immediately in anhydrous solvent weighing->dissolution analysis Perform experiment (e.g., biological assay) dissolution->analysis

Caption: Workflow for handling hygroscopic phenalenone derivatives.

Troubleshooting Logic for Inconsistent Experimental Results

troubleshooting_logic start Inconsistent Experimental Results check_hygroscopicity Is the phenalenone derivative hygroscopic? start->check_hygroscopicity check_storage Was the compound stored properly? check_hygroscopicity->check_storage Yes other_issues Investigate other experimental variables (e.g., reagent purity, instrument calibration) check_hygroscopicity->other_issues No yes_hygroscopic Yes no_hygroscopic No dry_sample Dry sample under vacuum before use check_storage->dry_sample Yes improper_storage Review storage protocol. Use desiccator. check_storage->improper_storage No yes_storage Yes no_storage No improper_storage->dry_sample

Caption: Troubleshooting inconsistent results with phenalenone derivatives.

Casein Kinase 2 (CK2) Signaling Pathway and Inhibition by Phenalenone Derivatives

CK2_pathway cluster_ck2 CK2 cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CK2 Casein Kinase 2 (CK2) PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Pathway CK2->Wnt_beta_catenin JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Inhibitor Phenalenone Derivative Inhibitor->CK2 Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Suppression of Apoptosis PI3K_Akt->Apoptosis Wnt_beta_catenin->Proliferation Angiogenesis Angiogenesis JAK_STAT->Angiogenesis

Caption: Inhibition of the CK2 signaling pathway by phenalenone derivatives.

References

Troubleshooting low yields in phenalenone derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of phenalenone derivatives, particularly in addressing low reaction yields.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during the synthesis of phenalenone and its derivatives.

Issue 1: Low Yield in the Initial Friedel-Crafts Acylation for the Phenalenone Core

Question: I am attempting to synthesize the basic phenalenone core via Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, but my yields are consistently low, and I observe the formation of a black tar-like substance. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this reaction are often attributed to several factors, including suboptimal reaction conditions, degradation of starting materials or products, and competing side reactions. Here is a breakdown of potential causes and solutions:

  • Incomplete Reaction or Slow Reaction Rate:

    • Solution: The reaction time and temperature are critical. While traditional methods may require several hours, microwave-assisted synthesis has been shown to drastically reduce reaction times from 3 hours to as little as 12 minutes, leading to improved yields and cleaner reactions.[1] Consider exploring microwave irradiation as an alternative to conventional heating.

  • Catalyst Activity:

    • Solution: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction. Ensure that the AlCl₃ is fresh and anhydrous, as moisture will deactivate it. The slow addition of AlCl₃ at a low temperature (e.g., in an ice bath) is crucial to control the initial exothermic reaction.[1]

  • Side Reactions and Polymerization:

    • Solution: The formation of black tar suggests polymerization or decomposition. This can be minimized by maintaining a low reaction temperature during the addition of the catalyst and by ensuring a homogenous reaction mixture. High temperatures can lead to the formation of highly colored, tarry products that are difficult to separate from the desired product.

  • Starting Material Purity:

    • Solution: The purity of both naphthalene and cinnamoyl chloride is important. Impurities can interfere with the reaction and contribute to the formation of byproducts. Ensure the starting materials are of high purity before use.

Issue 2: Poor Yields in the Chloromethylation of Phenalenone

Question: I am performing a chloromethylation on the phenalenone core to introduce a reactive handle for further derivatization, but the yield of the desired 2-(chloromethyl)-1H-phenalen-1-one is low. What are the common pitfalls in this reaction?

Answer:

Chloromethylation of phenalenone can be a sensitive reaction. Low yields are often a result of suboptimal reaction conditions or the formation of side products.

  • Insufficient Reaction Time:

    • Solution: Initial protocols for this reaction may suggest shorter reaction times. However, studies have shown that increasing the reaction time can significantly improve the yield. For instance, extending the reaction time from 8 to 16 hours has been demonstrated to increase the yield from 36% to 51%.[1][2]

  • Formation of Diaryl Methane Side Products:

    • Solution: A common side reaction in chloromethylation is the subsequent Friedel-Crafts alkylation of the starting phenalenone with the newly formed chloromethylated product, leading to the formation of a diarylmethane derivative. This can be minimized by using an excess of the chloromethylating agent and maintaining a lower reaction temperature to disfavor the secondary alkylation reaction.

  • Substrate Deactivation:

    • Solution: While the phenalenone ring system is generally reactive, the presence of certain substituents can deactivate it towards electrophilic substitution. In such cases, more forcing reaction conditions or a more reactive chloromethylating agent, such as chloromethyl methyl ether, may be necessary. However, be aware that this reagent is a potent carcinogen.

Issue 3: Low Conversion in Nucleophilic Substitution Reactions with 2-(Chloromethyl)-1H-phenalen-1-one

Question: I am using 2-(chloromethyl)-1H-phenalen-1-one as a precursor for nucleophilic substitution to introduce different functional groups, but the reactions are either slow or give low yields of the desired product. How can I improve the efficiency of these substitutions?

Answer:

The reactivity of 2-(chloromethyl)-1H-phenalen-1-one in nucleophilic substitution reactions can be influenced by the choice of nucleophile, solvent, and reaction conditions.

  • Poor Nucleophilicity:

    • Solution: Ensure your chosen nucleophile is sufficiently reactive. For weaker nucleophiles, consider using a stronger base to deprotonate it and increase its nucleophilicity. The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or DMSO can enhance the rate of Sₙ2 reactions.

  • Competing Elimination Reactions:

    • Solution: If the nucleophile is also a strong base, E2 elimination can compete with Sₙ2 substitution, leading to the formation of an alkene byproduct. To favor substitution, use a less sterically hindered nucleophile and avoid high reaction temperatures.

  • Alternative Synthetic Routes:

    • Solution: For the synthesis of certain derivatives, alternative strategies may provide better yields. For example, in the synthesis of an amine derivative, the Staudinger reduction of an azide precursor has been shown to be much more effective than the Gabriel synthesis, with yields of 93% compared to 46%.[1] Similarly, using a bromomethyl derivative, although obtained in a lower yield initially, can sometimes be more reactive in subsequent substitution reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for optimizing the yield of phenalenone synthesis?

A1: The most critical parameters are reaction temperature, reaction time, and the quality of the Lewis acid catalyst (e.g., AlCl₃). As highlighted in the troubleshooting section, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]

Q2: Are there any specific safety precautions I should be aware of during phenalenone derivative synthesis?

A2: Yes. Chloromethylation reactions can produce the highly carcinogenic byproduct bis(chloromethyl) ether. All manipulations involving chloromethylating agents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: My purified phenalenone derivative appears to be degrading over time. How can I improve its stability?

A3: Some phenalenone derivatives can be sensitive to light and air. It is advisable to store purified compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. For instance, thiol derivatives should be stored under argon at -22 °C to prevent oxidation.[1]

Q4: I am having trouble purifying my phenalenone derivative using column chromatography. What can I do?

A4: Column chromatography is a common purification method for these compounds.[1] If you are facing issues, consider the following:

  • Stationary Phase: Silica gel is commonly used. If your compound is acid-sensitive, you can use deactivated silica gel or an alternative stationary phase like alumina.

  • Solvent System: Optimize your solvent system using thin-layer chromatography (TLC) first to achieve good separation between your product and impurities.

  • Loading Technique: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded carefully onto the column to avoid band broadening.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 2-(Halomethyl)-1H-phenalen-1-one Derivatives

DerivativeHalogen SourceReaction Time (h)Yield (%)Reference
2-(Chloromethyl)-1H-phenalen-1-oneHCl836[1][2]
2-(Chloromethyl)-1H-phenalen-1-oneHCl1651[1][2]
2-(Bromomethyl)-1H-phenalen-1-oneHBrNot Specified37[1][2]

Table 2: Yields of Various Phenalenone Derivatives Synthesized from Halomethylated Precursors

DerivativePrecursorReagentYield (%)Reference
Azide (PNN₃)PNClSodium Azide93[1]
Thioacetate (PNSAc)PNClPotassium Thioacetate77[1]
Thiol (PNSH)PNSAcK₂CO₃77[1]
Sulfonate (PNS)PNBrNa₂SO₃36[1]
Propargylated Ether (PNP)PNClPropargyl Alcohol86[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1H-Phenalen-1-one (PN)

  • Dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride (1.25 g) in CH₂Cl₂ (7.5 mL).

  • Cool the mixture in an ice bath for 10 minutes.

  • Slowly add AlCl₃ (3 g) and stir the mixture for 10 minutes at 4 °C.

  • Irradiate the reaction mixture in a microwave reactor for 12 minutes at 100 W.

  • Pour the reaction mixture into 100 mL of 37% HCl and filter.

  • Dilute the filtrate with water and extract with CH₂Cl₂.

  • The resulting matt yellow powder (57% yield) is often of sufficient purity for subsequent steps.[1]

Protocol 2: Optimized Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl)

  • Follow the established protocol for chloromethylation.

  • Increase the reaction time to 16 hours to optimize the yield.[1][2]

  • After workup, purify the crude product by column chromatography to obtain the desired product.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reaction Identify Reaction Step with Low Yield start->check_reaction fc_acylation Friedel-Crafts Acylation? check_reaction->fc_acylation Is it... chloromethylation Chloromethylation? check_reaction->chloromethylation nucleophilic_sub Nucleophilic Substitution? check_reaction->nucleophilic_sub fc_issues Potential Issues: - Suboptimal reaction time/temp - Inactive catalyst - Side reactions (tar formation) fc_acylation->fc_issues chloro_issues Potential Issues: - Insufficient reaction time - Diaryl methane formation - Substrate deactivation chloromethylation->chloro_issues nuc_sub_issues Potential Issues: - Poor nucleophilicity - Competing elimination - Suboptimal solvent nucleophilic_sub->nuc_sub_issues fc_solutions Solutions: - Use microwave synthesis - Use fresh, anhydrous AlCl3 - Maintain low temperature fc_issues->fc_solutions chloro_solutions Solutions: - Increase reaction time (e.g., 16h) - Use excess chloromethylating agent - Consider alternative reagents chloro_issues->chloro_solutions nuc_sub_solutions Solutions: - Use stronger nucleophile/base - Use non-basic nucleophiles - Optimize solvent (e.g., DMF, DMSO) nuc_sub_issues->nuc_sub_solutions purification Purification Issues? fc_solutions->purification chloro_solutions->purification nuc_sub_solutions->purification purification_issues Potential Issues: - Compound instability on silica - Poor separation - Co-elution of impurities purification->purification_issues Yes end Improved Yield purification->end No purification_solutions Solutions: - Use deactivated silica or alumina - Optimize solvent system via TLC - Careful sample loading purification_issues->purification_solutions purification_solutions->end

Caption: A workflow diagram for troubleshooting low yields in phenalenone derivative synthesis.

Side_Reactions cluster_fc Friedel-Crafts Acylation cluster_chloro Chloromethylation cluster_nuc_sub Nucleophilic Substitution Naphthalene Naphthalene Phenalenone Phenalenone Naphthalene->Phenalenone + Cinnamoyl Chloride / AlCl3 Tar/Polymer Tar/Polymer Naphthalene->Tar/Polymer High Temp. Cinnamoyl Chloride Cinnamoyl Chloride Phenalenone_start Phenalenone PNCl Chloromethylated Phenalenone Phenalenone_start->PNCl + HCHO / HCl Diarylmethane Diarylmethane Byproduct PNCl->Diarylmethane + Phenalenone PNCl_start Chloromethylated Phenalenone Substituted_Product Substituted Product PNCl_start->Substituted_Product + Nucleophile (SN2) Elimination_Product Elimination Byproduct PNCl_start->Elimination_Product + Strong Base (E2)

Caption: Common desired reactions and competing side reactions in phenalenone synthesis.

References

Technical Support Center: Purification of 2-Bromo-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1H-phenalen-1-one. Our aim is to help you identify and resolve common impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Based on typical synthetic routes, the most probable impurities include unreacted starting material (1H-phenalen-1-one), potentially di-brominated phenalenone species, and residual solvents from the reaction or initial work-up. The presence of a dark tar-like substance has also been noted in related syntheses, which may consist of polymeric byproducts.

Q2: My purified product still shows a starting material spot on the TLC plate. How can I remove it?

If residual 1H-phenalen-1-one is observed, optimizing the column chromatography conditions is the most effective approach. This can be achieved by using a less polar eluent system, which will allow for better separation between the slightly more polar starting material and the desired product.

Q3: I observe a persistent yellow/orange color in my final product, even after column chromatography. What could this be?

A persistent color may indicate the presence of highly conjugated impurities or degradation products. It is recommended to re-purify the compound using column chromatography with a very slow gradient elution to enhance separation. If the color persists, recrystallization from a suitable solvent system could be an effective alternative or supplementary purification step.

Q4: Can I use recrystallization to purify crude this compound?

Yes, recrystallization can be a viable purification method, particularly for removing less soluble impurities or for obtaining highly crystalline material after initial purification by column chromatography. The choice of solvent is critical and will require experimental screening. A solvent system in which the desired compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal.

Q5: What analytical techniques are recommended to assess the purity of this compound?

To accurately assess the purity, a combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis during the purification process. For quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are the standard methods.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the purification of this compound.

Table 1: Troubleshooting Common Purification Issues
Observed Issue Potential Cause Recommended Action
Multiple spots on TLC of the crude product.Presence of starting material, byproducts (e.g., di-brominated species), and/or degradation products.Perform column chromatography to separate the different components.
Co-elution of impurities with the product during column chromatography.Inappropriate solvent system for chromatography.Modify the eluent system. If using a non-polar/polar mixture (e.g., hexanes/ethyl acetate), decrease the proportion of the polar solvent to increase separation. A gradient elution may be necessary.
The purified product is an oil instead of a solid.Residual solvent or presence of impurities that depress the melting point.Dry the sample under high vacuum. If it remains an oil, re-purify by column chromatography or attempt recrystallization.
Low yield after purification.Loss of product during extraction or column chromatography.Ensure complete extraction from the reaction mixture. During chromatography, carefully monitor fractions by TLC to avoid discarding fractions containing the product.
¹H-NMR spectrum shows unexpected peaks.Presence of impurities or residual solvents.Compare the spectrum with a reference spectrum of pure this compound. Integrate the peaks to quantify the level of impurities. Re-purify if necessary.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography. The choice of eluent may need to be optimized based on the specific impurity profile of the crude material.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 50-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate mixture).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading).

    • Carefully add the dry-loaded sample onto the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Begin elution with the least polar solvent system (e.g., 99:1 hexanes/ethyl acetate).

    • Collect fractions and monitor the elution progress by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes/ethyl acetate) to elute the desired compound.

    • The target compound, this compound, is expected to be a yellow solid.[1]

  • Isolation of the Product:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Visualization

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

G start Start: Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots single_spot Single Spot Observed? multiple_spots->single_spot No column_chromatography Perform Column Chromatography multiple_spots->column_chromatography Yes single_spot->tlc_analysis No (Re-evaluate TLC conditions) check_purity Check Purity (NMR, HPLC) single_spot->check_purity Yes co_elution Co-elution of Impurities? column_chromatography->co_elution impure Impurities Present? check_purity->impure pure Product is Pure end End: Pure Product pure->end impure->pure No recrystallize Consider Recrystallization impure->recrystallize Yes recrystallize->check_purity co_elution->check_purity No modify_eluent Modify Eluent System (e.g., change polarity, gradient) co_elution->modify_eluent Yes modify_eluent->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

How to prevent the decomposition of 2-Bromo-1h-phenalen-1-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-1h-phenalen-1-one in solution. The information is based on the known properties of related phenalenone compounds and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound in solution?

A1: Based on the behavior of the parent compound, 1H-phenalen-1-one, and related bromo-carbonyl compounds, the primary factors contributing to decomposition are exposure to light (photodecomposition), presence of oxygen, elevated temperatures, and the choice of solvent. The molecule has a photosensitizing nature, making it particularly susceptible to degradation upon irradiation with light.

Q2: How can I minimize photodecomposition of my this compound solution?

A2: To minimize photodecomposition, it is crucial to protect the solution from light. Always store solutions in amber vials or wrap the container with aluminum foil. When handling the solution, work in a fume hood with the sash down to minimize ambient light exposure or use a dark room with a safelight if the compound's sensitivity is very high.

Q3: Are there any solvents that should be avoided when working with this compound?

A3: Yes. Solvents that are prone to hydrogen abstraction should be used with caution, especially for photochemical applications. For instance, 1H-phenalen-1-one is known to undergo photochemical decomposition in 1,4-dioxane and N,N'-dimethylacetamide (DMA) due to hydrogen abstraction from the solvent by its triplet excited state.[1] While specific data for the bromo-derivative is unavailable, a similar reactivity pattern should be anticipated. Solvents that can readily form radicals or peroxides should also be used with care.

Q4: What is the recommended procedure for long-term storage of this compound solutions?

A4: For long-term storage, solutions should be prepared in a high-purity, degassed, aprotic solvent. It is advisable to store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Storage at low temperatures, such as -20°C or -80°C, is also recommended to reduce the rate of potential thermal decomposition. A related phenalenone derivative with a thiol group is stored under argon at -22°C to prevent oxidation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution changes color (e.g., from yellow to brown/dark) over a short period. Photodecomposition due to light exposure.Immediately protect the solution from all light sources. Prepare a fresh solution and ensure it is stored in a light-blocking container.
Reaction with solvent or impurities.Use high-purity, anhydrous, and peroxide-free solvents. Consider if the solvent is appropriate for this compound.
Oxidation due to dissolved oxygen.Degas the solvent before use by sparging with an inert gas (argon or nitrogen). Prepare and store the solution under an inert atmosphere.
Inconsistent results in photochemical experiments. Decomposition of the stock solution.Prepare a fresh solution before each experiment. If a stock solution must be used, check its purity/concentration via UV-Vis spectroscopy or HPLC before use.
Photochemical reaction with the solvent.Choose a solvent that is photochemically inert under the experimental conditions. Avoid solvents prone to hydrogen abstraction like ethers (e.g., dioxane) or amides (e.g., DMA).[1]
Precipitate forms in the solution upon storage. Low solubility at storage temperature.Ensure the concentration is below the solubility limit at the storage temperature. If a precipitate forms upon cooling, gently warm and agitate the solution to redissolve before use, ensuring it has not degraded.
Decomposition products are insoluble.The solution has likely degraded and should be discarded. Prepare a fresh solution following best practices for stability.

Experimental Protocols

Protocol for Preparation and Storage of a Stock Solution
  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous, aprotic solvent in which this compound is soluble (e.g., dichloromethane, chloroform, acetonitrile).

    • Degas the chosen solvent by sparging with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Weigh the desired amount of this compound in a tared, amber glass vial.

    • Under a fume hood with minimal light, add the degassed solvent to the vial to achieve the target concentration.

    • Cap the vial tightly and gently agitate or sonicate until the compound is fully dissolved.

  • Storage:

    • If the vial is not a screw-cap vial with a septum, flush the headspace with an inert gas before sealing.

    • Wrap the vial in aluminum foil for extra light protection.

    • Store the solution at a low temperature (e.g., -20°C).

Protocol for Monitoring Solution Stability by UV-Vis Spectroscopy
  • Initial Measurement:

    • Immediately after preparing the fresh solution, take a UV-Vis spectrum.

    • Dilute an aliquot of the stock solution to a concentration that gives a maximum absorbance within the linear range of the spectrophotometer (typically < 1.5).

    • Record the absorbance spectrum, paying close attention to the wavelength of maximum absorbance (λmax) and the shape of the spectral curve.

  • Periodic Measurements:

    • At regular intervals (e.g., daily, weekly), take another UV-Vis spectrum of the stock solution under the same conditions (same dilution factor, same cuvette).

    • Compare the new spectrum to the initial one. A decrease in absorbance at λmax or a change in the spectral shape is indicative of decomposition.

Visual Guides

Decomposition_Pathway A This compound in Solution B Excited State (Triplet State) A->B Light (hν) D Solvent Radical B->D H-abstraction from Solvent E Phenalenone Radical B->E Homolytic Cleavage of C-Br Bond C Decomposition Products D->C E->C

Caption: Postulated decomposition pathways for this compound in solution.

Troubleshooting_Workflow A Is your solution showing signs of decomposition? (e.g., color change, precipitation) B Is the solution protected from light? A->B Yes H Prepare a fresh solution following all best practices. A->H No (New Exp.) C Protect from light using amber vials/foil. B->C No D Was the solvent degassed? B->D Yes C->D E Degas solvent and store under inert gas. D->E No F Is the storage temperature low enough? D->F Yes E->F G Store at -20°C or lower. F->G No F->H Yes G->H

Caption: Troubleshooting workflow for unstable this compound solutions.

References

Technical Support Center: Bromination of 1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of brominated 1H-phenalen-1-one derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative brominating agents.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to N-Bromosuccinimide (NBS) for the bromination of 1H-phenalen-1-one?

While N-Bromosuccinimide (NBS) is a common and effective reagent for both allylic and aromatic brominations, alternative agents may offer significant advantages depending on your specific synthetic goals[1][2]. These advantages can include:

  • Improved Regioselectivity: The 1H-phenalen-1-one scaffold has multiple potential sites for bromination. Certain reagents or conditions can offer higher selectivity for a specific position, minimizing the formation of undesired isomers[3].

  • Milder Reaction Conditions: Some substrates may be sensitive to the acidic byproducts (succinimide) or the radical initiators often used with NBS. Alternative reagents can operate under neutral or buffered conditions, preserving sensitive functional groups[4].

  • Enhanced Safety and Handling: Molecular bromine (Br₂) is highly toxic and corrosive. Reagents like pyridinium tribromide or tetrabutylammonium tribromide are solid, crystalline compounds that are safer and easier to handle[1][5].

  • Overcoming Low Reactivity: For deactivated 1H-phenalen-1-one derivatives, the reactivity of NBS may be insufficient. More potent brominating systems, such as Br₂ with a Lewis acid catalyst, may be required to achieve good conversion[6].

Q2: What are some viable alternative brominating agents for 1H-phenalen-1-one?

Several alternatives to NBS can be employed. The choice of reagent will depend on the desired outcome (e.g., specific regiochemistry, yield) and the substrate's sensitivity. Key alternatives include:

  • Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like FeBr₃ or AlCl₃ for aromatic ring bromination. It can also be used without a catalyst for α-bromination to the ketone, though this can be less selective[4][7].

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that serves as an efficient source of electrophilic bromine. It is often considered a safer alternative to liquid bromine.

  • Tetrabutylammonium Tribromide (TBATB): A solid, stable, and easily handled reagent that delivers bromine in a controlled manner. It is known for providing good yields in the bromination of aromatic ketones[5].

  • Copper(II) Bromide (CuBr₂): A versatile reagent that can effect bromination of aromatic ketones, often under milder conditions than Br₂/Lewis acid systems[5][8].

  • In Situ Bromine Generation: Systems like potassium bromide (KBr) with an oxidant (e.g., Oxone®) or hydrobromic acid (HBr) with an oxidant (e.g., H₂O₂) generate molecular bromine in low concentrations directly in the reaction mixture. This approach minimizes the hazards associated with handling and storing liquid Br₂[9].

Q3: How can I control the regioselectivity of the bromination on the 1H-phenalen-1-one core?

Controlling regioselectivity is a primary challenge. The ketone group is a deactivating meta-director for electrophilic aromatic substitution, while the polycyclic aromatic system has its own inherent reactivity patterns. Key strategies include:

  • Choice of Reagent and Catalyst: Electrophilic aromatic substitution using Br₂ with a strong Lewis acid will favor bromination on the aromatic rings. Radical conditions (NBS with light or a radical initiator) would typically favor bromination at the benzylic positions (positions 2 or 3).

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like acetonitrile or nitromethane can stabilize charged intermediates in electrophilic aromatic substitution, potentially altering selectivity[3].

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product and reduce the formation of side products[3].

  • Protecting Groups: If α-bromination to the ketone is a competing side reaction, the ketone can be temporarily protected as a ketal. However, the stability of the ketal under the bromination conditions must be considered[5].

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Insufficient Reagent Reactivity. The substrate may be too deactivated for the chosen brominating agent.

    • Solution: Switch to a more powerful brominating system. If you are using NBS, consider trying Br₂ with a catalytic amount of FeBr₃.

  • Cause 2: Reagent Decomposition. Some brominating agents are sensitive to moisture or light.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). For light-sensitive reactions, wrap the flask in aluminum foil. Use freshly opened or purified reagents.

  • Cause 3: Poor Solubility. The substrate or reagent may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Test different solvent systems. For polycyclic aromatic compounds, solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon tetrachloride are common. Gentle heating may also improve solubility, but monitor for side product formation.

  • Cause 4: Sub-optimal Reaction Time or Temperature. The reaction may not have reached completion, or the temperature may be too low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time.

Q2: I am observing multiple brominated products. How can I increase the selectivity for a single product?

The formation of multiple products, particularly di- or tri-brominated species, is a common issue.

  • Cause 1: Over-bromination. The brominating agent is too reactive or used in excess.

    • Solution: Slowly add the brominating agent (e.g., via a syringe pump or dropwise) to maintain a low concentration throughout the reaction. Use precisely 1.0-1.1 equivalents of the agent for mono-bromination.

  • Cause 2: Competing Reaction Sites. Both the aromatic ring and the α-position to the ketone are reactive.

    • Solution: Tailor your conditions to favor one pathway. For aromatic bromination, use a Lewis acid and a non-polar solvent in the dark. For α-bromination, consider NBS with a catalytic amount of HBr or ammonium acetate in a solvent like CCl₄[10].

  • Cause 3: Isomer Formation. Multiple positions on the aromatic rings are being brominated.

    • Solution: Lowering the reaction temperature can significantly enhance selectivity for the most electronically favored position. Additionally, switching to a bulkier brominating agent may favor substitution at the most sterically accessible position.

Data Presentation: Comparison of Brominating Agents

ReagentFormula/TypeTypical ConditionsAdvantagesPotential Issues/Disadvantages
N-Bromosuccinimide (NBS) SolidCCl₄ or CH₃CN, Radical Initiator (AIBN) or lightEasy to handle solid, good for allylic/benzylic positionsCan be unreactive for deactivated rings; acidic byproducts
Molecular Bromine Liquid (Br₂)DCM or CH₃NO₂, Lewis Acid (FeBr₃, AlCl₃)Highly reactive, effective for deactivated systemsHighly toxic, corrosive, difficult to handle; can lead to over-bromination
DBDMH SolidDCM or DCE, 0 °C to RTSafer solid alternative to Br₂, high bromine contentCan be highly reactive, may require careful control of stoichiometry
TBATB SolidTHF or CH₂Cl₂, RTStable, non-hygroscopic solid; easy to handle; good selectivityHigher molecular weight means more reagent mass is needed
Copper(II) Bromide Solid (CuBr₂)CH₃CN/H₂O or EtOAc, RefluxMild conditions, can favor specific isomersRequires heating; workup can be more complex to remove copper salts
KBr / Oxone® In situ generationCH₃CN/H₂O, RTAvoids handling of Br₂, mild conditionsTwo-phase system may require vigorous stirring; oxidant can cause side reactions

Experimental Protocols

Protocol 1: Bromination using Tetrabutylammonium Tribromide (TBATB)

This protocol is designed for researchers seeking a safer, solid alternative to liquid bromine for aromatic ring bromination.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 1H-phenalen-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: In a single portion, add Tetrabutylammonium Tribromide (TBATB) (1.05 eq).

  • Reaction: Stir the resulting orange solution at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired brominated product.

Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)

This protocol is suitable for substrates where milder, heated conditions are preferred.

  • Preparation: To a round-bottom flask, add 1H-phenalen-1-one (1.0 eq) and Copper(II) Bromide (CuBr₂) (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of chloroform and ethyl acetate to create a slurry (approx. 0.2 M concentration).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C). Stir vigorously. Monitor the reaction by TLC. The reaction may take 12-24 hours to reach completion.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by silica gel chromatography to yield the pure brominated 1H-phenalen-1-one.

Visualizations

Bromination_Workflow cluster_start Step 1: Define Goal cluster_reagent Step 2: Select Reagent cluster_reaction Step 3: Execution & Monitoring cluster_end Step 4: Analysis Start Define Synthetic Goal (e.g., mono-bromination) Decision1 Is Substrate Deactivated? Start->Decision1 Agent_Mild Select Milder Agent: - NBS - TBATB Decision1->Agent_Mild No Agent_Strong Select Stronger Agent: - Br2 / FeBr3 - DBDMH Decision1->Agent_Strong Yes Reaction Run Reaction with Stoichiometric Control Agent_Mild->Reaction Agent_Strong->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Decision2 Desired Product Obtained? Monitor->Decision2 End Proceed to Purification Decision2->End Yes Troubleshoot Go to Troubleshooting Guide Decision2->Troubleshoot No

Caption: Workflow for selecting a brominating agent for 1H-phenalen-1-one.

Troubleshooting_Low_Yield Troubleshooting Flowchart: Low Reaction Yield Start Low Yield Observed Check_Reactivity Is the starting material consumed? Start->Check_Reactivity Increase_Reactivity Increase Reactivity: - Switch to Br2/FeBr3 - Increase Temperature Check_Reactivity->Increase_Reactivity No Check_Side_Products Are there multiple spots on TLC? Check_Reactivity->Check_Side_Products Yes End Re-run Experiment Increase_Reactivity->End Optimize_Selectivity Optimize Selectivity: - Lower Temperature - Control Stoichiometry Check_Side_Products->Optimize_Selectivity Yes Check_Workup Product Lost During Workup/Purification? Check_Side_Products->Check_Workup No Optimize_Selectivity->End Optimize_Workup Optimize Purification: - Check pH during extraction - Use different chromatography eluent Check_Workup->Optimize_Workup Yes Optimize_Workup->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Characterization of Brominated Phenalenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of brominated phenalenones.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of brominated phenalenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemPotential Cause(s)Suggested Solution(s)
Broad or Unresolved Peaks in ¹H NMR - Poor sample solubility. - Presence of paramagnetic impurities. - Compound aggregation at higher concentrations.- Try alternative deuterated solvents such as DMSO-d₆, Acetone-d₆, or THF-d₈.[1] - Filter the sample through a small plug of silica or celite. - Acquire the spectrum at an elevated temperature to potentially break up aggregates.
Complex Aromatic Region in ¹H NMR - Overlapping signals from multiple aromatic protons. - Second-order coupling effects.- Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion. - Perform 2D NMR experiments such as COSY and HSQC to aid in assigning proton and carbon signals respectively.
Incorrect Integration Values - Presence of residual solvent peaks overlapping with analyte signals. - Incomplete relaxation of nuclei.- Use a deuterated solvent that does not have signals in the region of interest.[1] - Increase the relaxation delay (d1) in the acquisition parameters.
Unusual ¹³C NMR Chemical Shifts - The "heavy atom effect" of bromine can cause the ipso-carbon (the carbon directly attached to bromine) to appear at a higher field (lower ppm) than expected based on simple electronegativity trends.[2][3]- Be aware of this effect when assigning carbon signals. Use HSQC and HMBC experiments to confirm assignments.[2]
Mass Spectrometry (MS)
ProblemPotential Cause(s)Suggested Solution(s)
Complex Isotopic Pattern in Molecular Ion Peak - The presence of bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.- For a compound with one bromine atom, expect two peaks of roughly equal intensity separated by 2 m/z units (M and M+2). - For compounds with multiple bromine atoms, the isotopic pattern will be more complex. For a dibrominated compound, expect a 1:2:1 pattern for M, M+2, and M+4 peaks.[4]
Extensive Fragmentation - High ionization energy leading to the cleavage of the C-Br bond or fragmentation of the phenalenone core.- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) if Electron Impact (EI) is causing excessive fragmentation.
Low Abundance of Molecular Ion Peak - The molecule is unstable under the ionization conditions.- Optimize the ionization source parameters (e.g., temperature, electron energy). - Consider derivatization to a more stable analogue if possible.
Chromatography (HPLC/GC)
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) in HPLC - Interaction of the compound with acidic silanol groups on the column. - Use of an inappropriate mobile phase pH.- Use a high-purity silica column with end-capping. - Add a small amount of a competing base, like triethylamine, to the mobile phase. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4).[5]
Irreproducible Retention Times in HPLC - Changes in mobile phase composition. - Column temperature fluctuations. - Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[6][7] - Use a column oven to maintain a constant temperature.[7] - Use a guard column to protect the analytical column from contaminants.[5]
Analyte Decomposition in GC - Thermal instability of the brominated phenalenone at high temperatures in the injector or column.- Use a lower injection port temperature. - Employ a shorter GC column or a column with a thinner stationary phase to allow for elution at lower temperatures. - Consider using a cool-on-column injector.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak in the mass spectrum of my monobrominated phenalenone split into two peaks of almost equal height?

A1: This is due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. Therefore, a molecule containing one bromine atom will show two molecular ion peaks: one for the molecule with ⁷⁹Br (M) and another for the molecule with ⁸¹Br (M+2), and they will have nearly equal intensities.

Q2: I am having trouble getting my brominated phenalenone to dissolve in CDCl₃ for NMR analysis. What other solvents can I try?

A2: If solubility in deuterated chloroform is an issue, you can try more polar aprotic solvents like deuterated acetone (acetone-d₆), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated tetrahydrofuran (THF-d₈). Be aware that the choice of solvent can affect the chemical shifts of your compound.[1]

Q3: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. What can I do?

A3: To better resolve the signals in a complex aromatic region, you can:

  • Use a higher field NMR spectrometer (e.g., 600 MHz or above).

  • Perform two-dimensional (2D) NMR experiments like COSY, which shows correlations between coupled protons, and HSQC/HMBC, which correlate protons to their attached carbons. These experiments can help in unambiguously assigning the signals.

Q4: My purified brominated phenalenone seems to degrade over time, affecting the reproducibility of my characterization data. How can I improve its stability?

A4: Some halogenated compounds can be sensitive to light and air. To improve stability:

  • Store the compound in a desiccator in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • For long-term storage, keep the sample in a freezer.

  • When preparing solutions for analysis, use fresh, high-purity solvents and prepare them immediately before the experiment.

Q5: I am trying to purify my brominated phenalenone by recrystallization, but I am having trouble finding a suitable solvent.

A5: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] For aromatic compounds, common solvents to try include toluene, xylenes, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes. You may need to experiment with different solvents and solvent pairs to find the optimal conditions.

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the brominated phenalenone sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate the sample until it is fully dissolved.

  • If the solution is not clear, filter it through a small plug of glass wool or a syringe filter into a clean NMR tube.

  • Acquire the desired NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).

General Protocol for GC-MS Analysis

This protocol is a starting point and should be optimized for your specific instrument and analyte.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the brominated phenalenone in a suitable solvent (e.g., dichloromethane, ethyl acetate). Prepare a series of dilutions for calibration.

  • GC Conditions:

    • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Inlet Temperature: 250 °C (can be optimized based on analyte stability).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-550 m/z.

General Protocol for HPLC Purification
  • Column Selection: A C18 reversed-phase column is a common choice for the purification of aromatic compounds.

  • Mobile Phase Preparation: Prepare two solvents for a gradient elution.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Filter and degas both solvents before use.

  • Sample Preparation: Dissolve the crude brominated phenalenone in a minimal amount of the initial mobile phase composition or a stronger solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Gradient: A typical starting gradient would be 5% B to 95% B over 30 minutes. This should be optimized based on the retention of the compound.

    • Detection: UV-Vis detector, monitoring at a wavelength where the phenalenone core has strong absorbance (e.g., 254 nm and around 350-400 nm).

    • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Post-Purification: Combine the fractions containing the pure compound and remove the solvent under reduced pressure. The remaining TFA can be removed by co-evaporation with a suitable solvent or by lyophilization from a water/acetonitrile mixture.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Purity & Further Analysis Synthesis Synthesis of Brominated Phenalenone Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Analysis (Purity Check) NMR->HPLC MS->HPLC Elemental Elemental Analysis HPLC->Elemental

Caption: A logical workflow for the synthesis, purification, and characterization of brominated phenalenones.

References

Validation & Comparative

Comparative NMR Analysis of 2-Substituted-1H-phenalen-1-ones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-1H-phenalen-1-one and its analogues. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of this class of compounds. Phenalenones are of significant interest due to their photosensitizing properties[1].

1H and 13C NMR Data Comparison

The following tables summarize the 1H and 13C NMR chemical shifts for this compound and several related 2-substituted-1H-phenalen-1-one derivatives. All data was recorded in CDCl3.

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of 2-Substituted-1H-phenalen-1-ones in CDCl3.

CompoundH-4H-5H-6H-7H-8H-9H-3CH2Other
2-(Bromomethyl)-1H-phenalen-1-one [2][3]8.69 (dd, J=0.8, 7.5)7.62 (dd, J=7.4, 8.0)7.81 (m)8.05 (d, J=8.3)7.81 (m)8.22 (d, J=8.1)7.92 (s)4.56 (s)
1H-Phenalen-1-one [2]8.64 (dd, J=1.1, 7.4)7.61 (dd, J=7.1, 8.2)7.76 (d, J=9.6)8.03 (d, J=8.5)7.80 (d, J=7.6)8.21 (dd, J=0.9, 8.0)6.74 (d, J=9.8)
2-(Chloromethyl)-1H-phenalen-1-one [3]8.68 (dd, J=1.1, 7.4)7.62 (dd, J=7.1, 8.2)7.81 (m)8.05 (d, J=7.9)7.81 (m)8.22 (dd, J=0.9, 8.0)7.94 (s)4.68 (d, J=0.9)
2-(Methoxymethyl)-1H-phenalen-1-one [1][2]8.64 (dd, J=0.8, 7.4)7.59 (dd, J=7.3, 8.0)7.77 (d, J=7.0)8.00 (d, J=8.3)7.77 (t, J=7.6)8.20 (d, J=8.0)7.82 (s)4.55 (d, J=1.2)3.56 (s, 3H, OCH3)
2-(Thiocyanatomethyl)-1H-phenalen-1-one [1][2]8.57 (d, J=7.3)7.78 (dd, J=7.4, 8.0)7.94 (t, J=7.7)8.30 (d, J=8.3)8.12 (d, J=7.0)8.50 (d, J=8.0)8.20 (s)4.29 (s)

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 2-Substituted-1H-phenalen-1-ones in CDCl3.

CompoundC=OC-2C-3C-3aC-3bC-4C-5C-6C-6aC-7C-8C-9C-9aCH2Other
2-(Bromomethyl)-1H-phenalen-1-one [2]183.32141.36127.01131.28127.45136.36127.61135.34129.25132.52127.56132.27132.2028.34
1H-Phenalen-1-one [2]185.67141.76126.64130.38127.14134.89127.59131.92129.28132.20127.89129.52131.34
2-(Chloromethyl)-1H-phenalen-1-one [3]183.49140.29126.81130.92127.21135.66127.31135.17129.02132.20127.29132.06132.0041.39
2-(Methoxymethyl)-1H-phenalen-1-one [1][2]184.44137.30126.79130.39127.01136.72127.72134.91129.21132.03127.07131.39131.3369.3759.02 (OCH3)
2-(Thiocyanatomethyl)-1H-phenalen-1-one [1][2]182.24141.49126.19130.48126.42135.89127.56133.29127.99133.17127.35132.81131.7232.62113.12 (SCN)

Experimental Protocols

General Procedure for 1H and 13C NMR Spectroscopy

A standardized protocol for the acquisition of NMR data is crucial for reproducibility and comparison.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • NMR spectra are typically recorded on a Bruker Avance spectrometer, operating at a frequency of 400 or 500 MHz for 1H and 100 or 125 MHz for 13C nuclei, respectively[2][4].

  • Data Acquisition:

    • 1H NMR:

      • Acquire spectra at room temperature.

      • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

      • The spectral width is generally set to 12-16 ppm.

    • 13C NMR:

      • Acquire spectra using a proton-decoupled pulse sequence.

      • A larger number of scans (1024-4096) is typically required due to the lower natural abundance of 13C.

      • The spectral width is generally set to 200-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the 1H spectrum to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) in the 1H spectrum to deduce proton-proton connectivities[5].

Workflow for NMR Analysis

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire FID Data (1H & 13C) Spectrometer->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate to TMS Correction->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity & J-Coupling Analysis (1H) Calibration->Multiplicity ChemShift Chemical Shift Assignment (1H & 13C) Calibration->ChemShift Structure Structure Elucidation Integration->Structure Multiplicity->Structure ChemShift->Structure

Caption: General workflow for NMR sample analysis.

References

Unveiling 2-Bromo-1h-phenalen-1-one: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the characterization of 2-Bromo-1h-phenalen-1-one, a derivative of the photosensitizer phenalenone. Experimental data and detailed protocols are presented to offer a practical resource for laboratory application.

The robust characterization of this compound relies on a suite of analytical methods, each providing unique and complementary information. While techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer critical insights into the molecular structure and functional groups, high-resolution mass spectrometry is indispensable for determining the exact elemental composition.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required. The following table summarizes the key quantitative data obtained from various methods for the analysis of this compound and its analogues.

Analytical TechniqueParameter2-Chloromethyl-1H-phenalen-1-one2-Bromomethyl-1H-phenalen-1-oneData Source
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Calculated m/z [M+H]⁺229.041469Not explicitly found in search results[1]
Found m/z [M+H]⁺229.041619Not explicitly found in search results[1]
¹H-NMR Spectroscopy (500 MHz, CDCl₃) Chemical Shift (δ) in ppm8.68 (dd, J = 1.1, 7.4 Hz, 1H), 8.22 (dd, J = 0.9, 8.0 Hz, 1H), 8.05 (d, J = 7.9 Hz, 1H), 7.94 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.1, 8.2 Hz, 1H), 4.68 (d, J = 0.9 Hz, 2H)8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H)[1]
¹³C-NMR Spectroscopy (125 MHz, CDCl₃) Chemical Shift (δ) in ppm183.49, 140.29, 135.66, 135.17, 132.20, 132.06, 132.00, 130.92, 129.02, 127.31, 127.29, 127.21, 126.81, 41.39183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy Wavenumber (ν) in cm⁻¹2968, 2924 (Aromatic CH st.), 1637, 1623, 1595, 1578, 1569, 1507 (C=O st., C=C st., CCC b.), 1424, 1403, 1394, 1361, 1270, 1253, 1227, 1191, 1124; 1027 (C=C st., CH b., CCC b.), 949, 937, 847, 790, 769, 670 (Aromatic -CH opb.)Not explicitly found in search results[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow for high-resolution mass spectrometry and a decision-making process for selecting the appropriate analytical technique.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample_Dissolution Dissolve Sample in Suitable Solvent Dilution Dilute to Appropriate Concentration Sample_Dissolution->Dilution 1 Filtration Filter Sample Dilution->Filtration 2 Injection Inject into ESI Source Filtration->Injection 3 Ionization Electrospray Ionization (ESI) Injection->Ionization Mass_Analyzer Time-of-Flight (TOF) Analyzer Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Data_Acquisition Acquire Mass Spectrum Detection->Data_Acquisition Data_Analysis Determine Exact Mass and Elemental Composition Data_Acquisition->Data_Analysis

Caption: Experimental workflow for High-Resolution Mass Spectrometry.

Analytical_Technique_Selection Start Start: Characterize This compound Question1 Need Elemental Composition? Start->Question1 Question2 Need Functional Group Information? Question1->Question2 No HRMS High-Resolution Mass Spectrometry Question1->HRMS Yes Question3 Need Connectivity & 3D Structure? Question2->Question3 No FTIR FT-IR Spectroscopy Question2->FTIR Yes NMR NMR Spectroscopy (¹H, ¹³C, 2D) Question3->NMR Yes End Complete Characterization Question3->End No HRMS->Question2 FTIR->Question3 NMR->End

Caption: Decision tree for analytical technique selection.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectra were acquired on a Bruker Q-TOF maXis mass spectrometer coupled to an Ultimate 3000 RSLC chain (Dionex)[1][2].

  • Sample Preparation: A small amount of this compound was dissolved in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 µg/mL. The solution was then filtered through a 0.2 µm syringe filter.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3 kV

    • Drying Gas Flow: 5.0 L/min

    • Drying Gas Temperature: 200 °C

    • Mass Range: m/z 50 - 1500

  • Data Acquisition and Analysis: The instrument was calibrated using a standard solution (e.g., sodium formate) to ensure high mass accuracy. Data was acquired and processed using the manufacturer's software to determine the exact mass of the protonated molecule [M+H]⁺ and confirm its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker DPX 500 NMR spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C[1].

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H-NMR Acquisition:

    • A standard proton pulse sequence was used.

    • Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

  • ¹³C-NMR Acquisition:

    • A proton-decoupled pulse sequence was used.

    • A longer acquisition time and a higher number of scans were typically required compared to ¹H-NMR.

    • Chemical shifts were referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analyses were performed on a FT-IR/NIR Frontier spectrometer (Perkin Elmer)[1][2].

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • The spectrum was recorded over a range of 4000-400 cm⁻¹.

    • A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

    • Multiple scans were averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum was analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) and aromatic (C=C and C-H) vibrations.

References

A Comparative Guide to 2-Bromo-1H-phenalen-1-one and 6-Bromo-1H-phenalen-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of photosensitizers and bioactive molecules, brominated derivatives of 1H-phenalen-1-one are emerging as compounds of significant interest, particularly in the field of photodynamic therapy (PDT). The introduction of a bromine atom, a heavy atom, onto the phenalenone scaffold is strategically employed to enhance the generation of singlet oxygen, a key cytotoxic agent in PDT. This guide provides a comparative overview of two isomeric compounds: 2-Bromo-1H-phenalen-1-one and 6-Bromo-1H-phenalen-1-one, focusing on their synthesis, physicochemical properties, and potential performance in research and drug development contexts.

While direct comparative studies between these two specific isomers are not extensively documented in publicly available literature, this guide consolidates available data on each compound and related derivatives to offer a valuable resource for researchers.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound and 6-Bromo-1H-phenalen-1-one is presented below. It is important to note that experimental data for this compound is limited, and some properties are inferred based on the parent compound and related structures.

PropertyThis compound6-Bromo-1H-phenalen-1-one
Molecular Formula C₁₃H₇BrOC₁₃H₇BrO
Molecular Weight 259.10 g/mol 259.10 g/mol
CAS Number Not available72736-07-3
Appearance Expected to be a yellow to orange solidYellow to orange solid
Solubility Expected to be soluble in common organic solventsSoluble in common organic solvents

Synthesis and Characterization

6-Bromo-1H-phenalen-1-one is commercially available, simplifying its accessibility for research purposes. While detailed synthetic procedures in peer-reviewed journals are not readily found, its availability implies established manufacturing protocols. Characterization data, including NMR, HPLC, and mass spectrometry, are typically available from commercial suppliers.

This compound , in contrast, is not readily commercially available, suggesting that its synthesis is less common or more challenging. However, the synthesis of a related compound, 6-amino-2,5-dibromo-1H-phenalen-1-one, has been described, indicating that electrophilic bromination of the phenalenone core at the 2-position is feasible.[1] A plausible synthetic approach would involve the direct bromination of 1H-phenalen-1-one, potentially leading to a mixture of isomers requiring purification.

Proposed Synthetic Workflow for Brominated Phenalenones

G cluster_synthesis General Synthesis of Bromophenalenones 1H_Phenalen_1_one 1H-Phenalen-1-one Reaction Electrophilic Aromatic Substitution 1H_Phenalen_1_one->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction Isomer_Mixture Mixture of Bromophenalenone Isomers Reaction->Isomer_Mixture Chromatography Chromatographic Separation Isomer_Mixture->Chromatography Isomer_2 This compound Chromatography->Isomer_2 Isomer_6 6-Bromo-1H-phenalen-1-one Chromatography->Isomer_6

Caption: Proposed general synthetic workflow for the preparation of brominated phenalenone isomers.

Performance and Biological Activity

The primary interest in brominated phenalenones lies in their potential as photosensitizers for photodynamic therapy. The "heavy-atom effect" of bromine is known to promote intersystem crossing from the excited singlet state to the triplet state, which is crucial for the generation of singlet oxygen.

While a direct comparison of the singlet oxygen quantum yield (ΦΔ) for this compound and 6-Bromo-1H-phenalen-1-one is not available, studies on other brominated photosensitizers suggest that the position of the bromine atom can influence the photophysical properties. A study on a 6-amino-2,5-dibromo-1H-phenalen-1-one derivative demonstrated its efficacy as a photosensitizer for inducing photocytotoxicity in cancer cells.[1] This suggests that bromination at the 2-position contributes positively to the desired photodynamic activity.

Signaling Pathway in Photodynamic Therapy

The general mechanism of action for phenalenone-based photosensitizers in PDT involves the light-induced generation of reactive oxygen species (ROS), primarily singlet oxygen, which leads to cellular damage and apoptosis.

G cluster_pdt Photodynamic Therapy Signaling Cascade PS Bromophenalenone (PS) Excited_PS Excited PS (Triplet State) PS->Excited_PS Absorption Light Light (Photon) Light->Excited_PS Excited_PS->PS Intersystem Crossing Oxygen Ground State Oxygen (³O₂) Singlet_Oxygen Singlet Oxygen (¹O₂) Cellular_Damage Oxidative Cellular Damage Singlet_Oxygen->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Excited_PSOxygen Excited_PSOxygen Singlet_OxygenPS Singlet_OxygenPS Excited_PSOxygen->Singlet_OxygenPS Energy Transfer

Caption: Simplified signaling pathway of bromophenalenone-mediated photodynamic therapy.

Experimental Protocols

General Protocol for Synthesis of Brominated Phenalenones (Hypothetical):

  • Dissolve 1H-phenalen-1-one in a suitable solvent (e.g., a chlorinated solvent or a strong acid like sulfuric acid).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise at a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting mixture of isomers using column chromatography on silica gel with an appropriate eluent system to isolate the desired 2-bromo and 6-bromo isomers.

General Protocol for Singlet Oxygen Quantum Yield Determination: The singlet oxygen quantum yield (ΦΔ) can be determined using a chemical trapping method with a known singlet oxygen quencher, such as 1,3-diphenylisobenzofuran (DPBF), and a reference photosensitizer with a known ΦΔ.

  • Prepare solutions of the bromophenalenone isomer and the reference photosensitizer with matched absorbance at the excitation wavelength in a suitable solvent containing DPBF.

  • Irradiate the solutions with a monochromatic light source.

  • Monitor the decrease in the absorbance of DPBF over time.

  • The ΦΔ of the bromophenalenone can be calculated by comparing the rate of DPBF bleaching to that of the reference.

Conclusion

Both this compound and 6-Bromo-1H-phenalen-1-one hold promise as valuable compounds for research, particularly in the development of new photosensitizers for photodynamic therapy. The presence of the bromine atom is anticipated to enhance their singlet oxygen generation capabilities. While 6-Bromo-1H-phenalen-1-one offers the advantage of commercial availability, the synthesis of this compound, although likely more challenging, may lead to a photosensitizer with distinct and potentially superior photophysical and biological properties. Further research is warranted to directly compare the performance of these two isomers and to fully elucidate their potential in drug development. The information and proposed experimental frameworks provided in this guide serve as a starting point for researchers venturing into the study of these intriguing molecules.

References

A Comparative Guide to the Biological Activity of 2-Bromo-1H-phenalen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of 2-Bromo-1H-phenalen-1-one, a versatile scaffold in medicinal chemistry. While this compound itself is primarily utilized as a reactive intermediate in the synthesis of more complex phenalenone-based compounds, its derivatives have demonstrated significant potential in antimicrobial and anticancer applications, largely owing to their photosensitizing properties.

Overview of Biological Activity

The core biological activity of many phenalenone derivatives stems from their efficacy as photosensitizers. Upon irradiation with light of a specific wavelength, these compounds can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to nearby cells. This mechanism forms the basis of photodynamic therapy (PDT), a promising treatment modality for cancers and microbial infections.

This guide will focus on two key areas of biological activity:

  • Anticancer Photocytotoxicity: The ability of these compounds to kill cancer cells upon light activation.

  • Antimicrobial Photodynamic Therapy (aPDT): The use of these derivatives to eradicate pathogenic bacteria.

Quantitative Comparison of Biological Activity

The following table summarizes the quantitative biological activity data for representative derivatives of this compound. It is important to note that direct biological activity data for this compound is not extensively reported in the literature, as it is predominantly used as a precursor for the synthesis of the derivatives discussed below.

Derivative ClassSpecific CompoundBiological ActivityTargetLight ConditionReference
Brominated Aminophenalenone 6-amino-2,5-dibromo-1H-phenalen-1-one (OE19)IC50: 166 nMPANC-1 (pancreatic cancer cells)Green light (525 nm)[1]
Phenalenone-Triazolium Salts Various DerivativesMIC: <1 µMGram-positive bacteria (e.g., S. aureus)Visible light[2]
Cationic Phenalenones SAGUA≥6-log10 reduction in bacteriaGram-positive and Gram-negative bacteriaBlue light (1.2 J/cm²)

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenalenone derivatives. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours). For photodynamic studies, cells are irradiated with light of a specific wavelength and fluence rate for a defined duration.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The phenalenone derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours. For aPDT studies, the plates are exposed to a light source for a specified duration before or during incubation.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Signaling Pathway and Experimental Workflow

The photodynamic activity of phenalenone derivatives often leads to cancer cell death via apoptosis. The following diagram illustrates the signaling cascade initiated by ROS production.

G cluster_0 Cellular Response to Phenalenone-PDT Phenalenone Phenalenone Derivative ROS Reactive Oxygen Species (ROS) Light Light Irradiation Light->ROS DeathReceptor Death Receptor Activation ROS->DeathReceptor Extrinsic Pathway Mitochondria Mitochondrial Damage ROS->Mitochondria Intrinsic Pathway p38MAPK p38 MAPK Activation ROS->p38MAPK Stress Response Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 p38MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by phenalenone-mediated PDT.

The experimental workflow for assessing the photodynamic activity of these compounds typically involves the synthesis of the derivatives, followed by in vitro evaluation of their cytotoxic or antimicrobial efficacy with and without light exposure.

G Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro Cytotoxicity Cytotoxicity Assay (MTT) on Cancer Cells InVitro->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) on Bacteria InVitro->Antimicrobial PDT Photodynamic Activity (With vs. Without Light) Cytotoxicity->PDT Antimicrobial->PDT DataAnalysis Data Analysis and Comparison PDT->DataAnalysis

Caption: General experimental workflow for evaluating phenalenone derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with potent biological activities, particularly as photosensitizers for photodynamic therapy. The introduction of bromine and various functional groups onto the phenalenone scaffold allows for the fine-tuning of their photophysical and biological properties, leading to compounds with high efficacy against cancer cells and pathogenic bacteria. Further research into the structure-activity relationships of these derivatives will be crucial for the development of novel and effective phototherapeutic agents.

References

Unveiling the Photochemical Potency: A Comparative Analysis of 2-Bromo- and 2-Chloro-1H-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the photochemical efficiency of halogenated phenalenone derivatives, presenting key performance data and experimental methodologies.

In the realm of photosensitizers, 1H-phenalen-1-one (PN) stands out as a highly efficient scaffold, boasting a singlet oxygen quantum yield approaching unity.[1][2] This inherent photochemical prowess makes its derivatives attractive candidates for applications in photodynamic therapy, materials science, and photocatalysis. This guide provides a comparative analysis of the photochemical efficiency of two halogenated derivatives: 2-Bromo-1H-phenalen-1-one (PNBr) and 2-Chloro-1H-phenalen-1-one (PNCl).

Quantitative Comparison of Photochemical Efficiency

The primary measure of a photosensitizer's efficiency is its singlet oxygen quantum yield (ΦΔ), which quantifies the number of singlet oxygen molecules generated per absorbed photon. A comparative summary of the reported ΦΔ for PNBr and PNCl is presented below.

CompoundChemical StructureSinglet Oxygen Quantum Yield (ΦΔ)SolventReference Compound
This compound (PNBr)this compoundClose to unityChloroform1H-phenalen-1-one (ΦΔ = 0.98)
2-Chloro-1H-phenalen-1-one (PNCl)2-Chloro-1H-phenalen-1-oneClose to unityChloroform1H-phenalen-1-one (ΦΔ = 0.98)

Table 1: Comparison of Singlet Oxygen Quantum Yields.

The data indicates that both 2-bromo and 2-chloro substitutions at the 2-position of the 1H-phenalen-1-one core, via a methylene bridge, do not significantly diminish the high singlet oxygen quantum yield inherent to the parent molecule.[3][4] This preservation of photochemical efficiency is a critical finding for the design of new functionalized photosensitizers.

Experimental Protocols

The determination of singlet oxygen quantum yields is crucial for evaluating and comparing photosensitizers. Two common methods for this measurement are detailed below.

Method 1: Direct Measurement via Near-Infrared Phosphorescence

This method involves the direct detection of the characteristic phosphorescence emitted by singlet oxygen at approximately 1270 nm.

Protocol:

  • Sample Preparation: Prepare optically matched solutions of the sample (PNBr or PNCl) and a reference standard (e.g., 1H-phenalen-1-one with a known ΦΔ of 0.98 in the chosen solvent) in a suitable solvent (e.g., chloroform). The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Utilize a sensitive photodetector, such as a liquid nitrogen-cooled germanium diode detector or a photomultiplier tube specifically designed for the near-infrared region. The excitation source should be a laser or a filtered lamp that excites the sample at a wavelength where it absorbs strongly.

  • Measurement: Excite the sample and reference solutions with the light source and record the intensity of the singlet oxygen phosphorescence signal at 1270 nm.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:

    ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

    where I is the integrated phosphorescence intensity and A is the absorbance at the excitation wavelength.

Method 2: Indirect Measurement using a Chemical Trap

This method relies on a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its spectroscopic properties (e.g., absorbance or fluorescence). 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with singlet oxygen.

Protocol:

  • Sample Preparation: Prepare a solution containing the photosensitizer (PNBr or PNCl) and the chemical trap (DPBF) in an appropriate air-saturated solvent. A reference solution containing a standard photosensitizer and DPBF should also be prepared. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be recorded.

  • Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs but the chemical trap does not.

  • Monitoring: At regular time intervals, monitor the decrease in the absorbance of the DPBF at its maximum absorption wavelength.

  • Calculation: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample is calculated by comparing the bleaching rate of DPBF in the presence of the sample to that in the presence of the reference standard.

Photochemical Reaction Pathway

The high photochemical efficiency of 2-Bromo- and 2-Chloro-1H-phenalen-1-one is attributed to the efficient generation of singlet oxygen via a Type II photosensitization mechanism. The key steps are illustrated in the following diagram.

Caption: Type II photosensitization mechanism of phenalenone derivatives.

Upon absorption of light, the photosensitizer (PS) is excited from its ground state (S₀) to a singlet excited state (S₁). It then undergoes efficient intersystem crossing (ISC) to a long-lived triplet excited state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate the highly reactive singlet oxygen (¹O₂). Singlet oxygen can subsequently react with various substrates, leading to oxidation.

Experimental Workflow for Comparison

A logical workflow for the comparative evaluation of the photochemical efficiency of 2-Bromo- and 2-Chloro-1H-phenalen-1-one is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photochem Photochemical Evaluation cluster_comparison Comparative Analysis Synthesis_PNBr Synthesize this compound Characterization Characterize (NMR, MS, etc.) Synthesis_PNBr->Characterization Synthesis_PNCl Synthesize 2-Chloro-1H-phenalen-1-one Synthesis_PNCl->Characterization Abs_Flu Measure Absorbance & Fluorescence Spectra Characterization->Abs_Flu Quantum_Yield Determine Singlet Oxygen Quantum Yield (ΦΔ) Abs_Flu->Quantum_Yield Data_Analysis Analyze & Compare ΦΔ Values Quantum_Yield->Data_Analysis Conclusion Draw Conclusions on Efficiency Data_Analysis->Conclusion

Caption: Workflow for comparing photochemical efficiency.

This structured approach ensures a robust and reliable comparison, from the initial synthesis and characterization of the compounds to the final analysis of their photochemical performance.

References

X-ray crystal structure analysis of 2-Bromo-1h-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A definitive X-ray crystal structure analysis for 2-Bromo-1H-phenalen-1-one is not publicly available in the searched crystallographic databases. This guide provides a comparative analysis utilizing data from a closely related compound, 2-(Bromomethyl)-1H-phenalen-1-one, and a representative brominated molecule, (Z)-1-bromo-1-nitro-2-phenylethene, for which crystallographic data has been determined. This comparative approach offers valuable insights for researchers and professionals in drug development.

Comparison of Crystallographic Data

To illustrate the data typically obtained from an X-ray crystal structure analysis, the following table summarizes the crystallographic parameters for (Z)-1-bromo-1-nitro-2-phenylethene. This data serves as a reference for what could be expected for this compound.

Parameter (Z)-1-bromo-1-nitro-2-phenylethene
Empirical Formula C₈H₆BrNO₂
Formula Weight 228.05
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 11.5296(6) Å
b = 7.5013(5) Å
c = 19.7187(12) Å
α = 90°
β = 90°
γ = 90°
Volume 1705.5(2) ų
Z 8
Calculated Density 1.777 Mg/m³
Absorption Coefficient 4.983 mm⁻¹
F(000) 90

Experimental Protocols

Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

A synthetic protocol for the closely related 2-(bromomethyl)-1H-phenalen-1-one has been reported and is detailed below.

Materials:

  • 1H-Phenalen-1-one (PN)

  • Paraformaldehyde

  • Glacial acetic acid

  • 85% Phosphoric acid

  • Hydrobromic acid (48%)

  • 0.5 M Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • A mixture of 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) was prepared.

  • The mixture was heated to 110 °C until all solids dissolved.

  • Hydrobromic acid (236 mL, 48%) was added to the solution, and the reaction was maintained at 110 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture was poured into 500 mL of an ice/water mixture.

  • The resulting solution was neutralized with 0.5 M NaOH and subsequently with solid K₂CO₃.

X-ray Crystal Structure Determination of (Z)-1-bromo-1-nitro-2-phenylethene

The following protocol was utilized for the single-crystal X-ray diffraction analysis of the comparative molecule.

Crystal Growth: Yellow needle-like crystals of (Z)-1-bromo-1-nitro-2-phenylethene were obtained by recrystallization from glacial acetic acid followed by cyclohexane.

Data Collection: A suitable single crystal was mounted on a KM4CCD kappa-geometry diffractometer equipped with a Sapphire2 CCD detector. Data was collected at 298 K using MoKα radiation (λ = 0.71073 Å).

Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_collection Data Collection xray_diffraction->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

A Comparative Analysis of Singlet Oxygen Quantum Yield in Phenalenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenalenone (PN), a tricyclic aromatic ketone, is a highly efficient Type II photosensitizer, renowned for its near-unity singlet oxygen quantum yield (ΦΔ) across a wide array of solvents.[1][2][3] This inherent photosensitizing capability makes phenalenone and its derivatives promising candidates for applications in photodynamic therapy (PDT), antimicrobial treatments, and as reference standards in singlet oxygen studies.[4][5][6] However, the absorption of unsubstituted phenalenone in the UV region limits its application in biological systems where deeper tissue penetration is required.[1] This has spurred the synthesis of various phenalenone derivatives with modified photophysical properties. This guide provides a comparative study of the singlet oxygen quantum yield of several phenalenone derivatives, supported by experimental data and protocols.

Data Presentation: Singlet Oxygen Quantum Yield of Phenalenone Derivatives

The following table summarizes the singlet oxygen quantum yield (ΦΔ) and maximum absorption wavelengths (λmax) of selected phenalenone derivatives. The data highlights how different substituents on the phenalenone core influence its photosensitizing efficiency.

CompoundSubstituent(s)Solventλmax (nm)Singlet Oxygen Quantum Yield (ΦΔ)Reference
Phenalenone (PN)UnsubstitutedCHCl3330-430~1.0 (Reference)[1][4]
Hydroxy/Methoxy Derivatives
16-hydroxyPBS (pH 7.4)4300.43[1]
26-methoxyPBS (pH 7.4)4100.54[1]
39-hydroxyPBS (pH 7.4)4000.94[1]
Amino Derivatives
46-aminoPBS (pH 7.4)4800.08[1]
59-aminoPBS (pH 7.4)4550.32[1]
Halogenated & Amino Derivatives
OE196-amino, 2,5-dibromoPBS (pH 7.4)525Efficient[1]
Methylene Bridge Derivatives
PN-CH2-X (various X)Methylene bridge at various positions with different functional groupsCHCl3330-430Close to unity[4]
Sulfur-Based Derivatives
9Sulfur-based substituentCHCl3-Significantly lower[4]
10Sulfur-based substituentCHCl3-Significantly lower[4]
11Sulfur-based substituentCHCl3-Significantly lower[4]

Experimental Protocols

The determination of singlet oxygen quantum yield is a critical step in evaluating the efficacy of a photosensitizer. A common and direct method involves the time-resolved measurement of singlet oxygen phosphorescence.

Direct Detection of Singlet Oxygen Phosphorescence

This method relies on the direct observation of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen (¹O₂) as it decays back to its triplet ground state (³O₂). The emission is typically centered around 1270 nm.

Materials and Equipment:

  • Pulsed laser source for excitation (e.g., Nd:YAG laser)

  • Monochromator

  • NIR-sensitive detector (e.g., liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube with appropriate sensitivity)

  • Data acquisition system (e.g., digital oscilloscope)

  • Quartz cuvettes

  • Solvent (e.g., chloroform, PBS)

  • Phenalenone derivative (sample)

  • Reference photosensitizer with a known ΦΔ (e.g., unsubstituted phenalenone, ΦΔ ≈ 1.0)[1]

Procedure:

  • Sample Preparation: Prepare optically matched solutions of the reference and the sample in the chosen solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid artifacts from non-uniform light absorption.

  • Excitation: The sample is excited with a short laser pulse. The photosensitizer absorbs the light and, through intersystem crossing, transfers its energy to molecular oxygen, generating singlet oxygen.

  • Detection: The subsequent phosphorescence from the decay of singlet oxygen is collected at a right angle to the excitation beam. The light is passed through a monochromator set to 1270 nm and detected by the NIR detector.

  • Data Acquisition: The time-resolved phosphorescence decay signal is recorded using a digital oscilloscope.

  • Quantum Yield Calculation: The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated. The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated by comparing the initial phosphorescence intensity of the sample to that of the reference (ΦΔ_ref) using the following equation:

    ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

    Where:

    • I_sample and I_ref are the initial phosphorescence intensities of the sample and reference, respectively.

    • A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength, respectively.

Visualizations

Mechanism of Type II Photosensitization

The following diagram illustrates the Jablonski diagram for a Type II photosensitizer like phenalenone, leading to the production of singlet oxygen.

Jablonski cluster_oxygen Energy Transfer S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2 S₂ T1->S0 Phosphorescence T1->S0 Energy Transfer to ³O₂ O2_singlet ¹O₂ (Singlet Oxygen) O2_triplet ³O₂ (Triplet Oxygen) O2_triplet->O2_singlet Excitation Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_ref Prepare Reference Solution (Known ΦΔ) prep_sample Prepare Sample Solution excite Pulsed Laser Excitation prep_sample->excite detect Detect NIR Phosphorescence (1270 nm) excite->detect record Record Time-Resolved Decay Signal detect->record extract Extract Initial Phosphorescence Intensity record->extract calculate Calculate ΦΔ of Sample (Relative to Reference) extract->calculate

References

Validating the Purity of Synthesized 2-Bromo-1H-phenalen-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for validating the purity of 2-Bromo-1H-phenalen-1-one, a valuable building block in medicinal chemistry and materials science. The experimental data and protocols provided herein are based on the closely related analogue, 2-(Bromomethyl)-1H-phenalen-1-one, and serve as a representative guide for purity validation of this class of compounds.

Comparison of Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity assessment. Each method offers unique insights into the presence of potential impurities, such as unreacted starting materials, byproducts, and residual solvents.

Analytical TechniqueInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.>98%High sensitivity and resolution for a wide range of compounds.Requires method development for optimal separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile and semi-volatile impurities, structural information of impurities.No detectable volatile impuritiesHigh sensitivity for volatile compounds, provides mass-to-charge ratio for identification.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the target compound and identification of structurally related impurities.Conforms to reference spectraProvides detailed structural information.Lower sensitivity compared to chromatographic methods for impurity detection.
Melting Point Analysis Indication of overall purity.Sharp melting point range (e.g., 173-175 °C for the analogue)Simple and rapid technique.Impurities can broaden the melting point range or depress the melting point.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of phenalenone derivatives and may require optimization for specific laboratory instrumentation and conditions.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target compound from potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a higher water composition and gradually increasing the acetonitrile concentration.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 254 nm, where the phenalenone core structure exhibits strong absorbance.

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify any volatile or semi-volatile impurities that may be present.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is generally suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 300 °C) to elute a wide range of volatile compounds.

  • Injection: Splitless injection of a 1 µL sample.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound and identifying any structurally similar impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds.[2]

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the aromatic and aliphatic protons. For the analogue 2-(Bromomethyl)-1H-phenalen-1-one, the following characteristic peaks are observed: δ (ppm) 8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H).[2]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms. For the analogue 2-(Bromomethyl)-1H-phenalen-1-one, characteristic peaks are observed at: δ (ppm) 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34.[2]

Melting Point Analysis

A sharp melting point range is a good indicator of high purity.

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely ground, dry solid is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate, and the temperature range over which the solid melts is recorded. A pure sample will have a sharp melting point range. For instance, the reported melting point of the analogue 2-(Bromomethyl)-1H-phenalen-1-one is 174 °C.[3]

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the bromination of 1H-phenalen-1-one. Based on this, potential impurities could include:

  • 1H-phenalen-1-one: Unreacted starting material.[2]

  • Dibrominated phenalenone derivatives: Over-bromination can lead to the formation of di- or poly-brominated species.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Synthesis Synthesized this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Validation Purity Validation Purification->Purity_Validation HPLC HPLC Analysis Purity_Validation->HPLC GCMS GC-MS Analysis Purity_Validation->GCMS NMR NMR Spectroscopy Purity_Validation->NMR MeltingPoint Melting Point Analysis Purity_Validation->MeltingPoint Final_Product Pure this compound (>98%) HPLC->Final_Product GCMS->Final_Product NMR->Final_Product MeltingPoint->Final_Product

Purity Validation Workflow

This comprehensive approach to purity validation ensures the quality and reliability of synthesized this compound for its intended applications in research and development. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the purity of their compounds and proceed with their studies.

References

Electrochemical Properties of 2-Bromo-1H-phenalen-1-one: A Comparative Guide to the Parent Phenalenone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the electrochemical properties of 2-Bromo-1H-phenalen-1-one and its parent compound, 1H-phenalen-1-one, reveals key differences attributable to the influence of the bromine substituent. While specific experimental data directly comparing these two molecules is limited in publicly available literature, established principles of electrochemistry and data from related substituted aromatic ketones allow for a robust qualitative and semi-quantitative analysis.

The introduction of an electron-withdrawing bromine atom at the 2-position of the phenalenone core is expected to significantly impact its electronic structure and, consequently, its redox behavior. This guide summarizes the anticipated electrochemical properties, provides a general experimental protocol for their investigation, and illustrates the expected shifts in redox potentials.

Comparative Electrochemical Data

Electrochemical Parameter1H-Phenalen-1-one (Parent)This compoundExpected Trend
First Reduction Potential (Ered1) More NegativeLess NegativeThe bromine atom withdraws electron density from the π-system, making the molecule more susceptible to reduction.
First Oxidation Potential (Eox1) Less PositiveMore PositiveThe electron-withdrawing nature of bromine makes it more difficult to remove an electron from the molecule.
HOMO-LUMO Gap LargerSmallerThe stabilization of the LUMO by the electron-withdrawing group leads to a smaller energy gap.

Impact of Bromine Substitution on Electrochemical Properties

The phenalenone core is a redox-active system capable of undergoing both reduction and oxidation. The primary electrochemical process for phenalenone and its derivatives is the reversible one-electron reduction to form a radical anion. The potential at which this occurs is a key indicator of the molecule's electron-accepting ability.

The presence of a bromine atom, an electron-withdrawing group, at the 2-position is predicted to have a pronounced effect on the electrochemical properties. By withdrawing electron density from the aromatic system, the bromine atom stabilizes the lowest unoccupied molecular orbital (LUMO). This stabilization facilitates the addition of an electron, resulting in a less negative (or more positive) reduction potential for this compound compared to the parent phenalenone.

Conversely, the electron-withdrawing nature of bromine makes the removal of an electron from the highest occupied molecular orbital (HOMO) more difficult. This would be reflected in a more positive oxidation potential for the bromo-substituted compound. The net effect of these shifts is a reduction in the HOMO-LUMO gap, which can also influence the photophysical properties of the molecule.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical properties of molecules like phenalenones. A general experimental protocol is outlined below.

Objective: To determine the reduction and oxidation potentials of 1H-phenalen-1-one and this compound.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

  • Glassy carbon working electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire or graphite rod as the counter electrode

  • Inert gas (Nitrogen or Argon) for deoxygenation

  • Analyte solutions (1-5 mM) of 1H-phenalen-1-one and this compound in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and deionized water to ensure a clean and smooth surface.

  • Solution Preparation: Prepare solutions of the analyte and the supporting electrolyte in the chosen solvent.

  • Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

    • Set the parameters on the potentiostat. A typical potential window for phenalenones would be from approximately +1.5 V to -2.0 V vs. Ag/AgCl.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram, scanning from an initial potential towards the negative potential to observe the reduction, and then reversing the scan towards the positive potential to observe the oxidation.

  • Data Analysis:

    • Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • Calculate the formal reduction potential (E°') as the average of the cathodic and anodic peak potentials for a reversible process.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Logical Relationship Diagram

The following diagram illustrates the expected shift in the reduction potential of phenalenone upon substitution with a bromine atom.

G cluster_0 Electrochemical Reduction cluster_1 Redox Potential Scale cluster_2 Expected Shift in Reduction Potential Phenalenone 1H-Phenalen-1-one BromoPhenalenone This compound Phenalenone->BromoPhenalenone Addition of Electron-Withdrawing Group (Bromine) More Negative More Negative Less Negative Less Negative Phenalenone_E Ered (Parent) BromoPhenalenone_E Ered (2-Bromo) BromoPhenalenone_E->Phenalenone_E Less Negative (Easier to Reduce)

Caption: Expected shift in the reduction potential of phenalenone upon bromination.

Fungitoxicity of Substituted Perinaphthenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungitoxicity of substituted perinaphthenone derivatives, focusing on their efficacy against phytopathogenic fungi. Perinaphthenone, a naturally occurring compound, and its synthetic derivatives are emerging as a promising class of antifungal agents.[1][2] The fungicidal properties of these compounds can be modulated through the incorporation of various substituents on the perinaphthenone core, offering a pathway for the development of novel fungicides.[1][3] This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes relevant biological and experimental workflows.

Quantitative Comparison of Fungitoxicity

The following table summarizes the in vitro fungitoxicity of a series of substituted perinaphthenones against Mycosphaerella fijiensis, the causal agent of Black Sigatoka disease in bananas. The data is adapted from the study by Hidalgo et al. (2009), which systematically evaluated the structure-activity relationships of these compounds.

Compound NumberSubstitution PatternIC50 (µM) against M. fijiensis
1 Unsubstituted110.2
2 6-hydroxy125.7
3 2-bromo88.5
4 2,7-dibromo75.4
5 2-nitro65.8
6 6-bromo115.3
7 6-nitro105.9
8 4-methoxy98.6
9 2,4-dinitro50.1
10 2-chloro92.3
11 2,4-dichloro80.7
12 2-hydroxy118.4
13 2-methyl102.1
14 4-methoxy-2-nitro35.5

Data sourced from Hidalgo et al., J. Agric. Food Chem. 2009, 57 (16), pp 7417–7421.

Experimental Protocols

The fungitoxicity data presented in this guide was primarily obtained through in vitro mycelial growth inhibition assays. The following is a detailed description of a typical experimental protocol.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the fungistatic or fungicidal activity of chemical compounds.

  • Compound Preparation: The substituted perinaphthenone derivatives are dissolved in a suitable solvent, such as ethanol, to create stock solutions of known concentrations.

  • Culture Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved to ensure sterility.

  • Incorporation of Test Compounds: While the sterile culture medium is still molten, the stock solutions of the test compounds are added to achieve the desired final concentrations. The final concentration of the solvent is kept minimal (typically <0.2% v/v) to avoid any inhibitory effects on fungal growth. A control group containing only the solvent is also prepared.

  • Pouring of Plates: The supplemented medium is poured into sterile Petri dishes and allowed to solidify.

  • Fungal Inoculation: A small disc of mycelial felt, taken from the actively growing edge of a young culture of the target fungus (e.g., Mycosphaerella fijiensis), is placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated under controlled conditions of temperature and light (or darkness, depending on the experimental design) that are optimal for the growth of the specific fungus.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the mycelium in the control plates reaches the edge of the Petri dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [1 - (Colony diameter in treatment / Colony diameter in control)] x 100

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), a range of concentrations of each compound is tested, and the resulting inhibition percentages are plotted against the logarithm of the compound concentration. The IC50 value is then calculated from the dose-response curve.

Visualizations

Proposed Antifungal Mechanism of Action

While the precise signaling pathways affected by perinaphthenones are still under investigation, their mechanism of action is believed to involve the disruption of fundamental cellular processes in fungi. The presence of an α,β-unsaturated carbonyl system is a key structural feature for their antifungal activity, suggesting a potential for Michael addition reactions with cellular nucleophiles like amino acid residues in essential enzymes or proteins.[1][3]

Antifungal Mechanism cluster_cell Fungal Cell Perinaphthenone Substituted Perinaphthenone Membrane Cell Membrane Perinaphthenone->Membrane Disruption Enzymes Essential Enzymes (e.g., in respiration) Perinaphthenone->Enzymes Inhibition DNA_RNA Nucleic Acid Synthesis Perinaphthenone->DNA_RNA Interference CellWall Cell Wall Synthesis Perinaphthenone->CellWall Inhibition Inhibition Inhibition of Growth Fungal_Growth Fungal Growth & Proliferation Membrane->Fungal_Growth Enzymes->Fungal_Growth DNA_RNA->Fungal_Growth CellWall->Fungal_Growth Fungitoxicity Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Solutions Poisoned_Media Preparation of 'Poisoned' Media Compound_Prep->Poisoned_Media Media_Prep Fungal Growth Medium Preparation Media_Prep->Poisoned_Media Fungal_Culture Active Fungal Culture Inoculation Inoculation with Fungal Plugs Fungal_Culture->Inoculation Poisoned_Media->Inoculation Incubation Controlled Incubation Inoculation->Incubation Measurement Measurement of Mycelial Growth Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

References

2-Bromo-1h-phenalen-1-one: A Potent Photosensitizer for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of 2-Bromo-1h-phenalen-1-one against standard photosensitizers, offering researchers, scientists, and drug development professionals a guide to its potential in photodynamic therapy (PDT).

Introduction

This compound, a halogenated derivative of the polycyclic aromatic hydrocarbon phenalenone, has emerged as a promising photosensitizer for applications in photodynamic therapy. Its inherent photophysical properties, characterized by a high singlet oxygen quantum yield, position it as a potent agent for inducing light-dependent cytotoxicity in target cells. This guide provides an objective comparison of its performance with established photosensitizers, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.

Data Presentation: A Comparative Look at Efficacy

The efficacy of a photosensitizer is primarily determined by its ability to generate reactive oxygen species (ROS), particularly singlet oxygen, upon photoactivation. This is quantified by the singlet oxygen quantum yield (ΦΔ). Furthermore, its biological effectiveness is assessed by its photocytotoxicity in cancer cell lines, often represented by the half-maximal inhibitory concentration (IC50).

While direct comparative studies on the photodynamic efficacy of this compound against standard photosensitizers are limited, data from closely related brominated phenalenone derivatives provide valuable insights. The following table summarizes the key performance indicators of a dibrominated phenalenone derivative (6-amino-2,5-dibromo-1H-phenalen-1-one, referred to as OE19) and compares them with the standard photosensitizer, Methylene Blue. It is important to note that substitutions on the phenalenone core can influence efficacy, and thus these values serve as a close approximation.[1]

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Cell LineIC50 (nM)Light Source (Wavelength, Fluence)Reference
Dibrominated Phenalenone (OE19) ~0.57PANC-1 (Pancreatic Cancer)166Green light (525 nm, 16.61 J/cm²)[1]
Methylene Blue 0.52VariousVariableRed light (~660 nm)[2]
Phenalenone (unsubstituted) ~1.0---[1][3]

Note: The singlet oxygen quantum yield for many phenalenone derivatives, including halogenated ones, is reported to be close to unity (~1.0).[3] The value for OE19 is provided from a specific study and may vary based on the solvent and measurement method. The IC50 for Methylene Blue is highly variable depending on the cell line, light dose, and experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the evaluation of photosensitizer efficacy.

Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

A common precursor for this compound is 2-(bromomethyl)-1H-phenalen-1-one. The synthesis involves the following steps:

  • A mixture of 1H-phenalen-1-one (PN), paraformaldehyde, glacial acetic acid, and phosphoric acid is heated to 110 °C until the solids dissolve.

  • Hydrobromic acid (48%) is added to the solution, and the reaction is maintained at 110 °C for 16 hours.

  • After cooling, the solution is poured into ice water and neutralized with sodium hydroxide and potassium carbonate.

  • The resulting precipitate is collected, dissolved, and purified by column chromatography to yield 2-(bromomethyl)-1H-phenalen-1-one as a bright yellow powder.[3]

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The determination of singlet oxygen generation is a critical measure of a photosensitizer's potential. A common method involves the use of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), which is photobleached by singlet oxygen.

  • Prepare solutions of the photosensitizer and the scavenger in an appropriate solvent (e.g., chloroform, PBS with 1% DMSO).

  • Irradiate the solution with a light source corresponding to the absorption maximum of the photosensitizer.

  • Monitor the decrease in absorbance of the scavenger at its characteristic wavelength over time using a UV-Vis spectrophotometer.

  • The rate of scavenger degradation is proportional to the singlet oxygen quantum yield. The ΦΔ of the test compound is calculated relative to a standard photosensitizer with a known quantum yield (e.g., phenalenone, ΦΔ ≈ 1.0).[1]

In Vitro Photodynamic Therapy (PDT) and Cell Viability Assay

This protocol assesses the phototoxic effect of the photosensitizer on cancer cells.

  • Cell Culture: Human pancreatic cancer cells (PANC-1) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Incubation with Photosensitizer: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing various concentrations of the photosensitizer (e.g., 0-2 µM of OE19), and the cells are incubated for a specific period (e.g., 24 hours) in the dark.

  • Irradiation: After incubation, the cells are washed to remove the excess photosensitizer and fresh medium is added. The cells are then exposed to a specific wavelength of light (e.g., 525 nm for OE19) at a defined fluence (e.g., 16.61 J/cm²). Control groups include cells with no photosensitizer, cells with the photosensitizer but no light, and cells with light but no photosensitizer.

  • Cell Viability Assessment (MTT Assay): 24 hours post-irradiation, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated for a few hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[1]

Mandatory Visualizations

To further elucidate the mechanisms and workflows involved, the following diagrams are provided.

PDT_Mechanism PS_ground Photosensitizer (Ground State) Light Light Absorption (hν) PS_singlet Excited Singlet State (¹PS) Light->PS_singlet Excitation ISC Intersystem Crossing PS_triplet Excited Triplet State (³PS) ISC->PS_triplet ISC Type_I Type I Pathway Type_II Type II Pathway Substrate Substrate (e.g., Biomolecule) PS_triplet->Substrate Electron/Hydrogen Transfer Oxygen_ground Ground State Oxygen (³O₂) PS_triplet->Oxygen_ground Energy Transfer Radicals Radical Ions Substrate->Radicals ROS_I Reactive Oxygen Species (O₂⁻, •OH) Radicals->ROS_I + O₂ Cell_Damage Cellular Damage ROS_I->Cell_Damage Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen_ground->Singlet_Oxygen Singlet_Oxygen->Cell_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Damage->Cell_Death

Caption: General mechanism of photodynamic therapy (PDT).

Experimental_Workflow cluster_invitro In Vitro PDT Efficacy Assay Cell_Seeding 1. Seed Cancer Cells in 96-well Plates Incubation 2. Incubate with Photosensitizer Cell_Seeding->Incubation Washing 3. Wash to Remove Excess Photosensitizer Incubation->Washing Irradiation 4. Irradiate with Specific Wavelength Light Washing->Irradiation Post_Incubation 5. Incubate for 24 hours Post-Irradiation Irradiation->Post_Incubation MTT_Assay 6. Perform MTT Cell Viability Assay Post_Incubation->MTT_Assay Data_Analysis 7. Analyze Data and Determine IC50 MTT_Assay->Data_Analysis

Caption: Experimental workflow for in vitro PDT efficacy testing.

Conclusion

This compound and its derivatives exhibit significant potential as next-generation photosensitizers for photodynamic therapy. Their high singlet oxygen quantum yield, a key determinant of photodynamic efficacy, is a compelling feature. While direct comparative studies with clinical standards are still emerging, the available data on related brominated phenalenones demonstrate potent photocytotoxicity in cancer cells. The straightforward synthesis and the possibility of further functionalization to improve tumor targeting and solubility make this class of compounds an exciting area for future research and development in the field of photomedicine. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to further explore and validate the therapeutic utility of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1h-phenalen-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 2-Bromo-1h-phenalen-1-one as Hazardous Waste. Due to its chemical structure as a brominated organic compound and the known hazards of its parent compound, phenalen-1-one, all researchers, scientists, and drug development professionals must handle the disposal of this compound with stringent safety protocols. This guide provides essential, immediate safety and logistical information for its proper disposal.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".

    • Crucially, do not mix this brominated organic waste with non-halogenated chemical waste.[3] Co-mingling can complicate the disposal process and significantly increase costs.

  • Waste Collection:

    • Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment, in the designated hazardous waste container.

    • For liquid waste containing this compound, use a separate, clearly labeled container.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with as much information as possible about the waste, including the chemical name and any known or suspected hazards.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound being disposed of, in accordance with your institution's and local regulations.

Quantitative Data Summary

ParameterValue/InformationSource/Rationale
Hazard Classification (Inferred) Hazardous Waste, Irritant, Potential Environmental ToxinBased on data for phenalen-1-one[1][2] and general classification of brominated organic compounds.
Primary Disposal Method Incineration at a licensed hazardous waste facilityGeneral best practice for halogenated organic compounds.[3]
Prohibited Disposal Methods Drain disposal, regular trash disposalTo prevent environmental contamination.
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coatStandard laboratory safety protocol for hazardous chemicals.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE A->B C Work in a Fume Hood B->C D Use Labeled, Compatible Hazardous Waste Container C->D E Segregate from Non-Halogenated Waste D->E F Collect All Contaminated Materials E->F G Keep Container Sealed F->G H Store in Designated Area with Secondary Containment G->H I Contact EHS or Licensed Waste Contractor H->I J Provide Waste Information I->J K Maintain Disposal Records J->K

Caption: Decision-making and procedural flow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Guidance for 2-Bromo-1h-phenalen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-1h-phenalen-1-one is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, such as other brominated ketones and phenalenone derivatives. Researchers should handle this compound with extreme caution and assume it is hazardous.

Given the lack of specific data, a conservative approach to safety is mandatory. The information provided for related compounds indicates that molecules of this class can be acutely toxic, corrosive to skin and eyes, and harmful if inhaled or ingested.

Hazard Summary for Structurally Related Compounds

The following table summarizes the known hazards of compounds structurally analogous to this compound, such as 2-Bromoacetophenone. These hazards should be considered potential risks when handling this compound.

Hazard ClassificationDescription
Acute Oral Toxicity Potentially fatal if swallowed.[1]
Acute Inhalation Toxicity May be fatal if inhaled.[1]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2]
Eye Damage/Irritation Causes serious eye damage.[1][2]
Respiratory Irritation May cause respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is essential to minimize exposure and ensure personal safety.

EquipmentSpecifications
Eye and Face Protection Chemical safety goggles and a face shield are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for integrity before each use.
Body Protection A flame-retardant lab coat and chemical-resistant apron must be worn.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plans

A systematic approach to handling, from receipt of the material to its final disposal, is critical for safety and regulatory compliance.

Experimental Protocol: Safe Handling Workflow
  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. The container should be clearly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The storage area should be clearly marked with hazard warnings.

  • Preparation for Use: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.

  • Handling and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to prevent inhalation of any dust. Use appropriate tools to handle the material and avoid creating dust.

  • Experimental Use: During experimental procedures, maintain containment of the chemical. Ensure all reaction vessels are properly labeled.

  • Decontamination: After use, decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Waste Collection: All contaminated waste, including disposable PPE, weighing papers, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, wipes, and weighing papers should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal receive Receive and Inspect Container store Store in Designated Area receive->store prep_ppe Don Appropriate PPE store->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh and Dispense in Fume Hood prep_hood->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Equipment and Surfaces experiment->decontaminate collect_waste Collect Contaminated Waste decontaminate->collect_waste dispose Dispose of Hazardous Waste via EHS collect_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.